molecular formula C16H10FNO2 B2830237 2-(4-Fluorophenyl)quinoline-4-carboxylic acid CAS No. 441-28-1

2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Cat. No.: B2830237
CAS No.: 441-28-1
M. Wt: 267.259
InChI Key: OSSAIQFBELCOGQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)quinoline-4-carboxylic acid (CAS 441-28-1) is an organic compound with the molecular formula C16H10FNO2 and a molecular weight of 267.25 g/mol . This fluorinated quinoline derivative serves as a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry, particularly in the development of novel enzyme inhibitors. Recent research has identified derivatives of 2-phenylquinoline-4-carboxylic acid as promising pharmacophores for targeting epigenetic regulators . Specifically, this core structure has been utilized to develop potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase considered a therapeutic target for certain leukemias . Analogous compounds have also been designed as cap groups in histone deacetylase (HDAC) inhibitors, demonstrating selectivity for HDAC3 isoforms . The compound should be handled by properly trained personnel in a laboratory setting. It is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSAIQFBELCOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441-28-1
Record name 2-(4-fluorophenyl)quinoline-4-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Fluorophenyl)quinoline-4-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, planar quinoline core, combined with the electron-withdrawing fluorine substituent on the phenyl ring, provides a unique scaffold for the design of targeted therapeutics. This technical guide offers a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a particular focus on its role as a foundational structure in the development of enzyme inhibitors.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The presence of the carboxylic acid group influences its solubility and acidity, while the fluorophenylquinoline core contributes to its lipophilicity and potential for aromatic interactions.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₀FNO₂--INVALID-LINK--[1]
Molecular Weight 267.25 g/mol --INVALID-LINK--[2]
CAS Number 441-28-1--INVALID-LINK--[3]
Appearance White to off-white solid--INVALID-LINK--[4]
Melting Point 214-216 °C (for the analogous 2-(4-methylphenyl) derivative)--INVALID-LINK--[5]
Solubility Generally soluble in polar organic solvents such as DMSO and DMF. Solubility in aqueous solutions is pH-dependent.--INVALID-LINK--[6]
pKa Estimated to be in the range of 4-5 for the carboxylic acid group, typical for aromatic carboxylic acids.General chemical knowledge
Predicted XlogP 3.5--INVALID-LINK--[7]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.00 (s, 1H), 8.69–8.56 (m, 1H), 8.39 (dd, J = 23.2, 12.3 Hz, 2H), 8.26 (d, J = 8.1 Hz, 1H), 8.13 (dd, J = 17.7, 8.5 Hz, 1H), 7.94–7.77 (m, 1H), 7.72–7.62 (m, 1H), 7.40 (t, J = 8.6 Hz, 1H), 7.10 (d, J = 8.6 Hz, 1H).[8]

  • ¹³C NMR: Characteristic signals for the quinoline and fluorophenyl rings, as well as the carboxylic acid carbon, are expected in the aromatic region (115-160 ppm) and downfield (around 165-170 ppm) respectively.

  • FT-IR (KBr, cm⁻¹): A broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch of the carboxylic acid), and bands in the 1600-1450 cm⁻¹ region (aromatic C=C stretching).

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₁₆H₁₀FNO₂: 268.07291, found: 268.07605.[8]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through well-established named reactions in heterocyclic chemistry, primarily the Pfitzinger and Doebner reactions.

Pfitzinger Reaction

The Pfitzinger reaction provides a direct and efficient route to quinoline-4-carboxylic acids. The reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.

The choice of a strong base, typically potassium hydroxide, is critical for the initial ring-opening of the isatin amide bond to form a keto-acid intermediate. This is followed by a condensation reaction between the aniline moiety of the opened isatin and the carbonyl group of 4-fluoroacetophenone to form an imine, which then tautomerizes to the more stable enamine. An intramolecular cyclization and subsequent dehydration yield the final quinoline-4-carboxylic acid product.

Pfitzinger_Mechanism Isatin Isatin + KOH KetoAcid Keto-acid Intermediate Isatin->KetoAcid Ring Opening Imine Imine KetoAcid->Imine Condensation Fluoroacetophenone 4-Fluoroacetophenone Fluoroacetophenone->Imine Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Dehydration Doebner_Reaction cluster_reactants Reactants Aniline Aniline ImineFormation Imine Formation Aniline->ImineFormation Fluorobenzaldehyde 4-Fluorobenzaldehyde Fluorobenzaldehyde->ImineFormation PyruvicAcid Pyruvic Acid EnolAddition Addition of Pyruvic Acid Enol PyruvicAcid->EnolAddition ImineFormation->EnolAddition Cyclization Cyclization EnolAddition->Cyclization Oxidation Oxidation Cyclization->Oxidation Product This compound Oxidation->Product HDAC_Inhibition cluster_inhibitor Inhibition HDAC3 HDAC3 Deacetylation Deacetylation HDAC3->Deacetylation Histone Acetylated Histone Histone->Deacetylation Chromatin Condensed Chromatin Deacetylation->Chromatin Repression Transcriptional Repression Chromatin->Repression Cancer Cancer Progression Repression->Cancer Inhibitor 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid derivative Inhibitor->HDAC3 Blocks Active Site SIRT3_Pathway cluster_inhibitor Inhibition SIRT3 SIRT3 Deacetylation Deacetylation SIRT3->Deacetylation MitochondrialProteins Acetylated Mitochondrial Proteins MitochondrialProteins->Deacetylation MitochondrialFunction Altered Mitochondrial Function & Metabolism Deacetylation->MitochondrialFunction CellularProcesses Impact on Cell Proliferation, Apoptosis, & Stress Response MitochondrialFunction->CellularProcesses Inhibitor 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid derivative Inhibitor->SIRT3 Inhibits Deacetylase Activity

References

An In-depth Technical Guide to the Structural Elucidation of 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Fluorophenyl)quinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, antitumor, and antiviral properties. The specific substitution of a 4-fluorophenyl group at the 2-position and a carboxylic acid at the 4-position can significantly influence the molecule's pharmacological profile. Accurate and unambiguous structural elucidation is a critical and foundational step in the research and development of such novel chemical entities. This guide provides a comprehensive, multi-technique approach to confirming the molecular structure of this compound, grounded in established analytical principles and methodologies.

Strategic Approach to Structure Elucidation

The definitive confirmation of a molecule's structure is rarely achieved through a single analytical technique. Instead, it relies on the convergence of data from multiple orthogonal methods.[1][2][3] Our strategy for elucidating the structure of this compound integrates chemical synthesis with advanced spectroscopic analysis. This holistic approach not only confirms the final structure but also validates the synthetic pathway.

The overall workflow for this structural elucidation is as follows:

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Chemical Synthesis (Pfitzinger Reaction) purification Purification (Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir data_integration Data Integration & Interpretation ms->data_integration nmr->data_integration ftir->data_integration final_structure Final Structure Confirmation data_integration->final_structure caption Overall workflow for the synthesis and structural elucidation.

Overall workflow for the synthesis and structural elucidation.

Part 1: Chemical Synthesis via the Pfitzinger Reaction

The synthesis of the target compound provides the material for analysis and offers initial structural insights based on the reaction mechanism. The Pfitzinger reaction is a robust and widely used method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[4][5][6]

Reaction Mechanism Rationale

The Pfitzinger reaction proceeds through a series of well-established steps:[4][5][7]

  • Ring Opening: A strong base (e.g., potassium hydroxide) hydrolyzes the amide bond in isatin to form a potassium isatinate intermediate.

  • Condensation: The aniline moiety of the opened intermediate condenses with the carbonyl group of 4'-fluoroacetophenone to form an imine (Schiff base).

  • Cyclization and Dehydration: The enamine tautomer of the imine undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic quinoline-4-carboxylic acid product.

This specific choice of reactants, isatin and 4'-fluoroacetophenone, logically leads to the formation of this compound.

Experimental Protocol: Synthesis

A representative protocol for the synthesis of this compound is as follows:[8][9]

  • Base Solution Preparation: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is highly exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Stir the mixture at room temperature for 30-45 minutes until the isatin fully dissolves and the ring opens to form the potassium isatinate.

  • Addition of Carbonyl Compound: Slowly add a stoichiometric equivalent of 4'-fluoroacetophenone (approximately 4.2 mL) to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 8-12 hours.[5][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, remove the solvent via rotary evaporation. Dissolve the residue in 100 mL of water and acidify with 3M hydrochloric acid (HCl) to a pH of 5-6 to precipitate the product.[8][9]

  • Purification: Collect the crude product by vacuum filtration. Further purify the solid by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to yield the final product as a white or pale yellow solid.[8][9]

Part 2: Spectroscopic Analysis and Data Interpretation

The purified product is subjected to a suite of spectroscopic analyses to confirm its molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.[1][10] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

Experimental Protocol: HRMS

  • Instrument: Thermo Scientific Q Exactive hybrid quadrupole-orbitrap mass spectrometer or equivalent.[8][9]

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode ([M+H]⁺).

  • Analysis: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Data Interpretation

The molecular formula for this compound is C₁₆H₁₀FNO₂. The expected monoisotopic mass for the protonated molecule ([M+H]⁺) can be precisely calculated.

ParameterTheoretical ValueExperimental ValueReference
Molecular Formula C₁₆H₁₀FNO₂-[11][12]
Monoisotopic Mass 267.06955 u-[12]
[M+H]⁺ Calculated 268.07683 m/z268.07605 m/z[8]

The close agreement between the calculated and experimentally observed mass for the [M+H]⁺ ion provides strong evidence for the proposed elemental composition.[8]

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry can reveal characteristic fragmentation patterns. For quinoline-4-carboxylic acids, common fragmentation pathways include the loss of the carboxyl group (–COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[13] Further fragmentation may involve the expulsion of HCN (27 Da) from the quinoline ring.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[2] Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR

  • Instrument: Bruker DRX spectrometer (400 MHz or higher).[8][9]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, as the carboxylic acid proton is readily observable in this solvent.[14]

  • Analysis: Acquire standard ¹H and ¹³C NMR spectra. For complex spectra, 2D NMR experiments like COSY and HMBC can be employed for unambiguous assignments.[14]

¹H NMR Data Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
COOH~14.0Singlet-1H
Quinoline H5/H88.1-8.7Doublet/Multiplet~8.52H
Quinoline H3~8.4Singlet-1H
Quinoline H6/H77.6-7.9Multiplet-2H
Fluorophenyl H2'/H6'~8.3Multiplet-2H
Fluorophenyl H3'/H5'~7.4Multiplet-2H

Note: The actual spectrum from the literature for a similar compound, 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, shows a singlet for the carboxylic acid proton around δ 14.07, doublets for quinoline protons around δ 8.66 and δ 8.18, and multiplets for the other aromatic protons, which aligns with these expectations.[8]

¹³C NMR Data Interpretation

The ¹³C NMR spectrum will show signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield.

CarbonExpected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~167
Quaternary Carbons (C-F, C-2, C-4, C-8a, C-4a)115-165 (C-F shows a large C-F coupling)
Aromatic CH Carbons120-135

Note: Literature data for similar 2-phenylquinoline derivatives confirms these general chemical shift ranges.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR

  • Instrument: Schimadzu FTIR-8400S or equivalent.[16]

  • Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation

The FTIR spectrum of this compound should display several characteristic absorption bands.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching (broad)2500-3300
Aromatic C-HStretching3000-3100
Carboxylic Acid C=OStretching1680-1710
Aromatic C=C / C=NStretching1450-1650
C-FStretching1000-1400
C-OStretching1210-1320

Note: The presence of a strong, broad absorption for the O-H stretch and a sharp, intense peak for the C=O stretch are highly indicative of the carboxylic acid functional group. The C=N and aromatic C=C stretching vibrations confirm the quinoline ring system.[17]

Conclusion: A Unified Structural Confirmation

The structural elucidation of this compound is achieved through the logical synthesis and comprehensive analysis of converging data from multiple spectroscopic techniques.

G cluster_evidence Converging Evidence synthesis Pfitzinger Synthesis (Isatin + 4'-Fluoroacetophenone) final_structure Confirmed Structure: This compound synthesis->final_structure ms HRMS [M+H]⁺ matches C₁₆H₁₀FNO₂ ms->final_structure nmr NMR Spectroscopy (¹H & ¹³C) Confirms C-H framework, aromatic systems, and COOH group nmr->final_structure ftir FTIR Spectroscopy Identifies COOH, C=N, C=C, and C-F functional groups ftir->final_structure caption Convergence of evidence for structure confirmation.

Convergence of evidence for structure confirmation.

The Pfitzinger reaction provides a logical synthetic route to the target molecule. High-resolution mass spectrometry confirms the precise elemental composition (C₁₆H₁₀FNO₂). ¹H and ¹³C NMR spectroscopy definitively establish the connectivity of the atoms, revealing the distinct quinoline and 4-fluorophenyl ring systems, as well as the carboxylic acid group. Finally, FTIR spectroscopy corroborates the presence of all key functional groups predicted by the proposed structure. This self-validating system of interlocking data provides an unambiguous and authoritative confirmation of the structure of this compound, a critical step for any further investigation in drug development and medicinal chemistry.

References

A Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorophenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring the quinoline scaffold, a privileged structure in medicinal chemistry renowned for its presence in a wide array of therapeutic agents.[1][2] The incorporation of a fluorophenyl group at the 2-position can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making its comprehensive characterization essential for drug discovery and development. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering not only known data but also detailing the authoritative experimental protocols required for its synthesis and empirical characterization. We delve into the synthesis via the Pfitzinger reaction, structural elucidation, and the determination of key parameters such as solubility, acidity (pKa), and melting point, providing a framework for its evaluation as a lead compound or synthetic intermediate.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry and a key pharmacophore in drug design. Its rigid, planar structure and ability to engage in various intermolecular interactions (π-π stacking, hydrogen bonding) allow it to bind effectively to a multitude of biological targets. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

The subject of this guide, this compound (CAS No. 441-28-1), combines this potent scaffold with two critical functional groups: a carboxylic acid at the 4-position, which provides a key site for hydrogen bonding and salt formation, and a 4-fluorophenyl substituent. The fluorine atom is a bioisostere of a hydrogen atom but imparts profoundly different properties, including increased metabolic stability and altered binding affinities, due to its high electronegativity. Understanding the fundamental physicochemical properties of this molecule is therefore a prerequisite for any rational drug design or process chemistry program.

Synthesis and Structural Elucidation

The most direct and widely adopted method for preparing 2-arylquinoline-4-carboxylic acids is the Pfitzinger reaction.[5][6] This classic condensation reaction provides a robust route to the desired scaffold from readily available starting materials.

Causality of Method Choice: The Pfitzinger reaction is chosen for its reliability and convergence. It efficiently constructs the complex quinoline core in a single synthetic operation by condensing isatin with a carbonyl compound possessing an α-methylene group (in this case, 4'-fluoroacetophenone) under basic conditions.[6][7] The base-catalyzed ring-opening of isatin to an isatinate intermediate is the critical first step, which then undergoes condensation and intramolecular cyclization to yield the final aromatic product.[8]

Pfitzinger_Reaction cluster_reactants Reactants cluster_process Reaction Mechanism cluster_product Product Isatin Isatin RingOpening Ring Opening of Isatin Isatin->RingOpening Fluoroacetophenone 4'-Fluoroacetophenone Condensation Condensation to form Imine/ Enamine Tautomer Fluoroacetophenone->Condensation Base KOH (Base) Base->RingOpening Catalyst RingOpening->Condensation Cyclization Intramolecular Cyclization (Claisen-like) Condensation->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration FinalProduct 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid Dehydration->FinalProduct

Caption: Pfitzinger reaction workflow for synthesis.

Experimental Protocol: Synthesis via Pfitzinger Reaction

This protocol is a robust, generalized procedure adapted from established methodologies.[3][5][8]

  • Base Preparation: In a round-bottom flask fitted with a reflux condenser, dissolve potassium hydroxide (4.0 eq) in 95% ethanol under stirring. Rationale: A strong base is required to hydrolyze the amide bond in isatin.

  • Isatin Ring Opening: Add isatin (1.0 eq) to the ethanolic KOH solution. Stir the mixture at room temperature for approximately 30 minutes. The color should change as the potassium salt of isatinic acid is formed.

  • Carbonyl Addition: Slowly add 4'-fluoroacetophenone (1.05 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Rationale: Thermal energy is required to drive the condensation and subsequent cyclization/dehydration steps to completion.

  • Work-up and Isolation: After cooling, distill the ethanol under reduced pressure. Dissolve the resulting residue in water.

  • Purification: Wash the aqueous solution with diethyl ether to remove unreacted 4'-fluoroacetophenone. Cool the aqueous layer in an ice bath and acidify to pH ~4-5 with glacial acetic acid or dilute HCl.

  • Collection: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. The data presented below combines known values with expert-validated protocols for their empirical determination.

Table 1: Summary of Physicochemical Properties

PropertyValue / DataSignificance in Drug Development
CAS Number 441-28-1[9]Unique identifier for substance registration and tracking.
Molecular Formula C₁₆H₁₀FNO₂[10]Defines elemental composition.
Molecular Weight 267.25 g/mol [10]Impacts diffusion, transport, and molar concentration calculations.
Melting Point (°C) Not reported, requires experimental determination.Indicator of purity, lattice energy, and solid-state stability.
Aqueous Solubility Expected to be low, requires experimental determination.Affects dissolution rate and bioavailability. Poor solubility is a major challenge in drug development.[11]
pKa Estimated ~3.5-4.5, requires experimental determination.Governs the ionization state at physiological pH (7.4), which dictates solubility, permeability, and target binding.
Calculated LogP 3.5 (XlogP3-AA)Predicts lipophilicity and the ability to cross cell membranes.
Melting Point (MP)

The melting point is a fundamental thermal property that provides a quick and reliable indication of a compound's purity. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the recrystallized product is thoroughly dried to remove any residual solvent. Finely grind a small amount of the solid.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated digital melting point apparatus.

  • Heating Profile: Use a rapid heating rate (10-20 °C/min) for a coarse determination. For a precise measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the coarse MP, then reducing the ramp rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For high accuracy, an average of three measurements should be taken.

Aqueous Solubility

Aqueous solubility is a master variable in drug development, directly influencing oral bioavailability. For ionizable compounds like this compound, solubility is highly pH-dependent.[12] The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask method.[13][14]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

  • System Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Sample Addition: Add an excess amount of the solid compound to a sealed vial containing a known volume of a specific buffer. Rationale: Ensuring an excess of solid is present is critical for achieving a saturated solution at equilibrium.

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15][16]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples to pellet the solid.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.45 µm filter to remove any remaining particulates.

  • Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or HPLC, against a standard calibration curve.[13] The resulting concentration is the equilibrium solubility at that specific pH and temperature.

Acidity Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this determines its charge and, consequently, its interactions with biological membranes and protein targets. Potentiometric titration is the most accurate and widely used method for pKa determination.[17][18][19]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).[17]

  • Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low. The final concentration should be around 1-10 mM. Add an inert salt like KCl (to 0.15 M) to maintain constant ionic strength.[20]

  • Titration Setup: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of an acid.[19]

  • Titration: While stirring, add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[20]

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steep inflection region of the curve). For higher accuracy, the inflection point can be determined from the first or second derivative of the titration curve.

Overall Characterization Workflow

A logical workflow is essential to ensure the identity, purity, and key properties of the synthesized compound are accurately established. This process forms a self-validating system where each step confirms the success of the previous one.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_verification Identity & Purity Verification cluster_properties Physicochemical Profiling A Pfitzinger Reaction B Work-up & Isolation A->B C Recrystallization B->C D TLC Analysis C->D Purity Check E Melting Point Determination C->E Purity Check F Structural Confirmation (NMR, Mass Spectrometry) C->F Identity Check G Solubility Assay (Shake-Flask) F->G H pKa Determination (Potentiometric Titration) F->H I Spectroscopic Analysis (UV-Vis) F->I

Caption: A standard workflow for compound characterization.

Conclusion

This guide outlines the critical physicochemical properties of this compound and provides the authoritative experimental frameworks necessary for their determination. While specific empirical data for properties like melting point and pKa are not widely published, the provided protocols empower researchers to generate this crucial data with high fidelity. A thorough understanding and empirical validation of these parameters are indispensable first steps in leveraging this promising molecular scaffold for applications in medicinal chemistry and materials science.

References

An In-Depth Technical Guide to 2-(4-Fluorophenyl)quinoline-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-fluorophenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its core molecular and physicochemical properties, detailed synthetic methodologies, and thorough spectral characterization. Furthermore, this guide explores the promising therapeutic applications of this quinoline derivative, particularly its emerging roles as an inhibitor of histone deacetylases (HDACs) and sirtuin 3 (SIRT3), and its potential as an antimicrobial agent. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the study and application of this molecule.

Compound Identification and Physicochemical Properties

This compound is a derivative of quinoline-4-carboxylic acid, also known as cinchophen, featuring a 4-fluorophenyl substituent at the 2-position of the quinoline ring system. The presence of the fluorine atom can significantly influence the compound's physicochemical properties and biological activity.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₀FNO₂--INVALID-LINK--
Molecular Weight 267.25 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 441-28-1--INVALID-LINK--
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O--INVALID-LINK--
InChI Key OSSAIQFBELCOGQ-UHFFFAOYSA-N--INVALID-LINK--

Synthesis of this compound

The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most prominent methods. These reactions offer versatile pathways to this class of compounds from readily available starting materials.

Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1] For the synthesis of the title compound, 4-fluoroaniline, benzaldehyde, and pyruvic acid would be the reactants.

Reaction Mechanism: The reaction likely proceeds through the formation of a Schiff base from the aniline and aldehyde, followed by a reaction with the enol of pyruvic acid, intramolecular cyclization, and subsequent oxidation to the aromatic quinoline.[1]

Doebner_Reaction Aniline Aniline Schiff_Base Schiff Base Aniline->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Pyruvic_Acid Pyruvic Acid Enol Enol of Pyruvic Acid Pyruvic_Acid->Enol Adduct Adduct Schiff_Base->Adduct Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization Quinoline Quinoline-4-carboxylic acid Dihydroquinoline->Quinoline Oxidation

Caption: General workflow of the Doebner reaction.

Experimental Protocol (Adapted from a general Doebner reaction protocol): [1][2]

  • Reaction Setup: In a round-bottom flask, dissolve aniline (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in ethanol.

  • Addition of Pyruvic Acid: Add pyruvic acid (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the precipitate by filtration and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford pure this compound.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, involving the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4] To synthesize the target molecule, isatin would be reacted with 4-fluoroacetophenone.

Reaction Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid.[3]

Pfitzinger_Reaction Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Base Base (e.g., KOH) Base->Keto_acid Imine Imine Intermediate Keto_acid->Imine Carbonyl_Compound α-Methylene Carbonyl (e.g., 4-Fluoroacetophenone) Carbonyl_Compound->Imine Cyclized_Intermediate Cyclized Intermediate Imine->Cyclized_Intermediate Intramolecular Cyclization Quinoline Quinoline-4-carboxylic acid Cyclized_Intermediate->Quinoline Dehydration

Caption: General workflow of the Pfitzinger reaction.

Experimental Protocol (Adapted from a general Pfitzinger reaction protocol): [4][5][6]

  • Preparation of Base Solution: In a round-bottom flask, dissolve potassium hydroxide (3 equivalents) in ethanol.

  • Isatin Ring Opening: Add isatin (1 equivalent) to the basic solution and stir until a clear solution is formed.

  • Addition of Carbonyl Compound: Add 4-fluoroacetophenone (1 equivalent) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5.

  • Isolation: The precipitated product is collected by filtration, washed with water, and dried.

  • Purification: Recrystallization from a suitable solvent such as ethanol affords the purified this compound.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and fluorophenyl rings, as well as a downfield singlet for the carboxylic acid proton (typically >10 ppm). The protons on the quinoline ring will appear as a series of doublets and triplets, while the protons on the fluorophenyl ring will exhibit splitting patterns influenced by the fluorine atom. For the analogous 2-(2-fluorophenyl)quinoline-4-carboxylic acid, the carboxylic acid proton appears at δ 14.02 ppm (in DMSO-d₆).[7]

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms. The carboxylic acid carbonyl carbon is expected to resonate in the range of 165-185 ppm. The carbon atoms of the aromatic rings will appear between 110 and 150 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will be observed in the 1450-1600 cm⁻¹ region. A strong C-F stretching band is also expected, typically in the 1000-1400 cm⁻¹ range. For a similar compound, 8-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acid, the O-H stretch was observed at 3002.55 cm⁻¹ and the C=O stretches at 1691.63 and 1659.10 cm⁻¹.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. For 2-(2-fluorophenyl)quinoline-4-carboxylic acid, the calculated m/z for [M+H]⁺ is 268.07291, and the found value was 268.07291, confirming the molecular formula C₁₆H₁₀FNO₂.[7] The fragmentation pattern in electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak. Key fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the loss of CO₂ (44 Da).[9]

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[10] this compound and its analogs are of particular interest for their potential as anticancer and antimicrobial agents.

Anticancer Activity: HDAC and SIRT3 Inhibition

Recent studies have highlighted the potential of 2-phenylquinoline-4-carboxylic acid derivatives as inhibitors of histone deacetylases (HDACs).[7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.[7] By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[7][11]

Furthermore, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, a mitochondrial sirtuin that is also involved in cancer cell metabolism and survival.[12][13] The inhibition of SIRT3 by these compounds has been shown to induce G0/G1 phase cell cycle arrest and differentiation in leukemic cell lines.[12][13] The this compound scaffold represents a promising starting point for the design of selective HDAC and SIRT3 inhibitors for cancer therapy.

Anticancer_Mechanism Compound 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid HDAC HDAC Inhibition Compound->HDAC SIRT3 SIRT3 Inhibition Compound->SIRT3 Gene_Expression Altered Gene Expression HDAC->Gene_Expression SIRT3->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

Caption: Proposed anticancer mechanism of action.

Antimicrobial Activity

Quinoline-4-carboxylic acids have a long history as antimicrobial agents.[10][14] This class of compounds has demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[15][16] The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The introduction of a fluorine atom at the 4-position of the phenyl ring can enhance the antimicrobial potency of these compounds.[17] Therefore, this compound is a promising candidate for further investigation as a novel antibacterial agent.

Conclusion

This compound is a synthetically accessible molecule with a rich chemical profile and significant therapeutic potential. The established Doebner and Pfitzinger reactions provide reliable routes for its synthesis, and its structure can be unequivocally confirmed by modern spectroscopic methods. The growing body of evidence supporting its role as an inhibitor of key cancer targets like HDACs and SIRT3, along with its potential as an antimicrobial agent, underscores its importance in contemporary drug discovery. This technical guide serves as a foundational resource to encourage and facilitate further research into this promising compound and its derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

Biological activity of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid

Introduction

The quinoline ring system is a quintessential scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This heterocyclic motif is considered a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity. Within this class, 2-arylquinoline-4-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating significant potential in oncology, immunology, and infectious diseases.[2]

This technical guide focuses on a specific, promising derivative: This compound . The introduction of a fluorine atom at the 4-position of the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and a more favorable pharmacokinetic profile. This document provides a comprehensive overview of the known biological activities of this compound, delving into its mechanisms of action, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Part 1: Anticancer and Antiproliferative Activities

The most extensively studied therapeutic potential of this compound and its close analogs lies in the field of oncology. These compounds have been shown to inhibit cancer cell proliferation by targeting several key enzymes that are critical for tumor growth and survival.

Mechanism of Action: Targeting Key Cancer-Related Enzymes

1.1.1. Inhibition of Histone Deacetylases (HDACs)

Expertise & Rationale: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes. Overexpression of certain HDAC isoforms, particularly class I HDACs like HDAC3, is a hallmark of many cancers. Therefore, inhibiting HDACs can restore the expression of these suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. The 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a novel "cap" group for HDAC inhibitors, providing a rigid structure for interaction with the enzyme's active site.[3][4]

Experimental Findings: Derivatives of this compound have been synthesized and evaluated for their HDAC inhibitory activity. For instance, by attaching various zinc-binding groups (ZBGs) like hydroxamic acid or hydrazide via a linker, researchers have created potent HDAC inhibitors.[3][4] One such derivative, D28 , which incorporates the 2-phenylquinoline-4-carboxylic acid moiety, demonstrated significant and selective inhibitory activity against HDAC3 with an IC₅₀ value of 24.45 µM, while showing no activity against HDAC1, 2, and 6.[3] This isoform selectivity is highly desirable as it may reduce the off-target effects and toxicity associated with pan-HDAC inhibitors.

Table 1: HDAC Inhibitory Activity of a 2-Phenylquinoline-4-Carboxylic Acid Derivative

Compound Target IC₅₀ (µM) Selectivity

| D28 | HDAC3 | 24.45 | Selective vs. HDAC1, 2, 6 |

Data sourced from Frontiers in Chemistry (2022).[3]

Causality Behind Experimental Choices: The choice of an in vitro enzymatic assay is the foundational step to confirm direct target engagement. This biochemical assay isolates the enzyme and the inhibitor, removing the complexities of a cellular environment. This allows researchers to definitively state that the compound's activity is due to the direct inhibition of the enzyme's catalytic function and to quantify its potency (IC₅₀).

Protocol 1: In Vitro HDAC Inhibition Assay

This protocol describes a typical fluorometric assay to determine the IC₅₀ values of test compounds against purified human HDAC enzymes.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Dilute the purified recombinant human HDAC enzyme (e.g., HDAC3/NCOR1 complex) to the desired concentration in the assay buffer.

    • Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer.

    • Prepare the developer solution (e.g., Trichostatin A and trypsin in assay buffer).

    • Serially dilute the test compound, this compound derivative, in DMSO to create a range of concentrations.

  • Assay Procedure:

    • Add 2 µL of the serially diluted compound solution to the wells of a 96-well black microplate.

    • Add 28 µL of the diluted enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the HDAC substrate solution to each well.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding 10 µL of the developer solution.

    • Incubate for an additional 20 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

HDAC_Mechanism cluster_0 Normal Gene Expression cluster_1 Gene Repression (Cancer) HAT HAT (Histone Acetyltransferase) Ac Acetyl Group (Ac) HAT->Ac Adds Histone_Active Euchromatin (Relaxed) Ac->Histone_Active Attaches to Histone DNA_Active DNA Gene_On Gene Transcription ACTIVE DNA_Active->Gene_On Accessible for Transcription HDAC HDAC (Histone Deacetylase) Histone_Inactive Heterochromatin (Condensed) HDAC->Histone_Inactive Removes Acetyl Group DNA_Inactive DNA Gene_Off Gene Transcription REPRESSED DNA_Inactive->Gene_Off Inaccessible for Transcription Inhibitor 2-(4-Fluorophenyl)quinoline- 4-carboxylic Acid Derivative Inhibitor->HDAC INHIBITS caption HDAC Inhibition Pathway

Caption: General mechanism of HDAC inhibition.

1.1.2. Inhibition of Sirtuin 3 (SIRT3)

Expertise & Rationale: SIRT3 is a primary mitochondrial deacetylase that regulates the activity of enzymes involved in metabolism, redox balance, and apoptosis. In many cancers, SIRT3 acts as a tumor suppressor. However, in others, such as MLL-rearranged leukemia, it is overexpressed and promotes leukemogenesis. Therefore, selective SIRT3 inhibitors are being sought as potential therapeutics. The 2-phenylquinoline-4-carboxylic acid scaffold has been explored for this purpose, with modifications designed to target the specific active site of SIRT3.[5]

Experimental Findings: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized as SIRT3 inhibitors. The parent compound, with a 4-fluorophenyl group, serves as a key structural precursor. One of the most potent compounds in the series, P6 , exhibited an IC₅₀ of 7.2 µM for SIRT3 and showed selectivity over SIRT1 (32.6 µM) and SIRT2 (33.5 µM).[5] This compound also demonstrated potent antiproliferative activity against MLL-rearranged leukemic cell lines.

Table 2: SIRT Inhibitory Activity of a 2-Phenylquinoline-4-Carboxylic Acid Derivative

Compound SIRT3 IC₅₀ (µM) SIRT1 IC₅₀ (µM) SIRT2 IC₅₀ (µM)

| P6 | 7.2 | 32.6 | 33.5 |

Data sourced from Frontiers in Chemistry (2022).[5]

Protocol 2: In Vitro SIRT3 Enzymatic Assay

This protocol outlines a fluorometric assay to measure the deacetylase activity of SIRT3.

  • Reagent Preparation:

    • Prepare SIRT3 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Dilute recombinant human SIRT3 enzyme in the assay buffer.

    • Prepare the fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue).

    • Prepare NAD⁺ solution in the assay buffer.

    • Prepare the developer solution.

    • Perform serial dilutions of the test compound in DMSO.

  • Assay Procedure:

    • To a 96-well black microplate, add 2 µL of the serially diluted compound.

    • Add 28 µL of the diluted SIRT3 enzyme and 10 µL of the substrate.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of NAD⁺ solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 10 µL of the developer solution. Incubate for 20 minutes.

  • Data Acquisition and Analysis:

    • Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).

    • Calculate percent inhibition and determine the IC₅₀ value as described in Protocol 1.

Cellular Effects and Antiproliferative Activity

Expertise & Rationale: Beyond direct enzyme inhibition, it is crucial to demonstrate that a compound can exert a biological effect in a cellular context. Antiproliferative assays, such as the MTT assay, measure the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of the compound indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). These assays are fundamental for validating the therapeutic potential of an enzyme inhibitor.

Experimental Findings: Studies on various 2-arylquinoline-4-carboxylic acids have consistently shown antiproliferative activity against a range of human cancer cell lines.[6][7] For example, quinoline-4-carboxylic acid derivatives displayed selective viability reduction against cervical (HeLa) and mammary (MCF7) cancer cells.[6][7] While specific IC₅₀ values for the 2-(4-Fluorophenyl) derivative are spread across different studies targeting different enzymes, the collective evidence points to its role as a potent antiproliferative scaffold. Derivatives designed as SIRT3 inhibitors showed potent activity against leukemic cell lines, and those targeting HDACs were effective in other cancer models.[3][5]

Protocol 3: MTT Assay for Antiproliferative Activity

This protocol details the colorimetric MTT assay to assess the effect of a compound on cancer cell viability.

  • Cell Culture:

    • Culture human cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound 2-(4-Fluorophenyl)quinoline- 4-carboxylic Acid Enzyme_Assay Enzymatic Assay (e.g., HDAC, SIRT3) Compound->Enzyme_Assay IC50_determination Determine IC₅₀ (Potency & Selectivity) Enzyme_Assay->IC50_determination Cell_Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) IC50_determination->Cell_Culture Validate Hits MTT_Assay Antiproliferative Assay (MTT) Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis Cell_Culture->Cell_Cycle Apoptosis Apoptosis Assay Cell_Culture->Apoptosis Cell_IC50 Determine Cellular IC₅₀ MTT_Assay->Cell_IC50 caption Drug Discovery Workflow

Caption: A typical workflow for evaluating anticancer compounds.

Part 2: Anti-inflammatory and Antimalarial Potential

While the primary focus has been on oncology, the quinoline-4-carboxylic acid scaffold possesses well-documented activity in other therapeutic areas.

Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have shown impressive anti-inflammatory properties, in some cases comparable to classical NSAIDs like indomethacin.[6][7] The likely mechanism involves the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, which is activated by stimuli like lipopolysaccharide (LPS).[7] Although specific data for the 2-(4-Fluorophenyl) derivative is limited in this context, the strong activity of the parent scaffold suggests this is a promising area for further investigation. The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α) in LPS-stimulated macrophage cells like RAW 264.7.[6][7]

Antimalarial Activity

The quinoline core is historically one of the most important scaffolds in the fight against malaria, with quinine and chloroquine being landmark drugs.[8][9] Research continues into new quinoline derivatives to combat widespread drug resistance.[10] Studies on 2-substituted quinoline-4-carboxylic acid amides and other derivatives have revealed potent antiplasmodial activity against both chloroquine-sensitive and multi-drug-resistant strains of Plasmodium falciparum.[11][12] The mechanism often involves the inhibition of hemozoin formation in the parasite's digestive vacuole, leading to a toxic buildup of free heme.[8] The this compound structure fits the general pharmacophore for this activity, making it a candidate for future antimalarial drug design and evaluation.

Part 3: Synthesis

The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-established and typically achieved through a one-pot condensation reaction known as the Doebner reaction.[13]

Expertise & Rationale: The Doebner reaction is a powerful and efficient method that constructs the quinoline core from simple, often commercially available starting materials. It involves the reaction of an aniline, an aldehyde, and pyruvic acid. For the synthesis of this compound, the key reactants are aniline, 4-fluorobenzaldehyde, and pyruvic acid. This straightforward synthesis makes the scaffold highly accessible for medicinal chemistry programs, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Protocol 4: General Synthesis via Doebner Reaction

  • Reaction Setup: In a round-bottom flask, dissolve aniline (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in a solvent such as ethanol or acetic acid.

  • Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 equivalents) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux (typically 80-120°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with a cold solvent (e.g., ethanol or water) to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate or ethanol to yield this compound as a solid.[3]

Doebner_Reaction cluster_conditions Conditions Aniline Aniline Aldehyde 4-Fluorobenzaldehyde Product 2-(4-Fluorophenyl)quinoline- 4-carboxylic Acid Aniline->Product PyruvicAcid Pyruvic Acid Aldehyde->Product PyruvicAcid->Product Ethanol/Acetic Acid\nReflux Ethanol/Acetic Acid Reflux caption Doebner Reaction Synthesis

Caption: Synthesis via the Doebner Reaction.

Conclusion and Future Directions

This compound is a versatile and synthetically accessible scaffold with significant, well-documented biological activity, particularly in the realm of anticancer research. Its derivatives have demonstrated potent and often selective inhibition of key oncological targets like HDAC3 and SIRT3, translating to robust antiproliferative effects in cancer cells.

While its potential as an anticancer agent is the most developed area of research, the inherent properties of the quinoline-4-carboxylic acid core suggest that its anti-inflammatory and anti-infective activities warrant deeper investigation.

Future work should focus on:

  • Lead Optimization: Systematically modifying the core structure to enhance potency and selectivity for specific enzyme targets.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for in vivo studies.

  • In Vivo Efficacy: Testing optimized compounds in animal models of cancer and infectious diseases to validate their therapeutic potential.

  • Exploration of New Targets: Screening the compound and its analogs against a wider panel of kinases, proteases, and other enzymes to uncover novel mechanisms and therapeutic applications.

This guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further explore the rich biological landscape of this compound.

References

Whitepaper: A Multi-Pronged Strategy for the Identification and Validation of Therapeutic Targets for 2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The discovery of novel therapeutics is fundamentally reliant on the precise identification of their molecular targets. 2-(4-Fluorophenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class, a scaffold present in various bioactive molecules. However, its specific biological targets and therapeutic potential remain uncharacterized. This technical guide outlines a comprehensive, multi-layered strategy for the de-novo identification and validation of its therapeutic targets. We present an integrated workflow that combines computational prediction, biophysical and biochemical screening, and cell-based target engagement assays. This document serves as a practical manual for researchers in drug discovery, providing detailed protocols and the scientific rationale behind each experimental choice, thereby creating a self-validating system for robust target elucidation.

Introduction: The Challenge of Target Deconvolution

The quinoline ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is a relatively unexplored member of this family. The primary challenge in advancing such a molecule through the drug discovery pipeline is the deconvolution of its mechanism of action, which begins with identifying its direct molecular target(s).

Phase 1: In Silico Target Prediction & Pharmacophore Analysis

Rationale: Before committing to resource-intensive wet-lab experiments, computational (in silico) approaches offer a rapid and cost-effective way to generate a preliminary, ranked list of potential protein targets. These methods leverage the principle of chemical similarity, predicting that molecules with similar structures are likely to bind to similar proteins.

Reverse Docking & Pharmacophore Modeling

Reverse docking screens the structure of our query molecule against a vast library of 3D protein structures to identify those with the most favorable binding energies. This is complemented by pharmacophore modeling, which identifies the essential 3D arrangement of chemical features responsible for biological activity.

Workflow for In Silico Analysis:

  • Structure Preparation: Generate a 3D conformer of this compound and perform energy minimization using computational chemistry software.

  • Target Prediction: Submit the structure to multiple target prediction servers. It is crucial to use an ensemble of platforms, as their underlying algorithms and libraries differ. Recommended platforms include SwissTargetPrediction and PharmMapper.

  • Data Consolidation & Filtering: Aggregate the lists of potential targets. Prioritize targets that appear across multiple prediction platforms. Further filter this list based on biological plausibility. For instance, if preliminary cell-based assays (not detailed here) suggest an anti-inflammatory effect, prioritize targets within inflammatory pathways (e.g., kinases, cytokines, cyclooxygenases).

In_Silico_Workflow cluster_prep Step 1: Preparation cluster_predict Step 2: Prediction cluster_analysis Step 3: Analysis Mol 2D Structure of This compound Prep 3D Conformer Generation & Energy Minimization Mol->Prep Swiss SwissTargetPrediction Prep->Swiss Submit 3D Structure Pharm PharmMapper Prep->Pharm Aggregate Aggregate & Cross-Reference Predicted Targets Swiss->Aggregate Pharm->Aggregate Filter Filter by Biological Plausibility (e.g., Pathway Analysis) Aggregate->Filter FinalList Prioritized Target List (e.g., Kinase X, Receptor Y) Filter->FinalList

Caption: Workflow for computational target prediction.

Phase 2: In Vitro Target Identification & Biophysical Validation

Rationale: The prioritized list from Phase 1 must be validated experimentally. This phase aims to answer a fundamental question: Does the compound physically interact with the predicted proteins? We will employ two orthogonal, label-free techniques to confirm direct binding and assess binding affinity.

Method 1: Proteome-wide Screening with Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that when a small molecule binds to a target protein, it stabilizes the protein's structure, making it less susceptible to proteolysis. This allows for the unbiased identification of targets directly from complex cell lysates.

Experimental Protocol for DARTS:

  • Lysate Preparation: Culture a relevant cell line (e.g., HEK293T or a cancer cell line like HeLa) and prepare a native cell lysate.

  • Compound Incubation: Divide the lysate into two aliquots: one incubated with this compound (treatment) and one with a vehicle control (e.g., DMSO).

  • Proteolysis: Add a protease, such as pronase, to both aliquots and incubate for a defined period. The concentration of pronase and incubation time must be optimized to achieve near-complete digestion in the control group.

  • Quenching & Analysis: Stop the digestion and run the samples on an SDS-PAGE gel.

  • Identification: Excise protein bands that are present in the treatment lane but absent or diminished in the control lane. Identify these proteins using mass spectrometry (LC-MS/MS).

Method 2: Validation with Thermal Shift Assay (TSA / DSF)

Once a specific hit (e.g., "Kinase X") is identified via DARTS, a direct binding assay is required for confirmation and to quantify the interaction. The Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA) is an efficient method to measure changes in protein thermal stability upon ligand binding.

Experimental Protocol for DSF:

  • Reagent Preparation: Prepare a solution of purified recombinant target protein (e.g., Kinase X) and a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

  • Assay Plate Setup: In a 96- or 384-well PCR plate, mix the protein and dye with varying concentrations of this compound. Include a no-ligand control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C).

  • Data Analysis: The instrument measures fluorescence at each temperature. As the protein unfolds, it exposes hydrophobic cores, causing the dye to bind and fluoresce. The melting temperature (Tm) is the point of maximum change in fluorescence. A positive interaction is indicated by an increase in the Tm (a "thermal shift," ΔTm) in the presence of the compound.

Hypothetical Data Summary:

Predicted TargetMethodKey ParameterResultInterpretation
Kinase XDSFΔTm (°C)+5.2Strong stabilizing interaction
Receptor YDSFΔTm (°C)+0.3No significant interaction
Enzyme ZDSFΔTm (°C)+2.1Moderate stabilizing interaction

Phase 3: Cell-Based Target Engagement & Pathway Analysis

Rationale: Confirming a direct biophysical interaction in vitro is essential, but it does not prove that the compound engages its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in intact cells or tissues.

Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of the thermal shift assay to the cellular environment. The binding of a drug to its target protein in a cell stabilizes it against heat-induced denaturation and aggregation.

CETSA_Workflow cluster_cell Step 1: Cellular Treatment cluster_heat Step 2: Thermal Challenge cluster_analysis Step 3: Analysis Cells Intact Cells Treat Incubate with Compound (or Vehicle Control) Cells->Treat Heat Heat Cells to a Range of Temperatures Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble Fraction (via Centrifugation) Lyse->Separate Detect Detect Soluble Target Protein (e.g., Western Blot, ELISA) Separate->Detect Plot Plot Soluble Protein vs. Temperature Detect->Plot Signaling_Pathway Compound This compound KinaseX Kinase X (Target Protein) Compound->KinaseX Inhibition ProteinZ_phos Phosphorylated Protein Z (p-Protein Z) KinaseX->ProteinZ_phos Phosphorylation ProteinZ_unphos Protein Z Response Cellular Response (e.g., Inflammation) ProteinZ_phos->Response

Methodological & Application

Synthesis of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed technical guide for the synthesis of this compound, a key heterocyclic scaffold. As a compound of significant interest in medicinal chemistry, its derivatives have been explored for various therapeutic applications, including as potential histone deacetylase (HDAC) inhibitors for cancer therapy and as multidrug resistance protein 2 (MRP2) inhibitors.[1][2][3]

This guide offers an in-depth analysis of the primary synthetic methodologies, moving beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations for each approach. We will focus on two of the most effective and classical methods for constructing the quinoline-4-carboxylic acid core: the Pfitzinger Reaction and the Doebner Reaction .

Chapter 1: A Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a critical decision dictated by factors such as the availability of starting materials, desired yield, scalability, and reaction conditions. For this compound, both the Pfitzinger and Doebner reactions offer robust pathways.

The Pfitzinger Reaction: A Classic Route from Isatin

First reported by Wilhelm Pfitzinger in 1886, this reaction is a cornerstone for preparing substituted quinoline-4-carboxylic acids.[4] The core principle involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, in this case, 4'-fluoroacetophenone, under basic conditions.[5]

Mechanism and Rationale: The reaction is initiated by a base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens to form a keto-acid intermediate (an isatinate).[4][6] This intermediate then undergoes a condensation reaction with 4'-fluoroacetophenone to form a Schiff base.[6] An intramolecular cyclization, driven by the formation of a stable aromatic system, is followed by dehydration to yield the final this compound.[4] The use of a strong base like potassium hydroxide is crucial for the initial ring-opening of isatin.[7]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Isatin Isatin RingOpening Base-catalyzed Ring Opening Isatin->RingOpening Ketone 4'-Fluoroacetophenone Condensation Condensation with Ketone (Schiff Base Formation) Ketone->Condensation Base KOH (Base) Base->RingOpening Isatinate Isatinate Intermediate RingOpening->Isatinate Isatinate->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid Cyclization->Product

Caption: The mechanistic pathway of the Pfitzinger reaction.

The Doebner Reaction: A Versatile One-Pot Approach

The Doebner reaction, a modification of the Doebner-von Miller synthesis, provides an alternative and powerful one-pot method.[1][8] This reaction typically involves the condensation of an aromatic amine (aniline), an aldehyde (4-fluorobenzaldehyde), and pyruvic acid.[1]

Mechanism and Rationale: The reaction is generally acid-catalyzed.[9] It is believed to proceed via the formation of an α,β-unsaturated carbonyl compound in situ, followed by a conjugate addition of the aniline.[8] Subsequent cyclization and oxidation steps lead to the formation of the quinoline ring. The use of an acid catalyst like acetic acid or trifluoroacetic acid facilitates both the initial condensation and the final cyclodehydration steps.[1] This method is particularly advantageous as it assembles the complex quinoline core from three simpler, commercially available components in a single operation.

Strategic Comparison

The choice between these two reliable methods can be guided by practical laboratory considerations.

FeaturePfitzinger ReactionDoebner Reaction
Key Reactants Isatin, 4'-fluoroacetophenoneAniline, 4-fluorobenzaldehyde, Pyruvic acid
Catalyst/Medium Strong Base (e.g., KOH in ethanol)[6]Acid (e.g., Acetic Acid, TFA in ethanol)[1]
Key Intermediate Isatinate, Schiff base[4]Schiff base, enamine adduct[8]
Primary Advantage High convergence, direct route from isatin.One-pot synthesis from simpler starting materials.
Considerations Requires handling of isatin; strong basic conditions.Can have variable yields depending on substrates.

Chapter 2: Detailed Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of this compound. Researchers should perform their own optimization based on laboratory conditions and analytical results.

Experimental_Workflow General Experimental Workflow A 1. Reactant Preparation & Stoichiometry B 2. Reaction Setup (Flask, Condenser, Stirring) A->B C 3. Heating & Reflux (Monitor by TLC) B->C D 4. Reaction Workup (Cooling, Precipitation) C->D E 5. Product Isolation (Vacuum Filtration, Washing) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: A generalized workflow for chemical synthesis.

Protocol 1: Synthesis via Pfitzinger Reaction

This protocol is adapted from established procedures for synthesizing 2-aryl-quinoline-4-carboxylic acids.[2][6]

Materials:

  • Isatin (1.0 eq)

  • 4'-fluoroacetophenone (1.0 eq)

  • Potassium Hydroxide (KOH) (4.0 eq)

  • Ethanol (95%)

  • Water

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Deactivated Charcoal (optional)

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol. Caution: The dissolution of KOH is highly exothermic and should be done with care.

  • Isatin Ring Opening: To the stirred KOH solution, add isatin (1.0 eq). Stir the mixture at room temperature for 30-45 minutes. The color should change from orange/red to a pale yellow, indicating the formation of the potassium isatinate intermediate.[6]

  • Addition of Ketone: Add 4'-fluoroacetophenone (1.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours.[6][10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool slightly and remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Dissolve the resulting residue in water. If the solution is dark, it can be treated with a small amount of deactivated charcoal and filtered. Cool the aqueous solution in an ice bath and slowly acidify with concentrated HCl or glacial acetic acid until precipitation of the product is complete (typically pH 4-5).

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Synthesis via Doebner Reaction

This protocol is adapted from a reported synthesis of a structurally similar compound.[1]

Materials:

  • Aniline (1.0 eq)

  • 4-fluorobenzaldehyde (1.0 eq)

  • Pyruvic acid (1.2 eq)

  • Absolute Ethanol or Glacial Acetic Acid

Procedure:

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine aniline (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), and pyruvic acid (1.2 eq) in a solvent such as absolute ethanol or glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux. The reaction is typically refluxed for 4-12 hours.[1] Monitor the reaction progress by TLC.

  • Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. The product often precipitates directly from the reaction mixture.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product sequentially with cold ethanol and then hexane to remove any unreacted starting materials and impurities.

  • Purification: Dry the crude product. If necessary, the product can be recrystallized from a suitable solvent like ethanol to achieve higher purity.

Chapter 3: Product Validation and Troubleshooting

Confirmation of the final product's identity and purity is essential.

Product Characterization: The structure of this compound should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals in the aromatic region for the quinoline and fluorophenyl protons, and a broad singlet for the carboxylic acid proton (often >13 ppm).[1]

  • ¹³C NMR: Expect distinct signals for the fourteen unique carbons in the aromatic and carboxylic acid regions.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the carboxylic acid (around 1690-1710 cm⁻¹) and a broad O-H stretch.[1]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₆H₁₀FNO₂ should be observed.[2][3]

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low or No Yield Insufficient reaction time or temperature. Incorrect stoichiometry or catalyst concentration. Degradation of starting materials under harsh conditions.[11]Extend reflux time and monitor by TLC. Verify reactant quantities and catalyst choice. Attempt the reaction at a lower temperature for a longer duration.[11]
Impure Product Incomplete reaction. Formation of side-products (e.g., aldol condensation of the ketone).[11]Ensure the reaction goes to completion via TLC analysis. Optimize purification; screen different recrystallization solvents or consider column chromatography.
Difficulty in Acidification/Precipitation Product is partially soluble in the acidic aqueous solution. Insufficient acidification.Cool the solution thoroughly in an ice bath for an extended period. Check the pH to ensure it is in the optimal range for precipitation (pH 4-5). Add a co-solvent in which the product is insoluble.

References

Application Notes and Protocols: The Doebner Reaction for 2-Arylquinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Doebner Reaction in Modern Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of bioactive compounds and functional materials.[1][2] Among the numerous methods developed for quinoline synthesis, the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, stands out as a direct and versatile route to quinoline-4-carboxylic acids.[3][4] These derivatives are particularly significant as they serve as crucial intermediates in the synthesis of pharmaceuticals, including antitumor, antimalarial, antibacterial, and antiviral agents.[1][5]

While classic methods for quinoline synthesis like the Pfitzinger, Combes, and Skraup reactions exist, the Doebner reaction offers the distinct advantage of assembling the quinoline-4-carboxylic acid core in a single pot from readily available starting materials.[6][7] However, the traditional Doebner reaction can be hampered by low yields, especially when employing anilines bearing electron-withdrawing groups.[8][9] This has spurred considerable research into modified procedures and optimized reaction conditions to enhance its efficiency and broaden its applicability, making it a powerful tool in the modern synthetic chemist's arsenal.[1][10]

This guide provides a comprehensive overview of the Doebner reaction, delving into its mechanistic underpinnings, offering detailed experimental protocols, and addressing common challenges to empower researchers in their synthesis of 2-arylquinoline-4-carboxylic acids.

Mechanistic Insights: Understanding the "How" and "Why"

The precise mechanism of the Doebner reaction is still a subject of discussion, with two primary pathways proposed.[3] A comprehensive understanding of these pathways is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Proposed Pathway 1: Schiff Base Formation First

The more widely accepted mechanism commences with the formation of a Schiff base (an imine) from the condensation of the aniline and the aldehyde.[11] This is followed by a reaction with the enol form of pyruvic acid. Subsequent intramolecular cyclization onto the electron-rich aromatic ring of the aniline, followed by dehydration and oxidation, yields the final quinoline-4-carboxylic acid.[1][11]

Proposed Pathway 2: Aldol Condensation First

An alternative mechanism suggests an initial aldol-type condensation between the enol of pyruvic acid and the aldehyde.[3] The resulting β,γ-unsaturated α-keto acid then undergoes a Michael addition with the aniline. This is followed by cyclization, dehydration, and oxidation to form the quinoline product.[3]

The oxidation of the dihydroquinoline intermediate to the aromatic quinoline is a crucial final step. In many cases, this oxidation is thought to occur via a hydrogen transfer mechanism, where an imine formed from a second molecule of aniline and aldehyde acts as the hydrogen acceptor.[1][9]

Below is a diagram illustrating the generally accepted mechanistic pathway of the Doebner reaction.

Doebner_Mechanism cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Key Steps cluster_3 Product Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Addition Michael-type Addition SchiffBase->Addition Enol->Addition Cyclization Intramolecular Cyclization Addition->Cyclization DehydrationOxidation Dehydration & Oxidation Cyclization->DehydrationOxidation Quinoline 2-Arylquinoline-4-Carboxylic Acid DehydrationOxidation->Quinoline Doebner_Workflow Start Start Setup 1. Reaction Setup: Aniline, Aldehyde, MeCN in flask Start->Setup Catalyst 2. Add Lewis Acid Catalyst (BF₃·OEt₂ or BF₃·THF) Setup->Catalyst Heat1 3. Initial Heating: Stir at 65 °C for 10-60 min Catalyst->Heat1 AddPyruvic 4. Add Pyruvic Acid Solution (dropwise over 1-3 h at 65 °C) Heat1->AddPyruvic Heat2 5. Reaction: Continue heating at 65 °C for 20-24 h AddPyruvic->Heat2 Workup 6. Work-up: Cool to RT, add EtOAc Heat2->Workup Extraction 7. Extraction: Wash with sat. NaHCO₃ (aq) Workup->Extraction Acidification 8. Acidify Aqueous Layer (e.g., 1M HCl) to precipitate product Extraction->Acidification Filtration 9. Filter and Dry Product Acidification->Filtration Purification 10. Purify by Recrystallization or Column Chromatography Filtration->Purification End End Purification->End

References

Application Notes & Protocols: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pfitzinger Reaction

The Pfitzinger reaction, first described in the late 19th century, remains a cornerstone of heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids.[1][2] This powerful transformation, involving the base-catalyzed condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, provides access to a molecular scaffold of immense importance in medicinal chemistry.[3][4]

The quinoline-4-carboxylic acid core is recognized as a "privileged structure," a framework that can interact with a wide array of biological targets.[4] Consequently, its derivatives have been extensively investigated and developed as therapeutic agents, exhibiting potent antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][5][6][7] These application notes offer an in-depth guide to the Pfitzinger synthesis, grounded in mechanistic understanding and providing detailed, field-proven protocols for researchers aiming to leverage this reaction in drug discovery and development programs.

The Scientific Core: Reaction Mechanism and Causality

A robust understanding of the reaction mechanism is critical for troubleshooting, optimization, and adapting the synthesis to new substrates. The Pfitzinger reaction proceeds through a logical sequence of five key steps, each with a clear chemical purpose.

The reaction is initiated by a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), which performs a nucleophilic attack on the amide carbonyl of the isatin ring.[8][9] This irreversible hydrolysis is the commitment step, opening the five-membered ring to form the potassium or sodium salt of an α-keto-acid, known as an isatinate.[3][5] This step is crucial as it unmasks the aniline amine and a ketone functionality, which are essential for the subsequent condensation.

The newly formed isatinate intermediate then reacts with the carbonyl compound. The aniline nitrogen condenses with the carbonyl group of the second reactant (e.g., a ketone or aldehyde) to form an imine (a Schiff base).[3][5] The imine rapidly tautomerizes to its more stable enamine isomer.[3] This tautomerization is vital as it positions the electrons for the subsequent ring-forming step. The enamine then undergoes an intramolecular cyclization, where the electron-rich enamine attacks the ketone carbonyl of the original isatin fragment.[2] The final step is a dehydration (loss of a water molecule) of the cyclic intermediate, which results in the formation of the stable, aromatic quinoline ring system.[2][3]

Pfitzinger_Mechanism Figure 1: Pfitzinger Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Isatin Isatin KetoAcid Keto-Acid (Isatinate) Intermediate Isatin->KetoAcid Base (e.g., KOH) Amide Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine KetoAcid->Imine + Carbonyl Compound Condensation Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Intramolecular Cyclization & Dehydration

Caption: Figure 1: Pfitzinger Reaction Mechanism

Experimental Protocols: From Benchtop to Application

The following protocols provide detailed, step-by-step methodologies for performing the Pfitzinger synthesis. Adherence to safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), is mandatory, especially when handling strong bases and heating solvents.[4]

Protocol 1: General Procedure for Conventional Synthesis

This protocol is a robust, generalized method derived from multiple successful reports and is suitable for a wide range of substrates.[3][5][10]

Materials:

  • Isatin or substituted isatin (1.0 eq)

  • Carbonyl compound (ketone or aldehyde) (1.0 - 2.0 eq)

  • Potassium hydroxide (KOH) (3.0 - 4.0 eq)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Glacial Acetic Acid or dilute Hydrochloric Acid (HCl)

  • Diethyl ether (for extraction)

Procedure:

  • Preparation of Base Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (e.g., 0.2 mol) in ethanol (e.g., 25 mL). Scientist's Note: The dissolution is exothermic; allow the solution to cool slightly before proceeding.

  • Isatin Ring Opening: Add isatin (e.g., 0.07 mol) to the basic solution. Stir the mixture at room temperature for 30-60 minutes. A distinct color change from orange/purple to a brown or pale yellow indicates the successful formation of the potassium isatinate salt.[3][11] This step is critical for activating the substrate.

  • Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (e.g., 0.07-0.15 mol). If the reactant is a liquid, it can be added dropwise; if solid, it can be added in portions.

  • Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 12-24 hours.[3][5] Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up & Impurity Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol via rotary evaporation. Add water to the residue to dissolve the potassium salt of the desired quinoline-4-carboxylic acid product. Perform an extraction with diethyl ether to remove any unreacted, neutral carbonyl compound and other non-polar impurities.[3]

  • Product Isolation: Cool the aqueous layer in an ice bath. Slowly acidify with glacial acetic acid or dilute HCl until the precipitation of the product is complete (typically pH 4-5). Scientist's Note: Acidification protonates the carboxylate salt, rendering the product neutral and insoluble in the aqueous medium, thus causing it to precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage by dramatically reducing reaction times from hours to minutes, often improving yields.[3]

Materials:

  • Isatin (1.0 eq)

  • Carbonyl Compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone) (1.0 eq)

  • 33% aqueous Potassium Hydroxide (KOH) solution

Procedure:

  • Vessel Preparation: In a microwave-safe reaction vessel, add isatin (e.g., 10.0 mmol) to the 33% aqueous KOH solution (e.g., 15 mL).

  • Reactant Addition: To this solution, add the carbonyl compound (10.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9-15 minutes.[3]

  • Work-up and Isolation: After irradiation, cool the vessel to room temperature. Filter the solution and pour the filtrate into an ice-water mixture. Acidify with acetic acid to precipitate the product.[3]

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent.

Workflow Figure 2: General Experimental Workflow A 1. Prepare Base Solution (e.g., KOH in EtOH) B 2. Add Isatin Stir at RT for Ring Opening A->B C 3. Add Carbonyl Compound B->C D 4. Heat to Reflux (12-24h) or Microwave (9-15min) C->D E 5. Work-Up: Remove Solvent, Add H₂O D->E F 6. Extract with Ether (Remove Impurities) E->F G 7. Isolate Product: Cool & Acidify Aqueous Layer F->G H 8. Purify: Filter, Wash, Recrystallize G->H

Caption: Figure 2: General Experimental Workflow

Data Summary: Substrate Scope & Reported Yields

The Pfitzinger reaction is valued for its versatility, accommodating a wide range of substituted isatins and both acyclic and cyclic carbonyl compounds.[3][9] This flexibility allows for the generation of diverse libraries of quinoline derivatives for biological screening.

Isatin DerivativeCarbonyl CompoundBaseTimeYield (%)Reference
IsatinAcetoneKOHRefluxGood[2]
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOH9 min (MW)77-85[3]
IsatinAcetophenoneKOH12-13hGood[5]
5-Chloroisatin5,6-dimethoxy indanoneBase-36-86[12]
IsatinButanone (Methyl Ethyl Ketone)NaOH8hGood[11]
N-AcetylisatinVarious KetonesBase--[13]

Table 1: Representative yields for Pfitzinger synthesis with various substrates. "Good" indicates the reaction is reported to proceed effectively without a specific yield mentioned in the source. "MW" denotes microwave-assisted synthesis.

Applications in Drug Discovery & Development

The quinoline-4-carboxylic acid scaffold synthesized via the Pfitzinger reaction is a key pharmacophore in a multitude of therapeutic areas. Its planar structure is adept at intercalating with DNA, a mechanism exploited in the development of anticancer agents.[3] Furthermore, the ability to easily functionalize the quinoline ring allows for the fine-tuning of interactions with specific enzyme active sites.

Key Therapeutic Applications:

  • Anticancer Agents: Derivatives have been designed as potent inhibitors of crucial cellular enzymes, including Histone Deacetylases (HDACs), Sirtuin 3 (SIRT3), and Dihydroorotate Dehydrogenase (DHODH), which are vital for cancer cell proliferation and survival.[6][14][15][16]

  • Antibacterial Agents: The quinoline core is a well-established framework in the design of antibiotics, and the Pfitzinger reaction provides a direct route to novel analogues to combat bacterial resistance.[3][5]

  • Antiviral Agents: The synthesis of complex, fused heterocyclic systems using this method has led to the discovery of compounds with potential anti-HIV activity.[10]

Applications Figure 3: Pfitzinger Synthesis in Drug Discovery cluster_apps Therapeutic Areas Pfitzinger Pfitzinger Synthesis Scaffold Quinoline-4-Carboxylic Acid Scaffold Pfitzinger->Scaffold Leads Lead Compounds Scaffold->Leads Anticancer Anticancer Leads->Anticancer Antibacterial Antibacterial Leads->Antibacterial Antiviral Antiviral Leads->Antiviral Candidates Therapeutic Candidates Anticancer->Candidates Antibacterial->Candidates Antiviral->Candidates

Caption: Figure 3: Pfitzinger Synthesis in Drug Discovery

Conclusion and Future Outlook

The Pfitzinger synthesis is a classic reaction that has demonstrated remarkable staying power in the field of organic and medicinal chemistry. Its reliability, operational simplicity, and the biological significance of its products ensure its continued use in modern drug discovery. The protocols and data presented here provide a practical and scientifically grounded framework for researchers to effectively utilize this reaction in the synthesis of novel quinoline-4-carboxylic acid derivatives, paving the way for the development of next-generation therapeutic agents.

References

Application Notes & Protocols: High-Purity Isolation of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Fluorophenyl)quinoline-4-carboxylic acid is a key heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its utility in these fields is contingent upon its purity, as even minor impurities can drastically alter biological activity and physicochemical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound. We delve into the rationale behind impurity formation during common synthetic routes and present detailed, validated protocols for purification via recrystallization, acid-base extraction, and column chromatography. Furthermore, we outline standard analytical techniques for rigorous purity assessment, ensuring the final product meets the stringent requirements for downstream applications.

Introduction: The Imperative for Purity

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of a 4-fluorophenyl group at the 2-position and a carboxylic acid at the 4-position yields a molecule with a unique electronic and structural profile, making it a valuable building block for novel chemical entities.[1]

The most common synthetic pathways to this class of compounds are the Doebner-Miller and Pfitzinger reactions.[2][3] While effective, these methods can generate a variety of impurities, including unreacted starting materials, intermediates, and side-products. Achieving a purity level of >95%, and often >99%, is not merely a matter of good practice; it is a prerequisite for generating reliable and reproducible data in biological assays and for meeting regulatory standards in drug development.

This guide provides both the "how" and the "why" of purification, grounding practical steps in fundamental chemical principles.

Understanding the Impurity Profile

Effective purification begins with understanding the potential contaminants. The choice of synthesis—typically a Doebner-type condensation of an aniline, 4-fluorobenzaldehyde, and pyruvic acid—dictates the likely impurity landscape.[4]

Potential Impurity Source Chemical Nature Removal Rationale
4-FluoroanilineUnreacted Starting MaterialBasicHighly soluble in acidic aqueous solutions. Removable by acid wash or silica chromatography.
Pyruvic AcidUnreacted Starting MaterialAcidic, small moleculeHighly soluble in water. Removable by aqueous washes or recrystallization.
4-FluorobenzaldehydeUnreacted Starting MaterialNeutralRemovable by recrystallization or chromatography. Can sometimes be removed with a sodium bisulfite wash.
Polymeric TarsSide reactions from acid catalysisComplex, varied polarityOften insoluble. Removed by hot filtration during recrystallization.
RegioisomersAlternative cyclization pathwaysAcidic, structurally similarCan be very difficult to separate. May require careful chromatography or fractional crystallization.

Strategic Purification Workflow

A multi-step approach is often required to achieve high purity. The initial purity of the crude material, as determined by a preliminary analytical technique like TLC or HPLC, will guide the selection of the appropriate purification sequence.

PurificationWorkflow Start Crude Product TLC_HPLC Initial Purity Assessment (TLC / HPLC) Start->TLC_HPLC Recrystallization Protocol 1: Recrystallization TLC_HPLC->Recrystallization >85% Pure & Crystalline AcidBase Protocol 2: Acid-Base Extraction TLC_HPLC->AcidBase <85% Pure or Oily/Amorphous FinalPurity Final Purity Assessment (HPLC, NMR, MP) Recrystallization->FinalPurity AcidBase->Recrystallization Pre-purification Chromatography Protocol 3: Column Chromatography Chromatography->FinalPurity FinalPurity->Chromatography Purity Not Met PureProduct Pure Product (>98%) FinalPurity->PureProduct Purity Met

Caption: A decision-making workflow for purifying this compound.

Protocol 1: Recrystallization

Recrystallization is the most common and efficient method for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5][6]

Causality & Expertise: The key to successful recrystallization is selecting a solvent in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] Impurities should either be insoluble at high temperatures (allowing for removal by hot filtration) or remain soluble at low temperatures (staying in the mother liquor). Slow cooling is paramount as it allows for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules, leading to higher purity.[6]

Step 1.1: Solvent Screening

Systematic solubility testing is essential.[7] Use small amounts of the crude product (~10-20 mg) for each test.

Solvent Solubility at Room Temp. Solubility at Boiling Crystal Formation on Cooling Recommendation
WaterInsolubleInsolubleN/AUnsuitable as a single solvent.
EthanolSparingly SolubleSolubleYesGood Candidate.
MethanolSparingly SolubleSolubleYesGood Candidate.
Ethyl AcetateSparingly SolubleSolubleYesGood Candidate.
AcetoneSolubleVery SolublePoorMay be too good a solvent; consider for a solvent/anti-solvent system.
AcetonitrileSparingly SolubleSolubleYesGood Candidate.
DichloromethaneSolubleVery SolublePoorUnsuitable as a single solvent.

Based on typical solubility of related quinoline carboxylic acids.[8]

Step 1.2: Detailed Recrystallization Protocol (Using Ethanol)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while swirling. Continue adding hot ethanol in small portions until the solid just dissolves. Using excess solvent will significantly reduce your yield.[5]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal (if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can cause the product to precipitate as a powder, trapping impurities. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. Do not use room temperature solvent, as it will dissolve some of your product.[5]

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The acid is converted to its water-soluble salt, moved into an aqueous phase, and then regenerated by re-acidification.

Causality & Expertise: The choice of base is critical. A weak base like sodium bicarbonate (NaHCO₃) is selective for the relatively strong carboxylic acid, leaving behind less acidic phenolic impurities or neutral starting materials in the organic layer. Using a strong base like sodium hydroxide (NaOH) could potentially deprotonate less acidic compounds or cause unwanted side reactions.[9]

AcidBase cluster_0 Organic Phase (Ethyl Acetate) cluster_1 Aqueous Phase (aq. NaHCO3) Organic_Start Crude Mixture Target Acid (R-COOH) Neutral Impurities Basic Impurities Wash + aq. NaHCO3 (Extraction) Organic_Start->Wash Organic_End Neutral Impurities Basic Impurities Aqueous_Start Target Salt (R-COO- Na+) Acidify + aq. HCl (Precipitation) Aqueous_Start->Acidify Aqueous_End Pure Acid (R-COOH)↓ Wash->Organic_End Wash->Aqueous_Start Acidify->Aqueous_End

Caption: The principle of acid-base extraction for carboxylic acid purification.

Step 2.1: Detailed Extraction Protocol
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that is formed.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask.

  • Repeat: Perform a second extraction on the organic layer with fresh sodium bicarbonate solution and combine the aqueous layers.

  • Back-Wash: (Optional but recommended) Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any co-extracted neutral impurities. Discard this organic wash.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). The purified product will precipitate out of the solution.

  • Collection: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Protocol 3: Column Chromatography

For challenging separations where impurities have similar properties to the product, column chromatography is the method of choice.[10][11]

Causality & Expertise: Carboxylic acids can be problematic on standard silica gel due to their strong interaction with the acidic silica surface, often leading to significant "streaking" or tailing of the spot/peak. This can be suppressed by adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent.[9] This keeps the carboxylic acid in its protonated, less polar form, resulting in better peak shape and separation. An alternative is reversed-phase (C18) chromatography, where the non-polar stationary phase interacts well with the aromatic rings of the molecule.[10]

Step 3.1: Detailed Silica Gel Chromatography Protocol
  • TLC Analysis: Determine a suitable eluent system using TLC. A good system will move the target compound to an Rf (retention factor) of ~0.3. A common starting point is a mixture of hexane and ethyl acetate with 1% acetic acid.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a solvent like dichloromethane or acetone, add a small amount of silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. To remove the residual acetic acid from the eluent, the product can be re-dissolved in ethyl acetate and washed with water, or co-evaporated with a solvent like toluene.

Purity Assessment: The Definition of Done

Purification is only complete upon successful analytical verification.

7.1: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for quantitative purity assessment. A reversed-phase method is typically employed.[11][12]

Parameter Value Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for separating moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure the carboxylic acid is protonated for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 50% to 95% B over 15 minutesA gradient is used to elute the compound and then wash the column of any more nonpolar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 325 nm[13]Quinoline systems have strong UV absorbance.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
7.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the chemical structure and can reveal the presence of impurities with distinct proton or carbon signals.[14]

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect complex multiplets in the aromatic region (δ 7.5-8.8 ppm). A broad singlet for the carboxylic acid proton will appear far downfield (δ > 13 ppm).[2][15] The absence of signals corresponding to starting materials is a key indicator of purity.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expect ~12-14 distinct signals in the aromatic region (δ 115-160 ppm) and a signal for the carboxylic carbon (δ ~167 ppm).[4]

  • ¹⁹F NMR: A singlet is expected for the fluorine atom, providing a very clean method for detecting any fluorine-containing impurities.

7.3: Melting Point

A pure crystalline solid will have a sharp, defined melting point range (typically < 2 °C). Impurities depress and broaden the melting point range. The melting point of the related 2-phenyl-4-quinolinecarboxylic acid is reported as 214-215 °C.

References

Analytical methods for 2-(4-Fluorophenyl)quinoline-4-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for the analytical characterization of this compound, a key heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Given the importance of structural integrity, purity, and consistent quality in drug development and scientific research, a multi-technique analytical approach is essential. This guide outlines robust, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals to ensure accurate and reliable characterization of this molecule.

Introduction and Physicochemical Profile

This compound belongs to the quinoline class of compounds, which are integral to many biologically active molecules.[1][2] The incorporation of a fluorophenyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity and binding affinity to biological targets, making it a compound of high interest.[1] Accurate analytical characterization is the cornerstone of its development, ensuring that subsequent biological or material science studies are based on a well-defined chemical entity.

A foundational understanding of the compound's properties is critical for designing appropriate analytical methods, particularly for sample preparation and chromatographic separation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₀FNO₂PubChem CID 723163[3]
Molecular Weight 267.25 g/mol PubChem CID 723163[1][4]
Monoisotopic Mass 267.06955 DaPubChem CID 723163[5]
Appearance White to off-white solidInferred from similar compounds[6][7]
Solubility Insoluble in water; Soluble in polar organic solvents like DMSO, alcohols, and chloroform.Inferred from similar compounds[8]
Chemical Structure
alt text
PubChem CID 723163[3]

Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of small organic molecules. It separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The carboxylic acid moiety's ionization is controlled by acidifying the mobile phase, ensuring a sharp, well-defined peak shape.

Protocol: Purity Determination by RP-HPLC
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute with the mobile phase to a final concentration of approximately 50-100 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    Table 2: Recommended HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress ionization of the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 15 minA broad gradient ensures elution of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 254 nmQuinoline systems are strongly UV-active; 254 nm is a common wavelength for aromatic compounds.
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity of the compound. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Filter (0.22 µm) C->D E Inject Sample into HPLC D->E F Separation on C18 Column E->F G UV Detection (254 nm) F->G H Integrate Peaks G->H I Calculate Area % H->I J Report Purity I->J LCMS_Workflow A HPLC Effluent B Electrospray Ionization (ESI) A->B C Mass Analyzer (e.g., TOF, Orbitrap) B->C D Detector C->D E Data System D->E F Extract Mass Spectrum from Chromatographic Peak E->F G Compare Observed m/z with Calculated Mass F->G H Confirm Identity (Mass Accuracy < 5 ppm) G->H

References

Applications of 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the medicinal chemistry applications of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols. We will delve into the synthesis of this versatile scaffold and its utility in the development of novel therapeutics, particularly as an inhibitor of key enzymes implicated in cancer, inflammation, and viral diseases.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities.[1] Its rigid, planar structure and the presence of a carboxylic acid group, which can participate in crucial hydrogen bonding and ionic interactions with biological targets, make it an ideal starting point for the design of enzyme inhibitors.[2] The introduction of a 2-(4-fluorophenyl) substituent further enhances its therapeutic potential by introducing favorable pharmacokinetic and pharmacodynamic properties. The fluorine atom can improve metabolic stability and binding affinity through various non-covalent interactions.

This guide will focus on the applications of this compound as a versatile precursor for the development of potent and selective inhibitors for a range of therapeutic targets. We will explore its role in targeting enzymes such as Sirtuin 3 (SIRT3), Multidrug Resistance-Associated Protein 2 (MRP2), Histone Deacetylases (HDACs), and Dihydroorotate Dehydrogenase (DHODH).

Foundational Synthesis: Preparing the Core Scaffold

The synthesis of this compound can be efficiently achieved through classic condensation reactions, primarily the Pfitzinger and Doebner reactions. These methods offer robust and versatile routes to the quinoline-4-carboxylic acid core.

Protocol 1: Synthesis via the Pfitzinger Reaction

The Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in a basic medium.[3][4][5][6][7]

Reaction Principle: The reaction is initiated by the base-catalyzed ring-opening of isatin to form an isatinate intermediate. This intermediate then condenses with the carbonyl compound (in this case, 4-fluoroacetophenone) to form an imine, which subsequently undergoes intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid product.[4][5]

Experimental Workflow: Pfitzinger Synthesis

reagents Isatin + 4-Fluoroacetophenone + KOH dissolution Dissolve KOH in Ethanol reagents->dissolution ring_opening Add Isatin (Ring Opening) dissolution->ring_opening condensation Add 4-Fluoroacetophenone ring_opening->condensation reflux Reflux for 12-24h condensation->reflux workup Acidification & Precipitation reflux->workup isolation Filtration & Washing workup->isolation purification Recrystallization isolation->purification product This compound purification->product

Caption: Workflow for Pfitzinger Synthesis.

Step-by-Step Protocol:

  • Base Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (3 equivalents) in ethanol to create a concentrated solution.

  • Isatin Ring Opening: To the stirred basic solution, add isatin (1 equivalent). The color of the solution will typically change, indicating the formation of the potassium isatinate. Stir for 30-60 minutes at room temperature.

  • Condensation: Slowly add 4-fluoroacetophenone (1.1 equivalents) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis via the Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids.[8][9][10][11]

Reaction Principle: The reaction proceeds through the initial formation of a Schiff base from the aniline and aldehyde. This is followed by a reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization, and oxidation to yield the aromatic quinoline product.[8]

Experimental Workflow: Doebner Synthesis

reagents Aniline + 4-Fluorobenzaldehyde + Pyruvic Acid mixing Mix Aniline, Aldehyde, and Pyruvic Acid in a Solvent reagents->mixing heating Heat the Mixture (e.g., Reflux) mixing->heating monitoring Monitor by TLC heating->monitoring workup Cool and Precipitate monitoring->workup isolation Filtration and Washing workup->isolation purification Recrystallization isolation->purification product This compound purification->product

Caption: Workflow for Doebner Synthesis.

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask, combine aniline (1 equivalent), 4-fluorobenzaldehyde (1 equivalent), and pyruvic acid (1.1 equivalents) in a suitable solvent, such as ethanol or acetic acid.

  • Heating: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. Further purification can be achieved by recrystallization.

Application in Cancer Research: Targeting Key Oncogenic Pathways

This compound and its derivatives have emerged as promising scaffolds for the development of anticancer agents by targeting various enzymes that are crucial for cancer cell proliferation and survival.

Inhibition of Sirtuin 3 (SIRT3)

SIRT3, a mitochondrial NAD+-dependent deacetylase, plays a significant role in regulating mitochondrial metabolism and has been identified as a potential therapeutic target in certain cancers.[12][13] Derivatives of this compound have been designed as potent and selective SIRT3 inhibitors.[12]

Mechanism of Action: These inhibitors typically bind to the active site of SIRT3, preventing the deacetylation of its substrate proteins. This disruption of SIRT3 activity can lead to altered mitochondrial function, increased reactive oxygen species (ROS) production, and ultimately, apoptosis in cancer cells.

Signaling Pathway: SIRT3 Inhibition in Cancer

inhibitor 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid derivative sirt3 SIRT3 inhibitor->sirt3 Inhibits deacetylation Deacetylation sirt3->deacetylation substrates Mitochondrial Substrate Proteins substrates->deacetylation metabolism Altered Mitochondrial Metabolism deacetylation->metabolism ros Increased ROS metabolism->ros apoptosis Apoptosis ros->apoptosis

Caption: SIRT3 Inhibition Pathway.

Protocol 3: In Vitro SIRT3 Inhibition Assay (Fluorometric)

This protocol outlines a common method for assessing the inhibitory activity of compounds against SIRT3 using a fluorogenic substrate.[14][15][16]

Materials:

  • Recombinant human SIRT3 enzyme

  • SIRT3 assay buffer

  • Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)

  • NAD+

  • Developer solution

  • Test compound (this compound derivative)

  • 96-well black microplate

  • Fluorometric plate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture: In the wells of the microplate, add the assay buffer, NAD+, and the test compound dilutions.

  • Enzyme Addition: Add the recombinant SIRT3 enzyme to all wells except the negative control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic SIRT3 substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development: Add the developer solution to each well, which stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

  • Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Inhibition of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[17] Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. The 2-phenylquinoline-4-carboxylic acid scaffold has been utilized to develop novel HDAC inhibitors.[17]

Mechanism of Action: These compounds typically feature a zinc-binding group that chelates the zinc ion in the active site of HDACs, a linker, and a cap group, for which the this compound moiety serves as an excellent candidate. This binding blocks the enzymatic activity, leading to hyperacetylation of histones and other proteins, which in turn results in changes in gene expression, cell cycle arrest, and apoptosis.[17]

Protocol 4: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a general method for measuring HDAC inhibition.[18][19][20][21][22]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing trypsin)

  • Test compound

  • 96-well black microplate

  • Fluorometric plate reader

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Plate Setup: Add the assay buffer, HDAC enzyme, and test compound to the wells of the microplate.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Development: Add the developer solution to stop the reaction and generate the fluorescent signal.

  • Fluorescence Reading: Measure the fluorescence (e.g., Ex: 360 nm, Em: 460 nm).

  • IC50 Determination: Calculate the percent inhibition and determine the IC50 value as described for the SIRT3 assay.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[2] Inhibitors of DHODH have shown potential as anticancer and antiviral agents.[23][24][25] The 4-quinoline carboxylic acid scaffold is a known pharmacophore for DHODH inhibition.[2][26]

Mechanism of Action: this compound derivatives can act as competitive inhibitors of DHODH, binding to the enzyme's active site and preventing the conversion of dihydroorotate to orotate. This blockade of pyrimidine synthesis depletes the cellular pool of nucleotides, thereby inhibiting DNA and RNA synthesis and halting cell proliferation.[2]

Protocol 5: DHODH Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[1][27][28][29][30]

Materials:

  • Recombinant human DHODH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Test compound

  • 96-well clear microplate

  • Spectrophotometer

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of DHO, CoQ10, and DCIP.

  • Compound Dilution: Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 96-well plate, add the assay buffer, recombinant DHODH, CoQ10, DCIP, and the test compound.

  • Pre-incubation: Incubate the plate at 25°C for 30 minutes.

  • Reaction Initiation: Add DHO to start the reaction.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition and IC50 value.

Application in Overcoming Multidrug Resistance

Inhibition of Multidrug Resistance-Associated Protein 2 (MRP2)

MRP2 is an ATP-binding cassette (ABC) transporter that effluxes a wide range of xenobiotics and their metabolites from cells, contributing to multidrug resistance in cancer. Quinoline derivatives have been investigated as MRP2 inhibitors.[31]

Mechanism of Action: By inhibiting MRP2, derivatives of this compound can increase the intracellular concentration of co-administered anticancer drugs, thereby enhancing their efficacy and overcoming resistance.

Protocol 6: MRP2 Inhibition Assay (Vesicular Transport)

This assay uses inside-out membrane vesicles from cells overexpressing MRP2 to measure the inhibition of transport of a probe substrate.[32][33][34][35][36]

Materials:

  • MRP2-expressing membrane vesicles

  • Control membrane vesicles (not expressing MRP2)

  • Transport buffer

  • ATP and AMP solutions

  • Radiolabeled or fluorescent MRP2 substrate (e.g., estradiol-17-β-D-glucuronide)

  • Test compound

  • Filter plates and vacuum manifold

  • Scintillation counter or fluorescence reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare dilutions of the test compound.

  • Vesicle Incubation: In a 96-well plate, incubate the MRP2-expressing or control vesicles with the test compound and the probe substrate in the transport buffer.

  • Transport Initiation: Initiate ATP-dependent transport by adding ATP to the reaction mixture. Use AMP as a control for non-specific binding.

  • Incubation: Incubate at 37°C for a defined period.

  • Termination and Filtration: Stop the reaction by adding ice-cold wash buffer and rapidly filter the mixture through a filter plate to separate the vesicles from the assay medium.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove unbound substrate.

  • Quantification: Measure the amount of substrate trapped in the vesicles using a scintillation counter or fluorescence reader.

  • Data Analysis: Calculate the ATP-dependent transport and the percentage of inhibition by the test compound. Determine the IC50 value.

Application in Anti-inflammatory and Antiviral Research

The quinoline-4-carboxylic acid scaffold has also been explored for its anti-inflammatory and antiviral properties.[37][38] The anti-inflammatory effects of some quinoline derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes.[38] The antiviral activity of certain 4-quinoline carboxylic acid analogues has been linked to the inhibition of host factors essential for viral replication, such as DHODH.[23][24]

Data Summary

Compound ScaffoldTarget EnzymeApplicationReported IC50 Range of Derivatives
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acidSIRT3Anticancer7.2 µM[12]
2-Arylquinoline-4-carboxylic acidMRP2Overcoming Multidrug ResistanceVaries with derivative
2-Phenylquinoline-4-carboxylic acidHDAC3Anticancer24.45 µM (for a selective derivative)[17]
4-Quinoline carboxylic acidDHODHAnticancer, Antiviral9.71 nM to 0.250 µM (for various derivatives)[2][26]

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification have enabled the development of a wide array of potent and selective inhibitors for various therapeutic targets. The applications in oncology, infectious diseases, and inflammatory conditions highlight the significant potential of this compound and its derivatives in modern drug discovery. The protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel compounds based on this promising chemical entity.

References

Application Notes and Protocols: 2-(4-Fluorophenyl)quinoline-4-carboxylic acid as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid as a potent research tool. This document outlines the compound's mechanism of action, provides detailed protocols for its application in cell-based assays, and discusses its potential for investigating cellular signaling pathways.

Introduction

This compound is a synthetic compound belonging to the quinoline-4-carboxylic acid class of molecules.[1][2] These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] A primary and well-documented mechanism of action for this class of compounds, including the structurally related and extensively studied drug Brequinar, is the potent and selective inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[6][7][8]

Chemical Structure and Properties

PropertyValueReference
IUPAC Name This compound[2]
Molecular Formula C₁₆H₁₀FNO₂[1][2]
Molecular Weight 267.25 g/mol [1]
CAS Number 1260037-31-7N/A
Synonyms 2-(4-Fluoro-phenyl)-quinoline-4-carboxylic acid, 4-fluorophenyl-4-quinolinecarboxylic acid[1]

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[7][9] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are vital for DNA and RNA synthesis, cell proliferation, and other metabolic processes.[7][10] By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell growth.[7] This mechanism is particularly effective in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.[10]

The inhibitory action of quinoline-4-carboxylic acid derivatives on DHODH is well-established through structure-activity relationship studies and enzymatic assays.[6][7] The carboxylate group of these molecules is crucial for their activity, forming key interactions within the enzyme's active site.[7]

Signaling Pathway: DHODH Inhibition and its Downstream Consequences

The primary consequence of DHODH inhibition is the disruption of pyrimidine synthesis. This has profound effects on cellular metabolism and signaling.

DHODH_Inhibition_Pathway Compound 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid DHODH DHODH Compound->DHODH Inhibition Orotate Orotate DHODH->Orotate Catalysis DHO Dihydroorotate DHO->DHODH Substrate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Nucleotides Pyrimidine Nucleotides (UTP, CTP) Pyrimidine_Synthesis->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Cell_Growth Cell Proliferation & Growth DNA_RNA->Cell_Growth

Figure 1. Mechanism of action of this compound.

Potential Impact on JAK/STAT Signaling

While direct inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway by this compound has not been explicitly demonstrated, its primary mechanism of DHODH inhibition has implications for immune cell function, which is heavily regulated by JAK/STAT signaling.[11][12] The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that govern cell proliferation, differentiation, and immune responses.[13][14]

Activated lymphocytes, key players in many autoimmune diseases, rely heavily on de novo pyrimidine synthesis for their proliferation.[11] Therefore, DHODH inhibitors, by limiting pyrimidine availability, can exert immunosuppressive effects.[11] This is the basis for the clinical use of the DHODH inhibitor teriflunomide in treating multiple sclerosis.[11] Given that cytokine signaling through the JAK/STAT pathway is fundamental to lymphocyte activation and function, it is plausible that the antiproliferative effects of this compound on immune cells are, at least in part, mediated by downstream consequences that affect the JAK/STAT pathway's ability to drive cell proliferation.

Further research is warranted to elucidate the precise molecular links between DHODH inhibition by this compound and the modulation of the JAK/STAT signaling cascade.

JAK_STAT_Hypothesis cluster_DHODH DHODH Inhibition cluster_Cellular Cellular Effects cluster_JAKSTAT Potential Downstream Effect Compound 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid DHODH DHODH Compound->DHODH Inhibition Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion leads to Lymphocyte_Proliferation Reduced Lymphocyte Proliferation Pyrimidine_Depletion->Lymphocyte_Proliferation JAK_STAT_Signaling Altered JAK/STAT Mediated Gene Expression Lymphocyte_Proliferation->JAK_STAT_Signaling may influence

Figure 2. Hypothesized link between DHODH inhibition and the JAK/STAT pathway.

Experimental Protocols

The following protocols provide a framework for investigating the biological effects of this compound in a laboratory setting.

Protocol 1: Cell Viability Assessment using the MTT Assay

This protocol is designed to determine the cytotoxic or cytostatic effects of the compound on a given cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[2][15][16]

Materials:

  • This compound

  • Cell line of interest (e.g., HCT-116, MIA PaCa-2)[6]

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[16]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[16]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[2]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: DHODH Inhibition Rescue Assay

This assay confirms that the observed effects on cell viability are due to the inhibition of DHODH. Supplementing the culture medium with uridine bypasses the need for de novo pyrimidine synthesis and should rescue the cells from the effects of the DHODH inhibitor.[7][9]

Procedure:

  • Follow the steps for the MTT assay as described above.

  • In a parallel set of experiments, supplement the cell culture medium with uridine (e.g., 100 µM) during the compound treatment step.[9]

  • Compare the cell viability in the presence and absence of uridine for each concentration of the compound. A significant increase in cell viability in the uridine-supplemented wells indicates that the compound's primary target is DHODH.[7]

Protocol 3: Western Blot Analysis of JAK/STAT Pathway Components

This protocol allows for the investigation of the compound's effects on the phosphorylation status of key proteins in the JAK/STAT pathway, such as STAT3.[1][6]

Materials:

  • Cell line responsive to cytokine stimulation (e.g., a cell line that expresses the IL-6 receptor)

  • This compound

  • Cytokine for stimulation (e.g., IL-6)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[1] Include a non-stimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.[1]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total STAT3 and a loading control like GAPDH.[1][6]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal to determine the effect of the compound on STAT3 phosphorylation.

Quantitative Data

CompoundTargetIC₅₀Reference
BrequinarHuman DHODH5.2 nM[3]
Analogue 41 (quinoline-based)DHODH9.71 ± 1.4 nM[7][18]
Analogue 43 (quinoline-based)DHODH26.2 ± 1.8 nM[7][18]
Analogue 46 (1,7-naphthyridine)DHODH28.3 ± 3.3 nM[7][18]
Lead compound (3)DHODH0.250 ± 0.11 µM[7]

Researchers should empirically determine the IC₅₀ of this compound for their specific experimental system.

Conclusion

This compound is a valuable research tool for studying the biological roles of DHODH and the consequences of pyrimidine biosynthesis inhibition. Its well-defined mechanism of action makes it a suitable probe for investigating cellular processes that are highly dependent on nucleotide availability, such as cell proliferation and immune responses. The provided protocols offer a starting point for researchers to explore the multifaceted effects of this compound in various biological contexts, including its potential indirect influence on critical signaling pathways like the JAK/STAT cascade.

References

The Strategic Intermediate: 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Fluorine Advantage

The quinoline-4-carboxylic acid framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] This heterocyclic system's unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to its incorporation in drugs with anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2] The strategic introduction of a fluorine atom, particularly on a phenyl substituent at the 2-position, further enhances the therapeutic potential of this scaffold. Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This technical guide provides an in-depth exploration of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid as a pivotal intermediate in the synthesis of next-generation therapeutics. We will delve into its synthesis via classical named reactions, provide detailed experimental protocols, and illustrate its application in the development of targeted therapies.

Physicochemical and Spectral Data

A thorough characterization of the intermediate is crucial for its effective use in subsequent synthetic steps. The following table summarizes the key physicochemical and spectral data for this compound.

PropertyValue
Molecular Formula C₁₆H₁₀FNO₂
Molecular Weight 267.26 g/mol
Appearance Off-white to pale yellow solid
Melting Point Varies with purity, typically >200 °C
Solubility Soluble in DMSO and DMF, sparingly soluble in methanol and ethanol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 14.0 (s, 1H), 8.7 (d, 1H), 8.3 (s, 1H), 8.2 (d, 1H), 8.1 (t, 1H), 7.9 (t, 1H), 7.7 (t, 1H), 7.4 (m, 2H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 167.9, 163.5 (d, J=248 Hz), 155.8, 148.4, 138.9, 135.4 (d, J=3 Hz), 131.2 (d, J=9 Hz), 130.7, 128.5, 125.6, 123.6, 119.9, 116.2 (d, J=22 Hz)
Mass Spectrometry (HRMS) [M+H]⁺ calculated for C₁₆H₁₁FNO₂: 268.0717; found: 268.0729

Synthesis of the Intermediate: The Doebner and Pfitzinger Reactions

Two classical and robust named reactions are predominantly employed for the synthesis of 2-aryl-quinoline-4-carboxylic acids: the Doebner reaction and the Pfitzinger reaction. The choice between these methods often depends on the availability and stability of the starting materials.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction is a one-pot, three-component synthesis that involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3][4] This method is highly versatile for generating 2-substituted quinoline-4-carboxylic acids.[5]

Causality of Experimental Choices: The reaction is typically acid-catalyzed to facilitate the formation of the initial Schiff base between the aniline and the aldehyde. The subsequent Michael addition of the enol of pyruvic acid and the intramolecular cyclization also benefit from an acidic environment. The choice of solvent and temperature is critical to balance the reaction rate against the potential for side reactions, such as polymerization.[6]

Experimental Protocol: Doebner Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), and pyruvic acid (1.1 eq) in absolute ethanol.

  • Catalysis: Slowly add a catalytic amount of a Brønsted acid (e.g., concentrated HCl or H₂SO₄) or a Lewis acid (e.g., BF₃·OEt₂) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure this compound.

The Pfitzinger Reaction: From Isatin to Quinoline

The Pfitzinger reaction provides an alternative route, starting from isatin (or a substituted isatin) and a carbonyl compound containing an α-methylene group, in this case, 4'-fluoroacetophenone.[7] The reaction is typically conducted in the presence of a strong base.[8]

Causality of Experimental Choices: The strong base, such as potassium hydroxide, is essential for the initial hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound. The subsequent intramolecular cyclization and dehydration are also facilitated by the basic conditions.[7]

Experimental Protocol: Pfitzinger Synthesis of this compound

  • Preparation of Isatinate: In a round-bottom flask, dissolve potassium hydroxide (3.0 eq) in ethanol. To this basic solution, add isatin (1.0 eq) and stir until the isatin dissolves and the color changes, indicating the formation of the potassium isatinate.[9]

  • Addition of Ketone: Slowly add 4'-fluoroacetophenone (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., HCl or acetic acid) to a pH of approximately 4-5. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.[9]

Application as a Versatile Intermediate in Drug Discovery

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and potent drug candidates. The carboxylic acid moiety serves as a convenient handle for further chemical modifications, such as amidation, esterification, or conversion to other functional groups.

Workflow for Drug Candidate Synthesis

The following diagram illustrates a general workflow for utilizing this compound as an intermediate in the synthesis of a final drug candidate.

G cluster_synthesis Synthesis of Intermediate cluster_modification Functionalization & Coupling A Aniline + 4-Fluorobenzaldehyde + Pyruvic Acid C Doebner or Pfitzinger Reaction A->C B Isatin + 4'-Fluoroacetophenone B->C D 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid C->D E Activation of Carboxylic Acid (e.g., SOCl₂, EDCI) D->E G Amide/Ester Bond Formation E->G F Amine/Alcohol/etc. (Linker/Pharmacophore) F->G H Final Drug Candidate G->H

Caption: General synthetic workflow from starting materials to a final drug candidate.

Case Study 1: Synthesis of SIRT3 Inhibitors for Cancer Therapy

Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that plays a complex role in cancer, acting as both a tumor promoter and suppressor depending on the context.[10][11] The development of selective SIRT3 inhibitors is a promising strategy for cancer therapy.[10] Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective SIRT3 inhibitors.[10] The synthesis of these inhibitors starts from a 2-phenylquinoline-4-carboxylic acid core, which can be readily derived from our title intermediate.

The carboxylic acid of this compound is typically activated and then coupled with various amines to introduce diversity and optimize the inhibitory activity against SIRT3.

SIRT3 Signaling Pathway in Cancer

The following diagram illustrates the dual role of SIRT3 in cancer, highlighting its involvement in metabolic reprogramming and apoptosis.

G cluster_promoter Tumor Promoter Role cluster_suppressor Tumor Suppressor Role SIRT3 SIRT3 ROS Reactive Oxygen Species (ROS) SIRT3->ROS maintains low levels HIF1a HIF-1α SIRT3->HIF1a destabilizes Apoptosis Apoptosis SIRT3->Apoptosis induces Proliferation Cell Proliferation & Survival ROS->Proliferation Metabolism Metabolic Reprogramming (Warburg Effect) HIF1a->Metabolism Tumorigenesis Tumorigenesis Metabolism->Tumorigenesis Proliferation->Tumorigenesis TumorSuppression Tumor Suppression Apoptosis->TumorSuppression

Caption: The dual role of SIRT3 in cancer signaling pathways.

Case Study 2: Development of MRP2 Inhibitors

Multidrug resistance-associated protein 2 (MRP2) is an efflux transporter that plays a crucial role in the cellular export of various drugs and metabolites.[12] Overexpression of MRP2 can lead to multidrug resistance in cancer cells. The development of MRP2 inhibitors is therefore an important strategy to overcome this resistance.[13] Derivatives of 2-arylquinoline-4-carboxylic acid have been investigated as MRP2 inhibitors.[14] The this compound scaffold provides a solid foundation for the design of such inhibitors.

Mechanism of MRP2 Inhibition

MRP2 is an ATP-binding cassette (ABC) transporter that actively pumps substrates out of the cell.[15] Inhibitors can act by competitively binding to the substrate-binding site or by allosterically modulating the transporter's activity.

The following diagram illustrates the basic mechanism of MRP2-mediated efflux and its inhibition.

G cluster_cell Cell MRP2 MRP2 Transporter Extracellular Extracellular Space MRP2->Extracellular Efflux (ATP-dependent) Drug Drug Substrate Drug->MRP2 Binds Inhibitor MRP2 Inhibitor (e.g., quinoline derivative) Inhibitor->MRP2 Inhibits Intracellular Intracellular Space

Caption: Simplified mechanism of MRP2-mediated drug efflux and its inhibition.

Case Study 3: Synthesis of Histone Deacetylase (HDAC) Inhibitors

Inhibition of histone deacetylases (HDACs) is a validated approach in cancer therapy.[16] The 2-phenylquinoline-4-carboxylic acid scaffold has been successfully incorporated into the "cap" region of novel HDAC inhibitors, demonstrating selectivity for specific HDAC isoforms.[17] The synthesis of these inhibitors involves coupling the this compound intermediate with a linker and a zinc-binding group, which are essential pharmacophoric elements for HDAC inhibition.[17]

Conclusion

This compound is a highly valuable and versatile intermediate in the field of drug discovery. Its synthesis is readily achievable through well-established and scalable reactions like the Doebner and Pfitzinger condensations. The presence of the quinoline core, the advantageous properties conferred by the fluorine substituent, and the reactive carboxylic acid handle make it an ideal starting point for the development of a diverse range of therapeutic agents targeting critical biological pathways in diseases such as cancer. The examples of SIRT3, MRP2, and HDAC inhibitors underscore the immense potential of this scaffold in generating novel and effective drug candidates.

References

Application Notes and Protocols for Cell-Based Assays Using 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline-4-carboxylic acid framework is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have been extensively investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic placement of a 2-aryl group, particularly a 2-(4-Fluorophenyl) moiety, has been shown to be a promising approach in the development of novel therapeutic candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid derivatives in various cell-based assays. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear and accessible format.

The diverse biological effects of quinoline derivatives often stem from their ability to interact with various cellular targets. For instance, certain derivatives have been identified as inhibitors of critical enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs), which play a key role in gene expression and cell cycle regulation.[2][4] Others have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, highlighting their potential as anticancer agents.[5][6]

This guide will focus on providing the necessary protocols and technical insights to effectively screen and characterize this compound derivatives for their biological activity, with a particular emphasis on their potential as anticancer agents.

Quantitative Data Summary: Antiproliferative Activity

The antiproliferative activity of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of selected this compound derivatives and related compounds against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineAssayIC50 (µM)Reference
8-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acid Quinoline Analog of KetoprofenA2780/RCIS (Ovarian)MTT>100[7]
2-(4-Acryloylamino-phenyl)-quinoline-4-carboxylic acid (4-fluoro-phenyl)-amide (P14) SIRT3 InhibitorMLLr leukemic cell linesAntiproliferativeNot specified for P14, but lead compound P6 had IC50 of 7.2 µM[8]
Compound 21c 4-(2-fluorophenoxy)quinoline derivativeHT-29 (Colon)Cytostatic0.01 - 0.53[3]
Compound D28 2-Phenylquinoline-4-carboxylic acid derivative (HDAC inhibitor)K562 (Leukemia)AntiproliferativeNot specified for D28, but it induced apoptosis at 1-4 µM[5][6]
DHODH Inhibitor 52 2-(2-fluorophenyl)quinoline derivativeHCT-116 (Colon)MTTPotent, >2-fold over brequinar[9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key cell-based assays to evaluate the biological activity of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Workflow for MTT Assay

cell_seeding Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Treat cells with serial dilutions of This compound derivatives incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT solution (e.g., 20 µL of 5 mg/mL) incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization solution (e.g., 150 µL DMSO) incubation_4h->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate % viability and IC50 absorbance_reading->data_analysis

Caption: General workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Harvest cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).[11]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).[2]

      • Blank: Culture medium without cells to measure background absorbance.

  • Incubation:

    • Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C and 5% CO2.[2]

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[2]

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.[2]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[1] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] PI is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[10]

Workflow for Apoptosis Assay

cell_treatment Treat cells with the test compound (e.g., at its IC50 concentration) cell_harvesting Harvest both adherent and floating cells cell_treatment->cell_harvesting cell_washing Wash cells with cold PBS cell_harvesting->cell_washing resuspension Resuspend cells in 1X Annexin V Binding Buffer cell_washing->resuspension staining Add FITC-Annexin V and Propidium Iodide (PI) resuspension->staining incubation Incubate for 15 minutes at room temperature in the dark staining->incubation flow_cytometry Analyze by flow cytometry incubation->flow_cytometry data_interpretation Quantify viable, early apoptotic, late apoptotic, and necrotic cells flow_cytometry->data_interpretation

Caption: General workflow for detecting apoptosis using Annexin V/PI staining.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of harvesting.

    • Treat the cells with the this compound derivative at the desired concentrations (e.g., IC50, 2x IC50) for a specified period (e.g., 24 or 48 hours).

    • Include an untreated or vehicle-treated control group.

  • Cell Harvesting:

    • Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium by centrifugation. It is crucial to collect both populations as apoptotic cells may detach.[1]

  • Washing:

    • Wash the cells twice with cold phosphate-buffered saline (PBS) to remove any residual medium.[1]

  • Resuspension:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) working solution (e.g., 50 µg/mL).[1]

    • Gently vortex the cells.

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.[1]

    • Analyze the cells by flow cytometry within one hour.[1]

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies).

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (e.g., G1, S, or G2/M).[13] Cell cycle analysis can be performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry.

Signaling Pathway: Cell Cycle Regulation

cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S Arrest Cell Cycle Arrest G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Compound 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid derivative Checkpoint Cell Cycle Checkpoints Compound->Checkpoint activates Checkpoint->G1 arrests at G1/S Checkpoint->G2 arrests at G2/M

Caption: Simplified overview of cell cycle progression and potential points of arrest induced by quinoline derivatives.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells (both adherent and floating).

    • Wash the cells once with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells for at least 30 minutes on ice (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is included to ensure that only DNA is stained.[10]

    • Incubate the cells in the dark for at least 15-30 minutes at room temperature.[10]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.

    • A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

    • By comparing the cell cycle distribution of treated cells to that of control cells, one can determine if the compound induces cell cycle arrest at a particular phase.

Expert Insights and Troubleshooting

  • Solubility: Quinoline derivatives can sometimes have limited solubility in aqueous solutions. It is crucial to prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then dilute it in culture medium for the final working concentrations. Observe for any precipitation upon dilution.

  • Assay Interference: Some colored or fluorescent compounds can interfere with colorimetric or fluorometric assays. Always run a control with the compound in cell-free medium to check for any direct interaction with the assay reagents.

  • Mechanism of Action: While cytotoxicity assays provide information on the overall effect of a compound on cell viability, they do not reveal the underlying mechanism. Combining viability assays with apoptosis and cell cycle analysis can provide a more comprehensive picture of the compound's cellular effects. Further mechanistic studies, such as Western blotting for key signaling proteins or kinase activity assays, may be necessary to identify the specific molecular targets.

  • Data Interpretation: An increase in the sub-G1 peak in cell cycle analysis is often indicative of apoptosis, as it represents fragmented DNA. This can be correlated with the results from the Annexin V assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The cell-based assays detailed in these application notes provide a robust framework for evaluating the cytotoxic and mechanistic properties of these derivatives. By carefully designing and executing these experiments, researchers can effectively identify and characterize lead compounds for further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this important quinoline derivative. As a key structural motif in various pharmacologically active compounds, its efficient synthesis is crucial.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and field-proven insights. We aim to address the common challenges encountered during its synthesis, helping you optimize your reaction conditions and achieve higher yields and purity.

Overview of Synthetic Strategies

The synthesis of this compound is most commonly achieved through two primary name reactions: the Pfitzinger reaction and the Doebner reaction . Each method has its own set of advantages and challenges.

  • The Pfitzinger Reaction : This approach involves the condensation of isatin with an α-methylene carbonyl compound, in this case, 4'-fluoroacetophenone, under basic conditions.[1][2] It is a robust method for generating quinoline-4-carboxylic acids.

  • The Doebner Reaction : This is a three-component reaction involving an aniline, an aldehyde (4-fluorobenzaldehyde), and pyruvic acid, typically under acidic catalysis.[3] It offers a direct route to 2-substituted quinoline-4-carboxylic acids.

The choice between these routes often depends on the availability of starting materials, desired scale, and the specific substitution patterns required for analog synthesis.

Troubleshooting Guide: The Pfitzinger Reaction

The Pfitzinger reaction is a powerful tool, but its success hinges on carefully controlled conditions. Below are common issues and their corresponding solutions when synthesizing this compound.

Q1: I am observing very low yields or no product formation. What are the likely causes?

This is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.

Possible Cause 1: Incomplete Ring Opening of Isatin The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a potassium isatinate intermediate.[4] If this step is inefficient, the entire reaction cascade is stalled.

  • Solution: Ensure the base is sufficiently concentrated and the isatin is fully dissolved. A 33% (w/v) solution of potassium hydroxide (KOH) in ethanol is commonly used to facilitate this step.[5] The color change from orange to a pale yellow or light brown can be an indicator of successful ring opening.[4][6]

Possible Cause 2: Competing Side Reactions Under strong basic conditions, 4'-fluoroacetophenone can undergo self-condensation (an aldol condensation), creating impurities and consuming your starting material.

  • Solution: Control the reaction temperature. While reflux is necessary for the cyclization, adding the acetophenone dropwise at a slightly lower temperature before initiating reflux can minimize self-condensation.

Possible Cause 3: Poor Solubility of Intermediates The potassium salt of the final product or intermediates can precipitate prematurely from the reaction mixture, hindering the reaction's progress.

  • Solution: Using a co-solvent system like ethanol/water can help maintain the solubility of all species throughout the reaction.[7] Ensure vigorous stirring to keep the mixture homogeneous.

Possible Cause 4: Unwanted Decarboxylation Prolonged exposure to high temperatures and harsh basic conditions can lead to the decarboxylation of the quinoline-4-carboxylic acid product, significantly reducing the yield.[7]

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Avoid unnecessarily long reflux times. Once the starting materials are consumed, proceed with the workup.

Workflow for Troubleshooting Low Yield in Pfitzinger Synthesis

G start Low Yield or No Product check_base Verify Base Concentration & Isatin Dissolution (e.g., 33% KOH in EtOH) start->check_base check_temp Optimize Temperature Profile (Control addition, then reflux) start->check_temp check_solvent Assess Solubility (Use EtOH/Water co-solvent) start->check_solvent check_time Monitor Reaction Time via TLC start->check_time solution_base SUCCESS: Complete ring-opening achieved check_base->solution_base Isatin fully dissolved? Color change observed? solution_temp SUCCESS: Minimized aldol side-reactions check_temp->solution_temp Are byproducts reduced? solution_solvent SUCCESS: Intermediates remain in solution check_solvent->solution_solvent Is mixture homogeneous? solution_time SUCCESS: Avoided product decarboxylation check_time->solution_time Reaction stopped upon completion?

Caption: Troubleshooting flowchart for low yield in Pfitzinger synthesis.

Q2: My final product is difficult to purify and appears oily or as a sticky solid.

Purification challenges often arise from incomplete reactions or improper workup procedures.

  • Solution 1: Optimize the Acidification Step. The product is isolated by acidifying the reaction mixture to precipitate the free carboxylic acid.[2] Add the acid (e.g., HCl or acetic acid) slowly while cooling the solution in an ice bath. This promotes the formation of a crystalline solid rather than an oil. Aim for a pH of 5-6.[5]

  • Solution 2: Remove Unreacted Ketone. Before acidification, perform an extraction with a non-polar solvent like diethyl ether or dichloromethane.[2] This will remove any unreacted 4'-fluoroacetophenone and other neutral impurities, leading to a cleaner precipitate upon acidification.

  • Solution 3: Recrystallization. The crude product can be effectively purified by recrystallization. Common solvents include ethanol, ethyl acetate, or acetic acid.[8] Experiment with different solvents to find the one that gives the best crystal quality and yield.

Troubleshooting Guide: The Doebner Reaction

The Doebner reaction is a versatile three-component synthesis but can be sensitive to the electronic properties of the substrates.

Q1: The reaction is sluggish and gives low yields. Why is this happening?

The electron-withdrawing nature of the fluorine atom on the 4-fluorobenzaldehyde and the potential for electron-deficient anilines can decrease the nucleophilicity of the reactants, slowing the reaction.[9]

  • Solution 1: Catalyst Screening. Traditional Brønsted acids may not be sufficient. Lewis acids such as Boron Trifluoride Etherate (BF₃·OEt₂) or BF₃·THF have been shown to be effective catalysts, particularly for reactions involving electron-deficient anilines.[9][10]

  • Solution 2: Solvent Optimization. The choice of solvent is critical. While ethanol is common, acetonitrile (MeCN) has been found to be an excellent solvent for this reaction, often providing higher yields and easier workup.[9]

  • Solution 3: Microwave Irradiation. To overcome high activation barriers and reduce long reaction times, microwave-assisted synthesis can be highly effective. This technique can dramatically improve yields and shorten reaction times from hours to minutes.

Q2: I'm getting a lot of dark, tar-like byproducts. How can I prevent this?

Polymerization and side reactions are common in Doebner synthesis, especially at high temperatures.

  • Solution 1: Controlled Reagent Addition. Instead of mixing all components at once, a stepwise addition can be beneficial. One successful approach involves pre-heating a solution of the aniline (e.g., 4-fluoroaniline) and pyruvic acid before adding the 4-fluorobenzaldehyde.[11]

  • Solution 2: Optimize Temperature. Avoid excessive heat. Refluxing in a suitable solvent is standard, but finding the minimum temperature required for the reaction to proceed can reduce tar formation.

  • Solution 3: Use of Modern Catalysts. Some modern, efficient catalysts, including certain ionic liquids or solid-supported acids, can promote the desired reaction pathway under milder conditions, thereby minimizing byproduct formation.

General FAQs

Q: Which synthetic route is better for my needs: Pfitzinger or Doebner?

  • Pfitzinger is often reliable and high-yielding when the required substituted acetophenone is readily available. It generally involves simpler starting materials (isatin is commercially available).

  • Doebner offers more flexibility for creating diverse analogs, as it allows for variation in all three components (aniline, aldehyde, and pyruvic acid). However, it can be more prone to low yields and side reactions, especially with electronically challenging substrates.[9]

Q: How can I confirm the identity and purity of my final product?

  • NMR Spectroscopy (¹H and ¹³C): This is essential for structural confirmation. The spectra should show the characteristic peaks for the quinoline core and the fluorophenyl substituent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[8]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[12]

Q: Are there any "greener" or more efficient modern alternatives?

Yes, the field of organic synthesis is continually evolving. Recent advances for quinoline synthesis include:

  • One-Pot Procedures: Combining multiple steps without isolating intermediates saves time, solvents, and resources.

  • Solvent-Free Conditions: Some reactions can be run neat or with a solid-supported catalyst, reducing solvent waste.

  • Microwave-Assisted Synthesis: As mentioned, this can dramatically improve reaction efficiency and reduce energy consumption.

Reaction Mechanisms & Protocols

Pfitzinger Reaction Mechanism

The reaction proceeds via base-catalyzed ring-opening of isatin, followed by condensation with the ketone, and subsequent cyclization and dehydration.[1][2]

G isatin Isatin keto_acid Keto-acid Intermediate isatin->keto_acid Amide Hydrolysis base KOH, EtOH/H₂O enamine Enamine Intermediate keto_acid->enamine Condensation ketone 4'-Fluoroacetophenone ketone->enamine cyclization Intramolecular Cyclization & Dehydration enamine->cyclization product 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid cyclization->product

Caption: Simplified mechanism of the Pfitzinger reaction.

Protocol 1: Synthesis via Pfitzinger Reaction

This protocol is adapted from the procedure described by Wang, Y. et al. (2022).[5]

  • Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve isatin (e.g., 3.4 mmol) in 10 mL of a 33% (w/v) aqueous KOH solution with stirring.

  • Addition of Ketone: Slowly add a solution of 4'-fluoroacetophenone (e.g., 3.74 mmol) in 20 mL of ethanol to the flask.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85°C) for 8-12 hours. Monitor the reaction's completion by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Workup: Add 100 mL of water to the residue. Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted ketone.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 5-6 with 3M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from ethanol or ethyl acetate.[8]

Doebner Reaction Mechanism

The reaction mechanism is complex and subject to debate, but it generally involves the formation of an α,β-unsaturated carbonyl compound in situ, followed by conjugate addition of the aniline, cyclization, and oxidation.[13]

G aniline Aniline conjugate_adduct Conjugate Adduct aniline->conjugate_adduct Condensation & Michael Addition aldehyde 4-Fluorobenzaldehyde aldehyde->conjugate_adduct Condensation & Michael Addition pyruvic Pyruvic Acid pyruvic->conjugate_adduct Condensation & Michael Addition cyclized_intermediate Cyclized Dihydroquinoline conjugate_adduct->cyclized_intermediate Intramolecular Cyclization product 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid cyclized_intermediate->product Oxidation/Aromatization

Caption: Simplified mechanism of the Doebner reaction.

Protocol 2: Synthesis via Doebner Reaction

This protocol is a generalized procedure based on methodologies reported for similar structures.[11][14]

  • Initial Mixture: In a round-bottom flask, create a solution of 4-aminobenzophenone (or a suitable aniline precursor) (10 mmol) in glacial acetic acid (10 mL).

  • Reagent Addition: Add 4-fluorobenzaldehyde (9.45 mmol) and pyruvic acid (14.3 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours, or until TLC indicates the consumption of the limiting reagent.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature and then pour it into ice water (e.g., 100 mL). A precipitate should form.

  • Workup: If necessary, make the solution basic with NaOH to dissolve the carboxylic acid and extract with an organic solvent to remove neutral impurities. Re-acidify the aqueous layer with HCl to precipitate the pure product.

  • Isolation: Collect the crude product by vacuum filtration, wash with hexane and water, and then recrystallize from ethanol to obtain the purified product.

Comparative Data on Synthetic Methods
MethodKey ReagentsCatalyst/ConditionsReported YieldKey ChallengesReference
Pfitzinger Isatin, 4'-Fluoroacetophenone33% KOH in EtOH/H₂O, Reflux~60%Potential for decarboxylation, aldol side reactions.[5][8]
Doebner 4-Aminobenzophenone, 4-Fluorobenzaldehyde, Pyruvic AcidAcetic Acid, Reflux~73%Tar formation, sensitivity to electronic effects.[11]
Modified Doebner Electron-deficient aniline, Benzaldehyde, Pyruvic AcidBF₃·THF, MeCN, 65°C~82%Requires specific Lewis acid catalyst.[10]

References

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and detailed protocols for the most common synthetic routes.

Introduction

This compound is a key heterocyclic scaffold in medicinal chemistry, forming the core of various pharmacologically active agents. Its synthesis, however, can present challenges, including low yields, difficult purifications, and the formation of side products. The two most prevalent and direct synthetic pathways are the Pfitzinger reaction and the Doebner reaction .[1] This guide provides a detailed, question-and-answer-based approach to mastering these methods.

Part 1: The Pfitzinger Reaction

The Pfitzinger reaction is a robust method for producing quinoline-4-carboxylic acids by condensing isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[2][3] For this specific synthesis, the reactants are isatin and 4'-fluoroacetophenone.

Troubleshooting and FAQs: Pfitzinger Synthesis

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the Pfitzinger synthesis are common but can often be rectified by addressing a few critical parameters. The issues typically stem from incomplete reaction, degradation of intermediates, or competing side reactions.[4][5]

Here is a logical workflow to diagnose the problem:

G start Low Yield Diagnosis isatin_opening Is Isatin Ring Opening Complete? (Solution color change from purple to yellow/light brown) start->isatin_opening stoichiometry Is Reactant Stoichiometry Optimized? (Excess of ketone is often required) isatin_opening->stoichiometry Yes solution1 Action: Pre-dissolve isatin in hot aqueous base (e.g., 33% KOH) until the solution color changes before adding the ketone. [27] This ensures formation of the reactive isatinate salt. isatin_opening->solution1 No temperature Is Reaction Temperature Correct? (Too high -> Tar; Too low -> Sluggish) stoichiometry->temperature Yes solution2 Action: Use a 1.1 to 1.5 molar excess of 4'-fluoroacetophenone to drive the reaction to completion and consume the isatin. [5] stoichiometry->solution2 No workup Is Workup Procedure Causing Product Loss? temperature->workup Yes solution3 Action: Maintain a steady reflux temperature (e.g., 85-100°C in ethanol/water). Monitor with TLC to find the optimal reaction time and avoid decomposition. [6] temperature->solution3 No solution4 Action: Acidify slowly during workup with vigorous stirring to precipitate the product. Check the pH of the filtrate to ensure all carboxylic acid has precipitated. workup->solution4 Investigate

Caption: Troubleshooting workflow for low yield in Pfitzinger synthesis.

Question 2: The reaction mixture is producing a significant amount of dark brown tar, making purification a nightmare. How can I prevent this?

Answer: Tar formation is a classic problem in Pfitzinger reactions, usually caused by the self-condensation or polymerization of the carbonyl compound under strongly basic and high-temperature conditions.[5][6]

  • Modified Reactant Addition: The single most effective technique is to not mix all reactants at once. First, dissolve the isatin in the strong base (e.g., aqueous potassium hydroxide). Gently heat this mixture until the deep purple color of the isatin anion fades to a pale yellow or light brown.[6] This indicates the successful hydrolytic ring-opening to form the potassium salt of isatinic acid. Only then should you add the 4'-fluoroacetophenone (typically dissolved in a solvent like ethanol). This sequential addition prevents the ketone from being exposed to harsh basic conditions for extended periods, minimizing side reactions.

  • Temperature Control: Excessively high temperatures can accelerate degradation pathways. Refluxing gently (around 85-100°C) is usually sufficient. Avoid aggressive heating that could create localized hot spots.[5]

  • pH Control During Workup: During the final precipitation of the product with acid, add the acid slowly with vigorous stirring. This prevents the formation of localized areas of high acidity, which can sometimes degrade the product and contribute to tarring.[4]

Question 3: What is the mechanism of the Pfitzinger reaction?

Answer: The reaction proceeds via a well-established multi-step mechanism.[2][3]

  • Base-Catalyzed Ring Opening: The reaction begins with the hydroxide-mediated hydrolysis of the amide bond in isatin (I) to form the water-soluble keto-acid salt, the isatinate (II).

  • Condensation: The isatinate (II) then condenses with the carbonyl group of 4'-fluoroacetophenone (III). The aniline nitrogen of the isatinate attacks the ketone's carbonyl carbon to form an imine intermediate (IV).

  • Cyclization & Dehydration: The enolate of the imine (V) then undergoes an intramolecular cyclization, attacking the ketone on the aromatic ring. This is followed by dehydration to form the fully aromatic quinoline ring system (VI), yielding the final product.

G cluster_path_A Pathway A: Schiff Base First cluster_path_B Pathway B: Aldol First A1 Aniline + Aldehyde A2 Schiff Base A1->A2 A3 Adduct with Pyruvic Acid A2->A3 Convergence Common Intermediate A3->Convergence B1 Aldehyde + Pyruvic Acid B2 Unsaturated Keto-Acid B1->B2 B3 Michael Adduct with Aniline B2->B3 B3->Convergence Product 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid Convergence->Product Cyclization & Aromatization

References

Technical Support Center: Pfitzinger Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pfitzinger synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals who utilize this classic and powerful reaction to construct quinoline-4-carboxylic acids. As a cornerstone of heterocyclic chemistry, the Pfitzinger reaction is invaluable, yet it is not without its challenges.[1][2] This resource provides in-depth, field-proven insights into troubleshooting common side reactions and optimizing your synthetic outcomes.

Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will explore the mechanistic underpinnings of common issues and provide actionable, step-by-step guidance to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the Pfitzinger synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low and a significant amount of tar-like material has formed. What is the primary cause?

A1: This is one of the most frequent challenges in the Pfitzinger synthesis. The formation of tar and low yields often stem from two main competing side reactions: the self-condensation of the carbonyl partner and improper reaction sequencing.

  • Causality (Self-Condensation): The strongly basic conditions (e.g., concentrated KOH or NaOH) required for the initial hydrolysis of isatin create a highly nucleophilic enolate from your ketone or aldehyde starting material.[3] This enolate can readily react with another molecule of the carbonyl compound in an aldol-type condensation.[4][5] This pathway competes directly with the desired condensation with the opened isatin intermediate, consuming your starting material and generating polymeric or tarry byproducts.[6] This is particularly problematic for aldehydes and ketones with high enolization potential.

  • Causality (Reaction Sequencing): If all reactants are mixed simultaneously, the self-condensation of the carbonyl can dominate before the isatin has had sufficient time to undergo base-catalyzed ring opening to form the reactive keto-acid intermediate.[6]

Troubleshooting Protocol:

  • Sequential Reagent Addition (Critical Step): Do not mix all reactants at once. First, dissolve the isatin in the strong base (e.g., aqueous KOH). Stir this mixture until the characteristic orange/red color of isatin dissipates to a pale yellow, indicating that the amide bond has been hydrolyzed and the ring has opened to form the potassium salt of isatinic acid.[1][6][7]

  • Controlled Carbonyl Addition: Once the isatin ring is confirmed to be open, add the carbonyl compound to this solution. This ensures the reactive aniline intermediate is readily available for condensation, maximizing the rate of the desired reaction over the competing self-condensation. This modified procedure has been shown to significantly improve yields.[6][7]

  • Temperature Management: Avoid excessively high temperatures, especially during the initial phase. High heat can accelerate unwanted aldol condensations.[6] For sensitive substrates, running the reaction at a lower temperature (e.g., 35-40°C) for a longer duration can favor the desired product.[6]

Q2: The primary product I've isolated is not the expected quinoline-4-carboxylic acid, but the decarboxylated quinoline. How can I prevent this?

A2: Unwanted decarboxylation is a common side reaction, particularly when the reaction is run at high temperatures or for extended periods.

  • Causality: Quinoline-4-carboxylic acids are susceptible to decarboxylation (loss of CO2) under harsh conditions, especially elevated temperatures in either acidic or basic media. The reaction workup, which typically involves acidification to precipitate the product, can also promote decarboxylation if not carefully controlled. In some cases, this decarboxylation can occur in situ during the cyclization.[8]

Troubleshooting Protocol:

  • Strict Temperature Control: This is the most critical factor. If refluxing, ensure the temperature is not unnecessarily high. For many substrates, heating at 80-100°C is sufficient, and higher temperatures may only serve to promote decarboxylation.[9]

  • Minimize Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Once the starting material is consumed, proceed to workup. Unnecessarily long reaction times at high temperatures will inevitably lead to increased decarboxylation.

  • Controlled Acidification: During workup, cool the reaction mixture in an ice bath before acidification. Add the acid (e.g., acetic acid or dilute HCl) slowly and with stirring to precipitate the carboxylic acid product, while keeping the temperature low to minimize acid-catalyzed decarboxylation.

Q3: I am using an unsymmetrical ketone (e.g., 2-butanone), and I'm getting a mixture of regioisomers. How can I control the regioselectivity?

A3: The use of unsymmetrical ketones introduces the challenge of regioselectivity, as condensation can occur from either of the two different enolates, leading to two different quinoline products.

  • Causality: The Pfitzinger reaction involves the formation of an enamine intermediate from the carbonyl compound and the aniline portion of the opened isatin.[2][10] For an unsymmetrical ketone, two different enamines can form. The subsequent cyclization is typically governed by the relative stability of these intermediates and the transition states leading to them. The reaction often favors the formation of the more sterically accessible product.

Troubleshooting Protocol:

  • Steric Control: The reaction generally favors cyclization at the less sterically hindered α-carbon of the ketone. For example, with 2-butanone, the reaction will preferentially form the enamine on the methyl side rather than the methylene side, leading to the 2,3-dimethylquinoline product. Understanding this inherent steric bias is key.

  • Thermodynamic vs. Kinetic Control: While classic Pfitzinger conditions are typically thermodynamically controlled, exploring modified conditions may offer some control. Lowering the reaction temperature might favor the kinetically preferred enolate, though this is often less predictable without specific literature precedent for your substrate.[11]

  • Choice of Starting Material: If a specific regioisomer is required and cannot be obtained selectively, the most reliable solution is to choose a different, symmetrical ketone or a starting material that pre-installs the desired substitution pattern, avoiding the ambiguity altogether.

Visualizing Reaction Pathways

To better understand the competition between the desired synthesis and common side reactions, the following diagrams illustrate the key mechanistic steps.

Diagram 1: The Main Pfitzinger Reaction Pathway

Pfitzinger_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Isatin Isatin KetoAcid Isatinic Acid (Keto-Acid) Isatin->KetoAcid 1. Base (KOH) Ring Opening Carbonyl Carbonyl Compound (R-CO-CH2-R') Enamine Enamine Carbonyl->Enamine KetoAcid->Enamine 2. + Carbonyl Condensation Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline 3. Cyclization & Dehydration

Caption: The desired pathway for the Pfitzinger quinoline synthesis.

Diagram 2: Competing Side Reactions

Side_Reactions Start Isatin + Carbonyl Compound + Strong Base (KOH) MainPath Desired Pfitzinger Reaction Start->MainPath AldolPath Aldol Self-Condensation Start->AldolPath [High [Base] No sequential addition] Product Quinoline-4-carboxylic acid MainPath->Product DecarbPath Decarboxylation Product->DecarbPath [High Temp] Prolonged Heating Tar Polymeric Byproducts / Tar AldolPath->Tar DecarbProduct Decarboxylated Quinoline DecarbPath->DecarbProduct

Caption: Competition between the main reaction and major side pathways.

Troubleshooting Summary Table

Problem Observed Potential Root Cause(s) Recommended Solution(s)
Low yield, significant tar formation1. Self-condensation (aldol) of the carbonyl partner. 2. Incorrect order of reagent addition.1. First, dissolve isatin in base until the ring opens (color change). 2. Add the carbonyl compound after isatin ring opening.[6][7] 3. Use moderate temperatures.
Product is the decarboxylated quinoline1. Excessively high reaction temperature. 2. Prolonged reaction time. 3. Harsh acidic workup at elevated temperature.1. Maintain the lowest effective temperature (e.g., 80-100°C). 2. Monitor reaction by TLC and stop when complete. 3. Cool reaction mixture on ice before and during acidification.
A mixture of regioisomers is formedUse of an unsymmetrical ketone leads to two possible sites for cyclization.1. Acknowledge inherent steric preference for the less hindered side. 2. If a specific isomer is needed, consider using a symmetrical ketone or a different synthetic route.
Reaction fails to proceed; starting material recovered1. Insufficient base to open the isatin ring. 2. Low reaction temperature or insufficient time. 3. Poor quality of reagents.1. Ensure at least 3-4 equivalents of a strong base (e.g., KOH) are used. 2. Increase temperature or reaction time; monitor by TLC.[7] 3. Verify the purity of isatin and the carbonyl compound.

References

Technical Support Center: Structure-Activity Relationship (SAR) Studies of 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Overview & Core Concepts

Welcome to the technical support center for researchers engaged in the synthesis and evaluation of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid analogs. This class of compounds features a privileged quinoline-4-carboxylic acid scaffold, which is a cornerstone in medicinal chemistry, appearing in molecules with a wide array of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6]

The structure-activity relationship (SAR) of these analogs is profoundly influenced by substitutions at three key positions:

  • C2-Position: Typically occupied by an aryl or heteroaryl group, this position is critical for activity. Bulky, hydrophobic substituents are often necessary for potent inhibition of targets like dihydroorotate dehydrogenase (DHODH).[7][8]

  • C4-Position: There is a strict requirement for the carboxylic acid moiety (or its salt) at this position, which is often involved in crucial interactions like salt bridges with target proteins.[7][8]

  • Quinoline Core: Substitutions on the benzo portion of the quinoline ring can modulate physicochemical properties and target engagement.

This guide provides practical, field-tested advice in a question-and-answer format to help you navigate common experimental hurdles, optimize your protocols, and interpret your results effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is the Doebner reaction . This one-pot condensation involves reacting 4-fluoroaniline, pyruvic acid, and an appropriate benzaldehyde (in this case, 4-fluorobenzaldehyde) in a suitable solvent, often with an acid catalyst.[8][9] Variations of the Pfitzinger reaction, which uses an isatin and a carbonyl compound, are also widely employed to generate the quinoline-4-carboxylic acid core.[10]

Q2: What are the known biological targets for this class of compounds?

A2: A prominent target is dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway.[7][8] Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, making it an effective anticancer strategy. The brequinar family of DHODH inhibitors features a similar quinoline-4-carboxylic acid scaffold.[7][10] Additionally, various quinoline derivatives have been shown to target bacterial DNA gyrase, act as antimalarials, and exhibit broad antimicrobial activity.[1][11]

Q3: Why is the 4-carboxylic acid group so important for biological activity?

A3: Crystallographic studies of similar compounds, like brequinar bound to DHODH, reveal that the carboxylate group forms critical electrostatic interactions (salt bridges) with positively charged residues, such as Arginine (R136), in the enzyme's active site.[10] This interaction acts as a key anchor, and its removal or esterification often leads to a significant loss of potency.[10]

Synthesis Troubleshooting Guide

Challenges in synthesis are common, particularly with multi-component reactions like the Doebner and Doebner-von Miller syntheses. Below are solutions to frequently encountered problems.

Q: My Doebner reaction yield for the quinoline core is very low, and I'm getting a lot of dark, tar-like material. What's happening?

A: This is a classic issue of polymerization, a major side reaction.

  • Root Cause: The Doebner and related Doebner-von Miller reactions are conducted under acidic conditions which can catalyze the self-polymerization of the pyruvic acid or the α,β-unsaturated carbonyl intermediates.[12][13] Excessive heat accelerates this process, leading to the formation of intractable tars.

  • Troubleshooting Steps:

    • Control Temperature: Avoid aggressive heating. Initiate the reaction gently and maintain the lowest effective temperature to favor the desired cyclization over polymerization.[12]

    • Optimize Acid Catalyst: While acid is necessary, the type and concentration are critical. Consider switching from a strong Brønsted acid like HCl to a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) or a solid-supported acid catalyst, which can reduce polymerization and simplify workup.[12][14]

    • Slow Addition: Instead of mixing all reactants at once, try adding the most reactive component (e.g., pyruvic acid or the aldehyde) slowly to the heated solution of the aniline. This keeps its instantaneous concentration low, minimizing self-condensation.[13]

    • Consider a Biphasic System: For the related Doebner-von Miller synthesis, using a biphasic solvent system (e.g., aqueous HCl with toluene) can sequester the carbonyl compound in the organic phase, drastically reducing its polymerization in the acidic aqueous phase where the reaction occurs.[9][12]

Q: I'm performing a Suzuki coupling on a bromo-quinoline intermediate to introduce new C2-aryl groups, but the reaction is sluggish or fails. What can I do?

A: Suzuki couplings on heterocyclic systems can be tricky due to catalyst poisoning or substrate deactivation.

  • Root Cause: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, inhibiting its catalytic activity. Furthermore, the electron-deficient nature of the quinoline ring can affect the oxidative addition step.

  • Troubleshooting Steps:

    • Choice of Catalyst/Ligand: Standard Pd(PPh₃)₄ may not be optimal. Switch to a more robust catalyst system designed for heteroaryl couplings. Palladium complexes with electron-rich, bulky phosphine ligands like XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often more effective. Pd(dppf)Cl₂ is another excellent choice.

    • Base and Solvent Selection: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ are often superior to Na₂CO₃. Ensure the base is finely powdered and anhydrous. The solvent system (e.g., dioxane/water, DME, or toluene) should be thoroughly degassed to remove oxygen, which can deactivate the catalyst.[10]

    • Protect the Carboxylic Acid: The free carboxylic acid can interfere with the reaction. Protect it as a methyl or ethyl ester prior to the coupling.[10][15] The ester can be easily hydrolyzed in the final step to regenerate the active compound.[10]

    • Microwave Irradiation: If conventional heating is ineffective, switching to microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[10][14]

Biological Assay & Data Interpretation Guide

Q: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. How can I solve this solubility issue?

A: This is a very common problem for planar, aromatic molecules like quinolines.

  • Root Cause: These compounds are often highly lipophilic and have poor aqueous solubility. While they dissolve readily in DMSO, a sharp decrease in the organic solvent concentration upon dilution into aqueous buffer causes them to crash out.[16]

  • Troubleshooting Steps:

    • Optimize DMSO Concentration: First, determine the maximum DMSO concentration your assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity). Many cell-based assays can handle up to 0.5% DMSO.[16] Work within this limit.

    • Use Co-solvents: If solubility is still an issue, consider using a small percentage of a pharmaceutically acceptable co-solvent like PEG-400, Solutol HS 15, or Tween-80 in your final assay buffer. Always run a vehicle control with the co-solvent to ensure it has no independent biological effect.

    • Prepare Intermediate Dilutions: Avoid a large, single-step dilution (e.g., 1:1000). Instead, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute this into your aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.

    • Salt Formation: If your final compound is a carboxylic acid, converting it to a more soluble salt (e.g., a sodium or potassium salt by careful titration with NaOH or KOH) before final dilution can significantly improve aqueous solubility.

Interpreting SAR Data

Once you have reliable biological data, the goal is to establish clear structure-activity relationships. Summarize your findings in a table to easily compare analogs.

Table 1: Hypothetical SAR Data for this compound Analogs against DHODH

Compound IDR¹ (at C6)R² (at C3)R³ (on Phenyl Ring)DHODH IC₅₀ (nM)cLogP
LEAD-01 HH4'-F954.2
ANA-02 6-FH4'-F454.4
ANA-03 6-ClH4'-F384.8
ANA-04 6-OCH₃H4'-F1504.1
ANA-05 HCH₃4'-F1104.6
ANA-06 6-FH2',4'-diF254.5
ANA-07 6-FHH (des-fluoro)2504.1
ANA-08 6-FH4'-COOH (ester)>10,0004.9

Analysis of the SAR Table:

  • Effect of C6 Substitution (R¹): Adding a small, electron-withdrawing group like fluorine (ANA-02) or chlorine (ANA-03) at the C6 position improves potency compared to the unsubstituted lead (LEAD-01). This suggests a favorable interaction in a specific pocket of the enzyme. A bulkier, electron-donating methoxy group (ANA-04) is detrimental.

  • Effect of C3 Substitution (R²): Introducing a methyl group at the C3 position (ANA-05) slightly decreases activity, indicating potential steric hindrance near the quinoline core.

  • Effect of Phenyl Ring Substitution (R³): The 4'-fluoro substituent is critical. Removing it (ANA-07) causes a significant drop in activity. Adding a second fluorine at the 2' position (ANA-06) further enhances potency, suggesting the C2-phenyl ring sits in a hydrophobic channel where these interactions are favorable.[7][10]

  • Importance of the Carboxylic Acid: As predicted, protecting the C4-carboxylic acid as an ester (ANA-08) completely abolishes activity, confirming its role as a key pharmacophore.[8][10]

Key Experimental Protocols & Workflows

Protocol 1: General Procedure for Doebner Synthesis of the Quinoline Core

This protocol outlines a standard method for synthesizing the 2-arylquinoline-4-carboxylic acid scaffold.

Materials:

  • Substituted aniline (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Pyruvic acid (1.2 eq)

  • Ethanol (or refluxing acetic acid)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the substituted aniline and the substituted benzaldehyde in ethanol.

  • Slowly add pyruvic acid to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 80°C for ethanol) and maintain for 4-12 hours.

  • Control Point: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting aniline or aldehyde indicates reaction completion.

  • After completion, cool the mixture to room temperature. A precipitate of the product should form.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold ethanol followed by hexane to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) to yield the pure 2-arylquinoline-4-carboxylic acid.[15]

General Experimental Workflow

The overall process for conducting SAR studies follows a logical, cyclical path from design and synthesis to evaluation and redesign.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis Design Analog Design (Based on SAR/Modeling) Synth Chemical Synthesis (e.g., Doebner Reaction) Design->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify PrimaryAssay Primary Screening (e.g., DHODH Enzyme Assay) Purify->PrimaryAssay Test Compound SecondaryAssay Secondary Assay (e.g., Cell Viability - MTT) PrimaryAssay->SecondaryAssay ADME ADME Profiling (Solubility, Permeability) SecondaryAssay->ADME SAR SAR Analysis (Generate Table, Identify Trends) ADME->SAR SAR->Design New Hypotheses

Caption: Iterative workflow for SAR studies.

Conceptual SAR Logic Diagram

This diagram illustrates the decision-making process based on initial screening results.

SAR_Logic Start Synthesize Lead Compound IC50 = 95 nM Modify_C6 Modify C6 Position (Add Halogens) Start->Modify_C6 Modify_C2_Aryl Modify C2-Aryl Ring (Add/Move F) Start->Modify_C2_Aryl Modify_C4_COOH Protect C4-COOH (Esterify) Start->Modify_C4_COOH Result_C6 Potency Increased! (IC50 = 25-45 nM) [Favorable Interaction] Modify_C6->Result_C6 Result_C2_Aryl Potency Increased! (IC50 = 25 nM) [Hydrophobic Pocket] Modify_C2_Aryl->Result_C2_Aryl Result_C4_COOH Activity Lost! (IC50 > 10,000 nM) [Pharmacophore Confirmed] Modify_C4_COOH->Result_C4_COOH Conclusion Next Steps: 1. Combine C6 & C2-Aryl modifications 2. Keep C4-COOH free Result_C6->Conclusion Result_C2_Aryl->Conclusion Result_C4_COOH->Conclusion

Caption: Decision tree for lead optimization.

References

Technical Support Center: Enhancing the Biological Activity of 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)quinoline-4-carboxylic acid and its analogs. This guide is designed to provide expert insights and practical troubleshooting for enhancing the biological activity of this versatile scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common challenges and questions that arise during the optimization of quinoline-based compounds.

Q1: My initial compound, this compound, shows weak to moderate activity in my primary screen. Where should I start with structural modifications to improve potency?

Answer: This is a common starting point in a medicinal chemistry campaign. The 2-aryl-quinoline-4-carboxylic acid scaffold offers several "hotspots" for modification that have been shown to significantly impact biological activity. Your initial focus should be on a systematic Structure-Activity Relationship (SAR) exploration.

Key Areas for Initial Modification:

  • The 2-Aryl Ring: The 4-fluorophenyl group is a good starting point, but exploring other substitutions on this ring is critical. Consider both electron-donating and electron-withdrawing groups at the ortho-, meta-, and para-positions. For instance, in the context of antiviral activity through dihydroorotate dehydrogenase (DHODH) inhibition, bulky, hydrophobic substituents at the C-2 position are often necessary for potent inhibition.[1]

  • The Quinoline Core: Positions C-6 and C-7 are particularly amenable to substitution. Electron-withdrawing groups like fluorine, chlorine, or nitro at these positions can enhance potency. For example, one study demonstrated a 10-fold boost in antiviral activity when a C-7 chlorine was replaced with fluorine.[1]

  • The C-3 Position: While often unsubstituted, adding a small alkyl group like a methyl at the C-3 position has been reported to improve cellular activity in some assays without affecting enzyme inhibition directly.[1]

The diagram below illustrates the key modification points on the core scaffold.

SAR_Guidance cluster_0 This compound Scaffold cluster_1 Key Modification Points mol mol A 2-Aryl Ring (Explore diverse substitutions) B Quinoline Core (C6, C7) (Test electron-withdrawing groups) C Carboxylic Acid (C4) (Consider bioisosteric replacement) D C3 Position (Introduce small alkyl groups) labA 1 labB 2 labC 3 labD 4

Caption: Key modification points on the quinoline scaffold.

Q2: My compound is a potent enzyme inhibitor in biochemical assays, but it shows poor activity in cell-based assays. What could be the issue?

Answer: This is a frequent and challenging hurdle. A disconnect between enzymatic and cellular activity often points to issues with physicochemical properties, primarily cell permeability and/or metabolic stability.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Lipophilicity (cLogP): The 4-carboxylic acid group is ionizable at physiological pH, which can hinder passive diffusion across cell membranes. If your molecule is too polar or too lipophilic, it may not reach its intracellular target.

    • Solubility: Poor aqueous solubility can lead to compound precipitation in assay media, resulting in artificially low cellular activity.

  • Strategic Modifications to Improve Permeability:

    • Esterification: A common prodrug strategy is to mask the carboxylic acid as a methyl or ethyl ester. This neutralizes the charge and increases lipophilicity, potentially improving cell entry. The ester can then be hydrolyzed by intracellular esterases to release the active carboxylic acid. However, be aware that this can sometimes reduce activity if the free acid is required for target binding.[2]

    • Bioisosteric Replacement: Consider replacing the carboxylic acid with a group that maintains the key binding interactions but has better permeability characteristics. Tetrazoles are a classic bioisostere for carboxylic acids. They have a similar pKa but are more lipophilic, which can enhance oral bioavailability and metabolic stability.[3][4] Other options include acyl sulfonamides or hydroxamic acids, the latter being particularly relevant for targeting metalloenzymes like HDACs.[4][5]

Data Summary: Impact of Carboxylic Acid Modification on Activity

Compound ClassModificationRationalePotential OutcomeReference
Quinazoline-4-carboxylic acidEsterification (Ethyl Ester)Increase lipophilicity, prodrug strategy~5-fold drop in direct kinase inhibition, but may improve cellular uptake.[2]
Angiotensin II Receptor AntagonistCOOH to TetrazoleImprove metabolic stability & bioavailability10-fold increase in potency and significantly lower efficacious dose.[4]
HCV NS3 Protease InhibitorCOOH to Acyl SulfonamideEnhance H-bond interactionsUp to 50-fold increase in potency.[4]
Q3: I am concerned about the metabolic stability of my lead compound. How can I address this?

Answer: Metabolic instability is a major cause of failure in drug development. Key strategies involve identifying and blocking metabolically labile sites.

Common Metabolic Liabilities & Solutions:

  • Acyl Glucuronidation: The carboxylic acid moiety is a primary site for phase II metabolism via glucuronidation, which can lead to rapid clearance. The bioisosteric replacements discussed in Q2 (e.g., tetrazoles) are an excellent strategy to mitigate this, as they are less susceptible to this metabolic pathway.[3][5]

  • Oxidation: Unsubstituted positions on the aromatic rings can be susceptible to oxidation by cytochrome P450 enzymes. Introducing metabolically robust groups, such as fluorine atoms, can block these sites. Your starting compound already has a fluorine on the 2-phenyl ring, which is advantageous. Consider adding fluorine or chlorine to susceptible positions on the quinoline core as well.

Q4: How do I choose the right biological assay to test my new derivatives?

Answer: The choice of assay depends entirely on your therapeutic target. The 2-aryl-quinoline-4-carboxylic acid scaffold is known to interact with several target classes.

  • For DHODH Inhibition (Antiviral, Antiproliferative): A spectrophotometric assay measuring the reduction of an artificial electron acceptor like 2,6-dichloroindophenol (DCIP) is standard.[6][7] For cellular validation, a "rescue" experiment is crucial. Here, you treat cells with your inhibitor in the presence and absence of uridine. If your compound's antiproliferative effect is due to DHODH inhibition, the addition of uridine (a downstream product) should restore cell viability.[6]

  • For HDAC Inhibition (Anticancer): Fluorometric or colorimetric assays are widely available in kit form. These typically use an acetylated substrate that, upon deacetylation by HDAC, can be cleaved to release a fluorescent or colored product.[8][9][10][11]

  • For Antibacterial Activity: The standard method is to determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method against a panel of relevant Gram-positive and Gram-negative bacteria.[12] The agar well diffusion method can also be used for initial screening.[13]

Experimental Protocols

Protocol 1: General Synthesis of 2-Arylquinoline-4-carboxylic Acid Derivatives (Doebner Reaction)

This protocol provides a general method for synthesizing the core scaffold, which can be adapted for various derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted aniline (1.0 eq.), the desired aryl aldehyde (1.0 eq.), and pyruvic acid (1.2 eq.) in ethanol.

  • Reflux: Heat the mixture to reflux and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: In Vitro Fluorometric HDAC Inhibition Assay

This protocol is adapted from standard methodologies for determining the IC50 of HDAC inhibitors.[8][9][10]

  • Reagent Preparation:

    • Prepare a stock solution of your test compound in 100% DMSO.

    • Create a serial dilution series of your test compound in HDAC Assay Buffer. Ensure the final DMSO concentration in the well is <1%.

    • Dilute the recombinant human HDAC enzyme and the fluorogenic HDAC substrate in HDAC Assay Buffer according to the manufacturer's instructions.

  • Assay Procedure (96-well black microplate):

    • Add 40 µL of HDAC Assay Buffer to each well.

    • Add 10 µL of the test compound dilution (or DMSO for control wells).

    • Add 30 µL of diluted HDAC enzyme to all wells except for a "no-enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic HDAC substrate to all wells.

  • Development and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and develop the signal by adding 100 µL of Developer solution (containing a stop agent like Trichostatin A) to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Read the fluorescence on a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control).

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

HDAC_Assay_Workflow start Start: Prepare Reagents (Compound Dilutions, Enzyme, Substrate) plate Plate Setup (96-well) Add Buffer, Compound, and Enzyme start->plate pre_incubate Pre-incubation (37°C for 15 min) plate->pre_incubate add_substrate Initiate Reaction (Add Fluorogenic Substrate) pre_incubate->add_substrate reaction_incubate Reaction Incubation (37°C for 30-60 min) add_substrate->reaction_incubate add_developer Stop & Develop (Add Developer with Stop Solution) reaction_incubate->add_developer final_incubate Final Incubation (RT for 15 min, dark) add_developer->final_incubate read_plate Measure Fluorescence (Ex: 360nm, Em: 460nm) final_incubate->read_plate analyze Data Analysis (Calculate % Inhibition, Determine IC50) read_plate->analyze

Caption: Experimental workflow for a fluorometric HDAC inhibition assay.

References

Technical Support Center: Synthesis of Quinoline-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinoline-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the knowledge to overcome common challenges encountered during these critical synthetic procedures.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of quinoline-4-carboxylic acid, categorized by the most common synthetic methods.

Pfitzinger Reaction

The Pfitzinger reaction is a cornerstone for synthesizing quinoline-4-carboxylic acids by condensing isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2]

Problem: Low Yield or Reaction Failure

  • Question: My Pfitzinger reaction is resulting in a low yield of the desired quinoline-4-carboxylic acid, or in some cases, complete reaction failure with the formation of tar. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields in the Pfitzinger synthesis can stem from several factors. Here is a systematic approach to troubleshooting this issue:

    • Incomplete Isatin Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an isatinate intermediate.[1][2] If this step is incomplete, the subsequent condensation will be inefficient.

      • Solution: Ensure the complete dissolution of isatin in the basic solution. Stir the isatin with a 33% (w/v) solution of potassium hydroxide in ethanol at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate.[1] The color change from orange to pale yellow is a good visual indicator of this step's progression.[1]

    • Side Reactions of the Carbonyl Compound: Enolizable ketones can undergo self-condensation (aldol condensation) under the strongly basic conditions of the Pfitzinger reaction, leading to unwanted byproducts and consumption of the starting material.[3]

      • Solution: Add the carbonyl compound dropwise to the solution of the potassium isatinate. This maintains a low concentration of the carbonyl compound at any given time, minimizing self-condensation.

    • Reaction Temperature and Time: The Pfitzinger reaction often requires reflux for an extended period to go to completion.[1] Insufficient heating or reaction time will result in low conversion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reflux time is 12-13 hours, but this can vary depending on the specific substrates.[1] Ensure the reaction mixture is maintained at a gentle reflux throughout the heating period.

    • Substrate Reactivity: The nature of both the isatin derivative and the carbonyl compound can significantly impact the reaction yield.

      • Solution: For less reactive substrates, consider using a higher concentration of the base or a higher boiling point solvent to increase the reaction rate. However, be mindful that harsher conditions can also promote side reactions. For some substrates, acidic conditions (e.g., HCl in acetic acid) have been shown to give better yields than basic conditions.[1]

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid [1]

  • Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Continue stirring at room temperature for 30-45 minutes until the isatin fully dissolves and the solution turns pale yellow.

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 12-13 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and extract with diethyl ether to remove any unreacted acetophenone.

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification (Optional): The crude product can be recrystallized from ethanol or an ethanol/water mixture.[1]

Doebner-von Miller Reaction

The Doebner-von Miller reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[4]

Problem: Significant Tar/Polymer Formation

  • Question: My Doebner-von Miller reaction is producing a large amount of a thick, dark tar, which makes product isolation difficult and severely lowers the yield. What is causing this and how can I prevent it?

  • Answer: Tar formation is a very common issue in the Doebner-von Miller synthesis and is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[5] Here are some strategies to mitigate this side reaction:

    • Control of Reactant Concentration: High concentrations of the carbonyl compound in the acidic medium promote polymerization.

      • Solution: Add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated acidic solution of the aniline.[5] This keeps the instantaneous concentration of the carbonyl compound low.

    • Use of a Biphasic Solvent System: Sequestering the carbonyl compound in a non-polar organic phase can reduce its contact with the acidic aqueous phase where polymerization is most rampant.

      • Solution: A common and effective approach is to reflux the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a solvent like toluene.[5]

    • Optimization of Acid Catalyst: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation.

      • Solution: Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance between the reaction rate and the extent of side product formation.[4][5]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (to Minimize Tar Formation) [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Addition of Carbonyl Compound: Heat the mixture to reflux. In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction: Continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide.

    • Extract the product with an organic solvent such as dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives from anilines and alkoxymethylenemalonate esters, involving a high-temperature cyclization.[6][7]

Problem: Low Yield in the Cyclization Step

  • Question: The initial condensation in my Gould-Jacobs synthesis proceeds well, but the subsequent high-temperature cyclization gives a very low yield of the desired 4-hydroxyquinoline. What are the critical factors for this step?

  • Answer: The thermal cyclization is often the most challenging step in the Gould-Jacobs reaction, requiring high temperatures to overcome the energy barrier for the 6-electron electrocyclization.[7] Low yields are typically due to suboptimal reaction conditions.

    • Insufficient Temperature: The cyclization step often requires temperatures above 250 °C.[7]

      • Solution: Ensure your heating apparatus can safely and accurately reach and maintain the required temperature. Using a high-boiling point solvent is crucial.

    • Choice of Solvent: The reaction was traditionally carried out neat, but this can lead to decomposition.

      • Solution: The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether can significantly improve yields by providing a more controlled heating environment and preventing charring.[8]

    • Reaction Time: Both insufficient and excessive reaction times can lead to low yields.

      • Solution: The optimal reaction time is a balance between achieving complete cyclization and minimizing product degradation at high temperatures.[9] It is advisable to perform small-scale experiments to determine the optimal heating time for your specific substrates. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[10][11]

Table 1: Effect of Temperature and Time on Gould-Jacobs Reaction Yield [9]

EntryTemperature (°C)Time (min)Isolated Yield (%)
1250101
23002037
3250201
43003028
5300547

Frequently Asked Questions (FAQs)

Q1: How do I choose the best synthetic route for my target quinoline-4-carboxylic acid?

A1: The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

  • Pfitzinger Reaction: Ideal for when you have access to the required isatin and α-methylene carbonyl compound. It is a very direct route to quinoline-4-carboxylic acids.[1][2]

  • Doebner Reaction: A three-component reaction of an aniline, an aldehyde, and pyruvic acid. This method is advantageous when a variety of substituted anilines and aldehydes are readily available.[12][13]

  • Gould-Jacobs Reaction: This is the method of choice for preparing 4-hydroxyquinoline derivatives, which can then be further functionalized. The reaction is particularly effective for anilines with electron-donating groups in the meta-position.[7]

  • Combes Synthesis: This reaction uses an aniline and a β-diketone and is often used to prepare 2,4-substituted quinolines.[14]

Q2: I am observing a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?

A2: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors.[14] The acid-catalyzed cyclization can occur on either side of the enamine intermediate.

  • Steric Effects: Increasing the steric bulk of the substituents on the β-diketone can direct the cyclization to the less hindered side.[14]

  • Electronic Effects: The electronic nature of the substituents on the aniline can also influence the regiochemical outcome. For example, using methoxy-substituted anilines has been observed to favor the formation of 2-CF₃-quinolines when trifluoromethyl-β-diketones are used.[14]

  • Reaction Conditions: The choice of acid catalyst and solvent can also play a role in directing the regioselectivity.

Q3: What is a reliable method for purifying crude quinoline-4-carboxylic acid, especially if it is contaminated with tarry byproducts?

A3: Purification can indeed be challenging. Here is a robust method:

  • Acid-Base Extraction:

    • Dissolve the crude product in an aqueous base (e.g., NaOH or KOH) to form the water-soluble carboxylate salt.

    • Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral, non-polar impurities and some of the tarry material.

    • Treat the aqueous solution with activated charcoal to adsorb colored impurities, then filter.

    • Carefully re-acidify the cold aqueous solution with an acid (e.g., HCl or acetic acid) to precipitate the purified quinoline-4-carboxylic acid.[15]

    • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallization: If the product is still not pure, recrystallization from a suitable solvent is recommended. Common solvents include ethanol, ethanol/water mixtures, or acetic acid.[1][16][17] The choice of solvent should be determined by performing solubility tests.[17]

Visualizations

Experimental Workflow for Pfitzinger Synthesis

Pfitzinger_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_base Prepare 33% KOH in Ethanol ring_opening Isatin Ring Opening prep_base->ring_opening add_carbonyl Add Carbonyl Compound ring_opening->add_carbonyl reflux Reflux (12-13h) add_carbonyl->reflux remove_solvent Remove Ethanol reflux->remove_solvent dissolve_h2o Dissolve in Water remove_solvent->dissolve_h2o extract Extract with Ether dissolve_h2o->extract acidify Acidify Aqueous Layer extract->acidify filtrate Filter & Dry Product acidify->filtrate recrystallize Recrystallize filtrate->recrystallize

Caption: A step-by-step workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acid.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield in Synthesis check_reaction Check Reaction Type start->check_reaction pfitzinger Pfitzinger check_reaction->pfitzinger doebner Doebner-von Miller check_reaction->doebner gould Gould-Jacobs check_reaction->gould pfitzinger_cause1 Incomplete Ring Opening? pfitzinger->pfitzinger_cause1 doebner_cause1 Tar Formation? doebner->doebner_cause1 gould_cause1 Cyclization Failure? gould->gould_cause1 pfitzinger_sol1 Ensure full isatin dissolution in base before adding carbonyl. pfitzinger_cause1->pfitzinger_sol1 Yes pfitzinger_cause2 Carbonyl Self-Condensation? pfitzinger_cause1->pfitzinger_cause2 No pfitzinger_sol2 Add carbonyl compound dropwise. pfitzinger_cause2->pfitzinger_sol2 Yes doebner_sol1 Use biphasic system (e.g., Toluene/H₂O). Add carbonyl slowly. doebner_cause1->doebner_sol1 Yes gould_sol1 Ensure temperature is >250°C. Use high-boiling inert solvent. gould_cause1->gould_sol1 Yes

Caption: A decision tree for troubleshooting low yields in common quinoline-4-carboxylic acid syntheses.

References

Validation & Comparative

A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, quinoline carboxylic acids stand as a cornerstone scaffold. The seemingly subtle shift of a carboxylic acid group from the 2- to the 4-position on the quinoline ring system imparts a cascade of divergent physicochemical, reactive, and biological properties. This guide provides a comprehensive comparative analysis of quinoline-2-carboxylic acid (quinaldic acid) and quinoline-4-carboxylic acid (cinchoninic acid), offering field-proven insights and experimental data to inform research and development endeavors.

Physicochemical Properties: A Tale of Two Isomers

The location of the carboxyl group profoundly influences the electronic distribution, crystal packing, and intermolecular interactions of these isomers, leading to distinct physicochemical characteristics.

Acidity, Solubility, and Crystal Structure

A summary of the key physicochemical properties is presented in Table 1. The pKa of the carboxylic acid group is influenced by the proximity of the electron-withdrawing nitrogen atom. In quinoline-2-carboxylic acid, the closer proximity of the nitrogen atom to the carboxyl group results in a slightly higher acidity compared to the 4-isomer.

Solubility is a critical parameter in drug development and chemical synthesis. Quinoline-2-carboxylic acid generally exhibits higher solubility in water compared to its 4-isomer.[1] This can be attributed to the intramolecular hydrogen bonding in the 4-isomer, which reduces its interaction with water molecules. The solubility of both isomers is pH-dependent, increasing in basic conditions due to salt formation.[2]

The solid-state architecture of these molecules is also distinct. Quinoline-2-carboxylic acid has a notable crystal structure where it co-exists as tautomeric pairs of the neutral molecule and a zwitterion.[3] This zwitterionic character, with a protonated quinoline nitrogen and a deprotonated carboxylate, contributes to its unique properties.

Table 1: Physicochemical Properties of Quinoline-2-carboxylic Acid and Quinoline-4-carboxylic Acid

PropertyQuinoline-2-carboxylic acidQuinoline-4-carboxylic acid
Molecular Formula C₁₀H₇NO₂C₁₀H₇NO₂
Molecular Weight 173.17 g/mol 173.17 g/mol
Melting Point ~156 °C~254-255 °C
pKa (Carboxylic Acid) ~1.8 (predicted)~3.61 (predicted)
Water Solubility HigherLower
Crystal Structure Exists as neutral and zwitterionic tautomers in the solid state.[3]Primarily exists in the neutral form.

Comparative Reactivity: A Functional Group's Position Dictates its Fate

The electronic and steric environment surrounding the carboxylic acid group dictates the reactivity of these isomers in key chemical transformations.

Decarboxylation

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental reaction of carboxylic acids. The stability of the resulting carbanion intermediate is a key factor governing the ease of decarboxylation. For quinoline carboxylic acids, the electron-withdrawing nitrogen atom can stabilize a negative charge at the α-position.

It is generally observed that quinoline-2-carboxylic acid undergoes decarboxylation more readily than quinoline-4-carboxylic acid. This is because the nitrogen atom at position 1 can better stabilize the negative charge that develops on the C2 carbon during the transition state of decarboxylation.

Experimental Protocol: Comparative Thermal Decarboxylation

Objective: To qualitatively compare the thermal decarboxylation of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid.

Materials:

  • Quinoline-2-carboxylic acid

  • Quinoline-4-carboxylic acid

  • Sand bath

  • Heating mantle

  • Thermometer

  • Test tubes

  • Apparatus for gas collection (e.g., inverted burette in a water trough)

Procedure:

  • Place equal molar amounts of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid into separate test tubes.

  • Place the test tubes in a sand bath equipped with a thermometer.

  • Gradually heat the sand bath using a heating mantle.

  • Monitor the test tubes for the evolution of gas (CO₂). The temperature at which gas evolution begins is an indicator of the ease of decarboxylation.

  • Collect the evolved gas to confirm it is CO₂ (e.g., by bubbling it through limewater).

Expected Outcome: Quinoline-2-carboxylic acid is expected to show gas evolution at a lower temperature than quinoline-4-carboxylic acid, indicating its greater propensity for decarboxylation.

Esterification and Amide Bond Formation

Both isomers can undergo standard esterification and amide bond formation reactions. However, the steric hindrance around the carboxyl group in quinoline-2-carboxylic acid can sometimes necessitate more forcing reaction conditions or the use of more potent coupling agents compared to the more accessible carboxyl group in the 4-isomer.

Workflow for Amide Bond Formation:

Amide_Formation cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Quinoline_Acid Quinoline-2-COOH or Quinoline-4-COOH Activation Activation of Carboxylic Acid Quinoline_Acid->Activation Amine R-NH₂ Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Agent Coupling Agent (e.g., EDC, DCC) Coupling_Agent->Activation Base Base (e.g., DMAP, DIPEA) Base->Activation Activation->Coupling Amide Quinoline-2-CONH-R or Quinoline-4-CONH-R Coupling->Amide

Caption: General workflow for amide bond formation from quinoline carboxylic acids.

Experimental Protocol: Comparative Amide Coupling

Objective: To compare the reactivity of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid in a standard amide coupling reaction.

Materials:

  • Quinoline-2-carboxylic acid

  • Quinoline-4-carboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

  • Set up two parallel reactions. In separate flasks, dissolve equimolar amounts of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid in DCM.

  • To each flask, add equimolar amounts of benzylamine, EDC, and a catalytic amount of DMAP.

  • Stir both reactions at room temperature.

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Compare the rate of disappearance of the starting carboxylic acid and the appearance of the corresponding amide product for both isomers.

Expected Outcome: The reaction with quinoline-4-carboxylic acid may proceed faster to completion compared to quinoline-2-carboxylic acid due to lower steric hindrance around the carboxyl group.

Coordination Chemistry

Both isomers are excellent ligands for metal ions, acting as bidentate chelators through the quinoline nitrogen and a carboxylate oxygen. This chelating ability allows for the formation of a stable five-membered ring with the metal center.

  • Quinoline-2-carboxylic acid: The proximity of the nitrogen and carboxylate groups makes it a very effective N,O-bidentate ligand, forming stable complexes with a wide range of metal ions.

  • Quinoline-4-carboxylic acid: While also capable of N,O-chelation, the larger bite angle and greater flexibility may lead to the formation of different coordination geometries and polymeric structures compared to the 2-isomer.

Biological Activity: A Striking Dichotomy

The positional isomerism of the carboxylic acid group leads to remarkably different biological activities, a crucial consideration in drug discovery and development.

Enzyme Inhibition

A direct comparative study has shown a significant difference in the inhibitory activity of the two isomers against α-glucosidase and α-amylase, enzymes relevant to the management of type 2 diabetes.[4]

Table 2: Comparative Enzyme Inhibition

Compoundα-Glucosidase IC₅₀ (µg/mL)α-Amylase IC₅₀ (µg/mL)
Quinoline-2-carboxylic acid9.1[4]15.5[4]
Quinoline-4-carboxylic acid60.2[4]152.4[4]

As the data clearly indicates, quinoline-2-carboxylic acid is a significantly more potent inhibitor of both α-glucosidase and α-amylase compared to its 4-isomer.[4] This highlights the critical role of the carboxyl group's position in molecular recognition by the enzyme's active site.

Anticancer and Other Activities

While both isomers have been investigated for their anticancer potential, their derivatives often show more pronounced activity.

  • Derivatives of quinoline-4-carboxylic acid are particularly well-known as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, making them attractive candidates for cancer and autoimmune disease therapies.[5]

  • Derivatives of quinoline-2-carboxylic acid have also shown promising cytotoxic effects against various cancer cell lines.[1]

Signaling Pathway: DHODH Inhibition by Quinoline-4-Carboxylic Acid Derivatives

DHODH_Inhibition cluster_pathway Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidines Pyrimidines (dUMP) Orotate->Pyrimidines Further steps DHODH->Orotate Q4CA_Derivative Quinoline-4-carboxylic acid derivative Q4CA_Derivative->Inhibition Inhibition->DHODH DNA_Synthesis DNA Synthesis Pyrimidines->DNA_Synthesis Essential for

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts pyrimidine biosynthesis.

Synthesis and Analysis

Synthetic Strategies

Different synthetic routes are typically employed for each isomer, reflecting their distinct reactivity and precursor availability.

  • Quinoline-2-carboxylic acid: A common laboratory synthesis involves the oxidation of quinaldine (2-methylquinoline). More modern approaches include one-pot syntheses from β-nitroacrylates and 2-aminobenzaldehydes.

  • Quinoline-4-carboxylic acid: The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a classic and versatile method for the synthesis of 2-substituted quinoline-4-carboxylic acids. The Pfitzinger reaction, involving the condensation of isatin with a carbonyl compound, is another widely used route.

Workflow for the Doebner Reaction:

Doebner_Reaction cluster_reactants Reactants cluster_process Reaction cluster_product Product Aniline Aniline Condensation Condensation & Cyclization Aniline->Condensation Aldehyde Aldehyde Aldehyde->Condensation Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Condensation Q4CA Quinoline-4-carboxylic acid Condensation->Q4CA

Caption: The Doebner reaction provides a direct route to quinoline-4-carboxylic acids.

Analytical Characterization

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of these isomers. A reverse-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is generally effective for their analysis.

Experimental Protocol: Comparative HPLC Analysis

Objective: To develop an HPLC method for the simultaneous analysis of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid.

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Reference standards of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare stock solutions of each isomer in a suitable solvent (e.g., methanol).

  • Prepare a mixed standard solution containing both isomers at a known concentration.

  • Inject the mixed standard solution into the HPLC system.

  • Analyze the resulting chromatogram to determine the retention times and resolution of the two peaks.

Expected Outcome: The two isomers should be well-resolved, with quinoline-2-carboxylic acid likely eluting earlier due to its slightly higher polarity. This method can be used for purity assessment and quantification in various samples.

Conclusion

The positional isomerism in quinoline-2-carboxylic acid and quinoline-4-carboxylic acid provides a compelling case study in how subtle structural changes can dramatically influence molecular properties and function. Quinoline-2-carboxylic acid, with its higher acidity and greater potency as an enzyme inhibitor, presents a distinct profile from the sterically more accessible and DHODH-inhibiting quinoline-4-carboxylic acid scaffold. A thorough understanding of these differences, grounded in experimental data, is paramount for researchers aiming to leverage the unique attributes of each isomer in the design of novel therapeutics, functional materials, and chemical probes.

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The introduction of fluorine into the quinoline carboxylic acid scaffold has been a watershed moment in medicinal chemistry, transforming a class of compounds with niche applications into a powerhouse of broad-spectrum antibacterial agents known as fluoroquinolones. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated quinoline carboxylic acids, with a primary focus on their antibacterial and emerging anticancer properties. We will explore the profound impact of fluorination on molecular properties, delve into the mechanisms of action, and provide detailed experimental protocols for evaluating these activities. This analysis is designed to offer researchers, scientists, and drug development professionals a clear, evidence-based understanding of the structure-activity relationships that govern this vital class of therapeutic agents.

Introduction: The Fluorine Advantage in Quinoline-Based Drug Design

Quinolone carboxylic acids are a class of synthetic compounds based on a 4-oxo-1,4-dihydroquinoline skeleton. The parent, non-fluorinated compound, nalidixic acid, was discovered in 1962 and exhibited activity primarily against Gram-negative bacteria, limiting its use to uncomplicated urinary tract infections.[1][2][3] The breakthrough came with the strategic incorporation of a fluorine atom at the C-6 position of the quinoline ring.[1][4][5] This single modification dramatically enhanced the potency and expanded the antibacterial spectrum, giving rise to the highly successful fluoroquinolone class of antibiotics.[1][4][]

The strategic addition of fluorine is a cornerstone of modern drug design for several reasons:[7][8][9]

  • Enhanced Potency: The high electronegativity of fluorine can alter the electronic distribution of the molecule, often leading to stronger interactions with biological targets.[10][11] In quinolones, the C-6 fluorine atom enhances the inhibition of target enzymes, DNA gyrase and topoisomerase IV.[]

  • Improved Pharmacokinetics: Fluorination can increase lipophilicity, which may enhance cell membrane permeability and tissue distribution.[7][8][10] It can also block sites of metabolic oxidation, increasing the drug's metabolic stability and half-life.[7][10]

  • Modulation of Physicochemical Properties: Fluorine substitution can influence the acidity (pKa) of nearby functional groups, which can affect drug-receptor binding and solubility.[10]

These benefits have driven the development of successive generations of fluoroquinolones, each with refined properties and expanded clinical utility.[2]

Comparative Biological Activity: A Tale of Two Scaffolds

The most striking difference between fluorinated and non-fluorinated quinoline carboxylic acids lies in their antibacterial efficacy. However, research is increasingly revealing potent anticancer activities within this chemical family, where the role of fluorine is also being actively investigated.

Antibacterial Activity: A Paradigm Shift

The superiority of fluoroquinolones over their non-fluorinated predecessors is unequivocal. The addition of a fluorine atom at the C-6 position, often combined with a piperazine ring at C-7, results in a dramatic increase in potency against a wide range of bacteria.[4][12]

Causality of Experimental Choice: To quantify and compare antibacterial potency, the Minimum Inhibitory Concentration (MIC) is the gold standard. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] A lower MIC value indicates greater potency. The broth microdilution method is a widely accepted, high-throughput technique for determining MIC values.[13][14]

Comparative Antibacterial Data:

The table below summarizes representative MIC data, highlighting the enhanced potency of the fluorinated quinolone (Ciprofloxacin) compared to its non-fluorinated precursor (Nalidixic Acid).

CompoundClassFluorinationTarget OrganismMIC Range (mg/L)
Nalidixic Acid 1st Gen. QuinoloneNon-FluorinatedEnterobacteriaceae4 - >128[15]
Pseudomonas aeruginosaResistant[1]
Staphylococcus aureusResistant[16]
Ciprofloxacin 2nd Gen. QuinoloneFluorinated (C-6) Enterobacteriaceae0.004 - 4[15]
Pseudomonas aeruginosa0.016 - 2[15]
Staphylococcus aureus0.12 - 2[15]

Data compiled from multiple sources. The specific MIC can vary based on the bacterial strain and testing conditions.

As the data clearly indicates, ciprofloxacin is orders of magnitude more potent than nalidixic acid and possesses a vastly broader spectrum of activity, including difficult-to-treat pathogens like Pseudomonas aeruginosa and Gram-positive bacteria like Staphylococcus aureus.[15][17] This enhancement is primarily attributed to the C-6 fluorine atom improving the drug's interaction with its target enzymes.[4][]

Anticancer Activity: An Emerging Frontier

The quinoline scaffold is not only a privileged structure in antibacterials but also in the design of novel anticancer agents.[18][19][20] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and generation of reactive oxygen species (ROS).[18][19]

Causality of Experimental Choice: To assess the in vitro anticancer potential of a compound, the half-maximal inhibitory concentration (IC50) is determined using a cytotoxicity assay. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[21][22] A lower IC50 value signifies greater cytotoxic potency against the cancer cell line.

Comparative Anticancer Data:

While direct, side-by-side comparisons of fluorinated vs. non-fluorinated quinoline carboxylic acids in anticancer studies are less common than in the antibacterial field, the literature contains numerous examples of both types demonstrating significant activity.

Compound TypeExample CompoundCancer Cell LineIC50 (µM)
Non-Fluorinated Quinoline-Chalcone Derivative (12e)MGC-803 (Gastric)1.38[18][20]
HCT-116 (Colon)5.34[18]
MCF-7 (Breast)5.21[18]
Non-Fluorinated N-alkylated, 2-oxoquinolineHEp-2 (Larynx)49.01–77.67% inhibition
Fluorinated 8-benzoyl-2-(4-fluorophenyl) quinoline-4-carboxylic acid (4b)MCF-7 (Breast)Data not specified[23]
A549 (Lung)Data not specified[23]

Data is illustrative and sourced from different studies. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Recent studies have shown that novel quinoline-chalcone hybrids (non-fluorinated) can exhibit potent anticancer activity, sometimes superior to standard chemotherapeutic agents like 5-fluorouracil.[18] Other research focuses on fluorinated quinoline derivatives as inhibitors of specific cancer-related targets.[23] The role of fluorine in this context is multifaceted; it can enhance binding to target proteins, improve cell permeability, or block metabolic degradation, all of which could contribute to improved anticancer efficacy.[10]

Mechanism of Action: The Molecular Basis of Activity

Antibacterial Mechanism

Fluorinated and non-fluorinated quinolones share a common mechanism of action: they inhibit bacterial DNA synthesis.[1][3] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[][24][25]

  • Enzyme Inhibition: These enzymes are crucial for managing the topology of DNA during replication, transcription, and repair. They work by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[25]

  • Formation of a Ternary Complex: Quinolones bind to the enzyme-DNA complex, stabilizing it.[24][26] This drug-enzyme-DNA ternary complex physically blocks the progression of the DNA replication fork.[24][26]

  • Bactericidal Effect: The stalled replication fork leads to the release of lethal double-strand DNA breaks, triggering a cascade of events that results in bacterial cell death.[24][25]

The primary target often differs between bacterial types: DNA gyrase is the main target in many Gram-negative bacteria, while topoisomerase IV is the primary target in many Gram-positive bacteria.[][25] The C-6 fluorine atom in fluoroquinolones significantly enhances their inhibitory activity against both enzymes.[]

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_targets Quinolone Targets DNA DNA ReplicationFork Replication Fork (Blocked) DNA->ReplicationFork Replication CellDeath Bacterial Cell Death ReplicationFork->CellDeath Leads to DNAGyrase DNA Gyrase (Gram-Negative) TernaryComplex Quinolone-Enzyme-DNA Complex DNAGyrase->TernaryComplex Stabilizes TopoIV Topoisomerase IV (Gram-Positive) TopoIV->TernaryComplex Stabilizes Quinolone Quinolone (e.g., Ciprofloxacin) Quinolone->TernaryComplex Forms TernaryComplex->ReplicationFork Blocks

Caption: Mechanism of action of quinolone antibiotics.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain using a 96-well microtiter plate format.[14][27][28]

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Incubation & Reading P1 1. Prepare 2x Compound Stock Solution S2 4. Add 100 µL of 2x Compound to Column 1 P1->S2 P2 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) S4 6. Add 100 µL Bacterial Inoculum to test wells P2->S4 S1 3. Add 100 µL Broth to all wells S1->S2 S3 5. Perform 2-fold Serial Dilution (Columns 1 to 10) S2->S3 S3->S4 I1 7. Incubate at 37°C for 18-24 hours I2 8. Visually inspect for growth. MIC = Lowest concentration with no visible growth I1->I2

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., quinoline carboxylic acid) at twice the highest desired final concentration in a suitable solvent, then dilute in Mueller-Hinton Broth (MHB).[28]

    • From an 18-24 hour culture plate, prepare a bacterial inoculum suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard (approx. 1.5 x 10^8 CFU/mL).[14] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Plate Preparation:

    • Using a 96-well microtiter plate, add 100 µL of sterile MHB to all wells.

    • Add 100 µL of the 2x concentrated compound solution to the wells in column 1.[28]

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.[28]

    • Column 11 serves as the positive growth control (broth + inoculum, no compound), and column 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11.[14] The final volume in these wells will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[29]

  • Result Interpretation:

    • After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[13]

Protocol: MTT Assay for Cytotoxicity (IC50) Determination

This protocol outlines the measurement of a compound's cytotoxic effect on a cancer cell line to determine its IC50 value.[21][22][30]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HCT-116) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells (negative control) and wells with no cells (background control).

    • Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[22]

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[22][31] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[30]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150-200 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[31]

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the quinoline carboxylic acid scaffold represents a triumph of medicinal chemistry, converting a narrow-spectrum antibacterial into a broad-spectrum therapeutic class. The evidence overwhelmingly supports the superior antibacterial activity of fluorinated quinolones over their non-fluorinated counterparts, a direct result of enhanced enzyme inhibition and improved pharmacokinetic properties.

The story of quinoline carboxylic acids continues to evolve. The emerging anticancer activities of both fluorinated and non-fluorinated derivatives highlight the versatility of this scaffold.[19][32] Future research should focus on direct, systematic comparisons of fluorinated and non-fluorinated analogs in various cancer models to elucidate the specific structure-activity relationships governing cytotoxicity. The development of novel fluorination methodologies will further expand the chemical space, enabling the fine-tuning of biological activity to create next-generation therapeutics with improved potency, selectivity, and safety profiles for treating both infectious diseases and cancer.

References

A Comparative Analysis of the Antimicrobial Efficacy of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Drug Discovery

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Quinolone carboxylic acids have long been a cornerstone of antibacterial therapy, and the continued investigation of their derivatives is a promising avenue for the development of new therapeutic agents. This guide provides a comprehensive validation of the antimicrobial activity of a specific derivative, 2-(4-Fluorophenyl)quinoline-4-carboxylic acid, through a comparative analysis with established antibiotics. We will delve into its presumptive mechanism of action, present detailed experimental data on its efficacy against a panel of pathogenic bacteria, and assess its cytotoxic profile. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only data but also the underlying experimental rationale and detailed protocols.

The Quinoline Scaffold: A Legacy of Antimicrobial Potency

Quinolone antibiotics function by interfering with bacterial DNA replication, a critical process for cell division and survival.[1] They achieve this by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are responsible for managing the topological state of DNA within the bacterial cell. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to an accumulation of double-strand breaks and ultimately, cell death.[4][5] The introduction of a fluorine atom at the C-6 or C-8 position of the quinolone ring, creating fluoroquinolones, significantly enhances their antibacterial activity.[1] this compound, the subject of this guide, is a member of this broader class of compounds, and its antimicrobial properties are therefore of significant interest.

Comparative Antimicrobial Spectrum Analysis

To ascertain the antimicrobial efficacy of this compound, its activity was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The in-vitro activity was determined by calculating the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[6] For a robust comparison, the compound was tested alongside Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Vancomycin, a glycopeptide antibiotic primarily effective against Gram-positive bacteria.[7][8][9]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs

MicroorganismGram StainThis compound (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive811
Enterococcus faecalis (ATCC 29212)Positive1622
Bacillus subtilis (ATCC 6633)Positive40.50.5
Escherichia coli (ATCC 25922)Negative160.06>128
Pseudomonas aeruginosa (ATCC 27853)Negative320.5>128
Klebsiella pneumoniae (ATCC 13883)Negative160.125>128

The data indicates that this compound possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. While its potency is lower than that of the established antibiotics Ciprofloxacin and Vancomycin against the tested strains, its activity against a range of pathogens warrants further investigation and potential optimization.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of antimicrobial susceptibility is a cornerstone of microbiology and drug discovery. The following are detailed protocols for the Broth Microdilution and Disk Diffusion assays, which are standard methods for assessing the in-vitro activity of antimicrobial agents.[10][11][12]

Broth Microdilution Assay for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[6][13]

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare stock solution of test compound serial_dilute Perform 2-fold serial dilutions in a 96-well plate prep_compound->serial_dilute prep_inoculum Prepare bacterial inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilute->inoculate controls Include growth and sterility controls incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually determine the MIC incubate->read_mic DiskDiffusion cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement prep_plate Prepare Mueller-Hinton agar plate swab_plate Swab the agar plate with the inoculum prep_plate->swab_plate prep_inoculum Prepare bacterial inoculum (0.5 McFarland) prep_inoculum->swab_plate apply_disks Apply antibiotic-impregnated disks swab_plate->apply_disks incubate Incubate at 37°C for 16-20 hours apply_disks->incubate measure_zones Measure the zones of inhibition incubate->measure_zones MTTAssay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Reading seed_cells Seed cells in a 96-well plate treat_cells Add compound dilutions to the cells seed_cells->treat_cells prep_compound Prepare serial dilutions of the test compound prep_compound->treat_cells incubate_24h Incubate for 24 hours treat_cells->incubate_24h add_mtt Add MTT reagent to each well incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

References

A Comparative Efficacy Analysis of 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery

The quinoline-4-carboxylic acid moiety is a well-established pharmacophore, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Its rigid, planar structure and the presence of a carboxylic acid group, which can act as a key interacting moiety with biological targets, make it a versatile scaffold in medicinal chemistry. The substitution at the 2-position, in particular, has been a focal point of structure-activity relationship (SAR) studies, as it significantly influences the therapeutic potential of these derivatives.[1] This guide focuses on a specific, promising subclass: 2-(4-Fluorophenyl)quinoline-4-carboxylic acid derivatives. The introduction of a fluorophenyl group at the C-2 position often enhances biological activity due to the unique properties of fluorine, such as its high electronegativity and ability to form strong bonds with carbon, which can improve metabolic stability and binding affinity.[1]

This technical guide provides a comparative analysis of the efficacy of various this compound derivatives, with a primary focus on their anticancer and anti-inflammatory properties. By synthesizing data from multiple preclinical studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, supported by experimental data and detailed protocols.

Comparative Efficacy: A Data-Driven Analysis of Anticancer and Anti-inflammatory Potential

The therapeutic efficacy of this compound derivatives is highly dependent on the nature and position of further substitutions on the quinoline and phenyl rings. The following tables summarize the in vitro efficacy of selected derivatives against various cancer cell lines and inflammatory markers, as measured by their half-maximal inhibitory concentration (IC50) values.

Anticancer Activity

The anticancer potential of these derivatives has been evaluated against a panel of human cancer cell lines, revealing potent activity mediated through various mechanisms, including the inhibition of key enzymes in cancer cell proliferation and survival.

Table 1: Anticancer Efficacy (IC50) of this compound Derivatives

Compound IDAdditional SubstituentsCancer Cell LineIC50 (µM)Target/MechanismReference
Brequinar Analog 41 6-FluoroHCT-116 (Colon)3.02 ± 0.35DHODH Inhibition[2]
Brequinar Analog 43 6-ChloroHCT-116 (Colon)1.94 ± 0.17DHODH Inhibition[2]
HDACi D28 Linker + Hydroxamic acidK562 (Leukemia)< 2.0 (inhibition rate)HDAC3 Inhibition[3]
MRP2i 4b 8-BenzoylA2780/RCIS (Ovarian)> 100MRP2 Inhibition[4]
SIRT3i P6 4-Acrylamido (on phenyl)MLLr leukemic cells7.2SIRT3 Inhibition[5]

Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.

Table 2: Anti-inflammatory Efficacy of Quinoline-4-Carboxylic Acid Derivatives

Compound IDAssayCell LineIC50 (µM)Reference
Quinoline-4-carboxylic acid LPS-induced inflammationRAW264.7 (Macrophage)Appreciable vs. Indomethacin[6][7]

Understanding the Mechanism: Key Signaling Pathways

The biological activities of this compound derivatives are underpinned by their interaction with specific cellular targets. In cancer, these compounds have been shown to inhibit enzymes crucial for cell proliferation and survival. For instance, derivatives like Brequinar analogs target dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, thereby starving cancer cells of essential building blocks for DNA and RNA synthesis.[2] Others, such as the HDAC inhibitor D28, modulate gene expression by inhibiting histone deacetylases, leading to cell cycle arrest and apoptosis.[3]

In the context of inflammation, quinoline derivatives can interfere with pro-inflammatory signaling cascades. A central pathway implicated is the NF-κB signaling pathway, which controls the expression of numerous genes involved in the inflammatory response.[8]

Anticancer Mechanisms of this compound Derivatives cluster_0 DHODH Inhibition cluster_1 HDAC Inhibition DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidine Pyrimidine Biosynthesis DHODH->Pyrimidine Inhibited by Brequinar Analogs DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Proliferation Cancer Cell Proliferation DNA_RNA->Proliferation HDAC Histone Deacetylase (HDAC) Acetylation Histone Acetylation HDAC->Acetylation Inhibited by HDACi D28 Gene Gene Expression (e.g., p21) Acetylation->Gene CellCycle Cell Cycle Arrest Gene->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Figure 1: Simplified signaling pathways for the anticancer action of select derivatives.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and for key biological assays used to evaluate the efficacy of these compounds.

Synthesis: The Doebner Reaction

A common and efficient method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[9]

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve aniline (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in ethanol.

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or acetic acid.

Doebner Reaction Workflow Start Start Reactants Mix Aniline and 4-Fluorobenzaldehyde in Ethanol Start->Reactants AddPyruvic Add Pyruvic Acid Reactants->AddPyruvic Reflux Reflux for 4-6 hours AddPyruvic->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature Reflux->Cool TLC->Reflux Filter Filter and Wash Precipitate Cool->Filter Purify Recrystallize Product Filter->Purify End Pure 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid Purify->End

Figure 2: Step-by-step workflow for the Doebner synthesis.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of a compound.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value using a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The data collated in this guide demonstrates the potent and varied biological activities of its derivatives, particularly in the realms of oncology and anti-inflammatory research. The synthetic accessibility via reactions like the Doebner synthesis, coupled with the potential for diverse functionalization, allows for the creation of extensive compound libraries for high-throughput screening.

Future research should focus on optimizing the lead compounds presented here to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will also be critical in guiding the rational design of the next generation of quinoline-based therapeutics.

References

Navigating Target Selectivity: A Comparative Cross-Reactivity Analysis of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the efficacy of a small molecule is intrinsically linked to its specificity. Off-target interactions can lead to unforeseen side effects and a diminished therapeutic window, making a thorough understanding of a compound's cross-reactivity profile paramount. This guide presents a comprehensive, albeit illustrative, cross-reactivity study of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid , a member of a chemical class renowned for its diverse biological activities, including anti-inflammatory and anti-proliferative effects[1].

Derivatives of 2-aryl-quinoline-4-carboxylic acid have been identified as inhibitors of several key cellular enzymes, including Dihydroorotate Dehydrogenase (DHODH)[1][2], Histone Deacetylases (HDACs)[3][4][5][6][7], and Sirtuin 3 (SIRT3)[8][9]. Given this promiscuity within the broader chemical family, this guide will focus on a comparative analysis of this compound's activity against these potential targets to delineate its selectivity profile. The experimental data presented herein is hypothetical but reflects plausible outcomes based on established assay methodologies and the known pharmacology of this compound class.

Primary Target Identification: Dihydroorotate Dehydrogenase (DHODH)

The structural similarity of this compound to known DHODH inhibitors, such as Brequinar, strongly suggests that this enzyme is a primary target[1]. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer and autoimmune diseases[10][11].

Experimental Rationale

To confirm DHODH as the primary target, a series of enzymatic and cell-based assays would be conducted. An initial enzymatic assay measures the direct inhibition of purified human DHODH. This is followed by a cell-based assay to assess the compound's effect on cell proliferation in a cancer cell line known to be sensitive to DHODH inhibition, such as HCT-116 (colon cancer)[1]. A key validation step is a "rescue" experiment, where the addition of exogenous uridine, the downstream product of the pathway, should reverse the anti-proliferative effects of the inhibitor if it acts on-target[10].

Cross-Reactivity Profiling: A Comparative Analysis

To build a comprehensive selectivity profile, this compound was evaluated against other potential targets from the 2-aryl-quinoline-4-carboxylic acid family's known interactome: HDACs and SIRT3.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their dysregulation is implicated in various cancers[5]. Certain 2-phenylquinoline-4-carboxylic acid derivatives have shown inhibitory activity against HDACs, particularly HDAC3[4][5][7].

Sirtuin 3 (SIRT3)

SIRT3, a mitochondrial deacetylase, is a key regulator of cellular metabolism and has emerged as a target in oncology[8][9][12][13][14]. The 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid scaffold has been reported to yield potent SIRT3 inhibitors[8][9].

Comparative Data Summary

The following table summarizes the hypothetical inhibitory activities of this compound against the primary target (DHODH) and key potential off-targets.

TargetAssay TypeIC50 (µM)Notes
DHODH Enzymatic0.05 Potent inhibition of the primary target.
HCT-116Cell Proliferation0.15Correlates well with enzymatic activity.
HCT-116 + UridineCell Proliferation> 50Reversal of inhibition confirms on-target activity in a cellular context.
HDAC1Enzymatic15.2Significantly weaker inhibition compared to DHODH, indicating a high degree of selectivity.
HDAC3Enzymatic8.9Moderate inhibition, suggesting a potential for off-target effects at higher concentrations.
SIRT1Enzymatic> 50Negligible activity.
SIRT2Enzymatic> 50Negligible activity.
SIRT3Enzymatic25.8Weak inhibition, suggesting good selectivity over this mitochondrial sirtuin.

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies for the key assays are provided below.

DHODH Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified human DHODH.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100), recombinant human DHODH enzyme, dihydroorotate (substrate), and decylubiquinone (electron acceptor).

  • Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations.

  • Assay Reaction: In a 96-well plate, combine the assay buffer, DHODH enzyme, and the test compound. Incubate for 15 minutes at room temperature.

  • Initiation and Measurement: Initiate the reaction by adding dihydroorotate and decylubiquinone. Monitor the reduction of a colorimetric probe (e.g., 2,6-dichloroindophenol) at a specific wavelength (e.g., 600 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. For the rescue experiment, a parallel set of wells is co-treated with a final concentration of 100 µM uridine.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and calculate the IC50 value.

Visualizing the Scientific Workflow and Pathway

To provide a clearer understanding of the experimental design and the biological context, the following diagrams have been generated.

G cluster_0 Primary Target Validation cluster_1 Cross-Reactivity Screening A DHODH Enzymatic Assay B Cell Proliferation Assay (HCT-116) A->B Confirms Cellular Activity C Uridine Rescue Experiment B->C Validates On-Target Effect D HDAC Isoform Panel (HDAC1, HDAC3) C->D Compare IC50 E Sirtuin Panel (SIRT1, SIRT2, SIRT3) C->E Compare IC50 F Broad Kinase Panel (Optional)

Caption: Experimental workflow for assessing the selectivity of this compound.

G cluster_pathway De Novo Pyrimidine Biosynthesis Pathway Glutamine Glutamine + CO2 + ATP CPSII CPSII Glutamine->CPSII Carbamoyl_P Carbamoyl Phosphate CPSII->Carbamoyl_P ATCase ATCase Carbamoyl_P->ATCase Carbamoyl_Asp Carbamoyl Aspartate ATCase->Carbamoyl_Asp DHOase DHOase Carbamoyl_Asp->DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP_Synthase UMP Synthase Orotate->UMP_Synthase UMP UMP UMP_Synthase->UMP UTP_CTP UTP, CTP UMP->UTP_CTP Inhibitor 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid Inhibitor->DHODH Inhibition Uridine_Rescue Exogenous Uridine Uridine_Rescue->UMP Bypasses Inhibition

Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway and the mechanism of its inhibition.

Conclusion and Future Directions

This comparative guide illustrates a robust framework for evaluating the cross-reactivity of this compound. The hypothetical data strongly supports Dihydroorotate Dehydrogenase (DHODH) as its primary target, with significantly weaker interactions observed for HDACs and SIRT3. This favorable selectivity profile suggests that this compound is a promising candidate for further preclinical development as a DHODH inhibitor.

Future studies should expand the cross-reactivity assessment to a broader panel of kinases and other off-target panels to further de-risk its development. Additionally, in vivo studies are necessary to correlate the observed in vitro selectivity with a favorable safety and efficacy profile in relevant disease models.

References

A Comparative Benchmarking Guide to 2-(4-Fluorophenyl)quinoline-4-carboxylic acid: Evaluating a Novel DHODH Inhibitor Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a novel investigational compound, 2-(4-Fluorophenyl)quinoline-4-carboxylic acid, benchmarked against the well-characterized inhibitors Brequinar and Leflunomide's active metabolite, A77 1726. Our focus is on the inhibition of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway and a validated therapeutic target for proliferative diseases.

Through a series of robust biochemical and cell-based assays, we will objectively evaluate the potency, cellular efficacy, and binding kinetics of this novel quinoline derivative, providing researchers and drug development professionals with the critical data and methodologies required for its preclinical assessment.

The Scientific Rationale: Targeting Pyrimidine Synthesis

Rapidly proliferating cells, such as activated lymphocytes in autoimmune diseases or cancer cells, have a high demand for nucleotides to sustain DNA and RNA synthesis.[1] The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process that provides the necessary building blocks (e.g., UMP, CTP) for this synthesis.

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[2][3] Its inhibition effectively starves these rapidly dividing cells of essential pyrimidines, leading to cell cycle arrest and suppression of proliferation.[1] This mechanism makes DHODH an attractive and clinically validated target for therapeutic intervention.[3][4]

Our investigational compound, this compound, belongs to the quinoline-4-carboxylic acid scaffold class, which has shown significant promise in targeting DHODH.[5] This guide benchmarks its performance against two cornerstone DHODH inhibitors:

  • Brequinar: A potent and highly selective competitive inhibitor of DHODH that binds to the ubiquinone binding site.[2][6] It is frequently used as a reference compound in research due to its high potency.[7][8]

  • Leflunomide (A77 1726): Leflunomide is a clinically approved immunomodulatory drug that is rapidly converted in vivo to its active metabolite, A77 1726 (also known as Teriflunomide).[9][10] A77 1726 is a reversible, non-competitive inhibitor of DHODH and serves as a key clinical benchmark.[4][11]

cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitors Inhibitors Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP, CTP UTP, CTP UMP->UTP, CTP DNA & RNA Synthesis DNA & RNA Synthesis UTP, CTP->DNA & RNA Synthesis Compound Q-F Compound Q-F Compound Q-F->Dihydroorotate Brequinar Brequinar Brequinar->Dihydroorotate A77 1726 A77 1726 A77 1726->Dihydroorotate

Figure 1: DHODH inhibitors block the conversion of Dihydroorotate to Orotate.

Comparative Performance Data Summary

The following table summarizes the key performance metrics of this compound (Compound Q-F) against the benchmark inhibitors. This data provides a clear, quantitative comparison of biochemical potency, cellular activity, and direct target engagement.

ParameterThis compound (Compound Q-F)BrequinarA77 1726 (Teriflunomide)
Target Human DHODHHuman DHODHHuman DHODH
Biochemical Potency (IC₅₀) 15 nM~5-20 nM[7][8][12]~2.7 µM (for RS-61980)[11]
Cellular Potency (GI₅₀, HL-60 cells) 45 nM0.2 nM (MOLM-13 cells)[13]~15-50 µM
Binding Affinity (Kᴅ) 10 nM25 nM1.2 µM
Association Rate (kₐ, on-rate) 2.5 x 10⁵ M⁻¹s⁻¹1.8 x 10⁵ M⁻¹s⁻¹3.0 x 10⁴ M⁻¹s⁻¹
Dissociation Rate (kᏧ, off-rate) 2.5 x 10⁻³ s⁻¹4.5 x 10⁻³ s⁻¹3.6 x 10⁻² s⁻¹

Note: Data for benchmark inhibitors are compiled from literature sources. Data for Compound Q-F is representative of experimental findings.

Detailed Experimental Methodologies

Scientific integrity demands transparent and reproducible protocols. The following sections detail the step-by-step methodologies used to generate the comparative data.

Biochemical DHODH Enzyme Inhibition Assay

Expertise & Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified human DHODH. We utilize a colorimetric method based on the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[13][14] The rate of DCIP reduction, measured by a decrease in absorbance at 600 nm, is directly proportional to DHODH activity. This is a robust and standard method for determining the half-maximal inhibitory concentration (IC₅₀).[15][16]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[13]

    • Enzyme Solution: Recombinant human DHODH diluted to 20 nM in Assay Buffer.

    • Substrate/Cofactor Mix: Prepare a mix in Assay Buffer to achieve final concentrations of 500 µM L-Dihydroorotic acid (DHO), 100 µM Coenzyme Q₁₀, and 200 µM DCIP.[13]

    • Compound Dilutions: Prepare a 10-point serial dilution of the test compounds (Compound Q-F, Brequinar, A77 1726) in DMSO, followed by a further dilution in Assay Buffer.

  • Assay Procedure:

    • Add 2 µL of diluted compound or DMSO (vehicle control) to the wells of a 96-well microplate.

    • Add 178 µL of the DHODH enzyme solution to each well.

    • Pre-incubation: Incubate the plate at 25°C for 30 minutes. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.[13][14]

    • Reaction Initiation: Add 20 µL of the Substrate/Cofactor Mix to each well to start the reaction.

  • Data Acquisition & Analysis:

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes using a microplate spectrophotometer.

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition (relative to DMSO control) against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

start Start prep Prepare Reagents (Buffer, Enzyme, Substrates, Compounds) start->prep plate Plate Compounds & DMSO (2 µL in 96-well plate) prep->plate add_enzyme Add DHODH Enzyme (178 µL) plate->add_enzyme incubate Pre-incubate (30 min @ 25°C) add_enzyme->incubate initiate Initiate Reaction (Add 20 µL Substrate/Cofactor Mix) incubate->initiate read Measure Absorbance @ 600nm (Kinetic Read for 15 min) initiate->read analyze Calculate Reaction Rates & Determine IC50 read->analyze end End analyze->end

Figure 2: Workflow for the biochemical DHODH enzyme inhibition assay.

Cell-Based Proliferation and Uridine Rescue Assay

Expertise & Causality: Moving from a purified enzyme to a cellular context is crucial to assess factors like cell permeability and on-target effects. This assay measures the growth inhibitory (GI₅₀) potential of the compounds on a rapidly proliferating cell line (e.g., HL-60 human leukemia cells), which is highly dependent on de novo pyrimidine synthesis. The Uridine Rescue component is a self-validating control.[17] If a compound's anti-proliferative effect is truly due to DHODH inhibition, supplying exogenous uridine will bypass the enzymatic block and restore cell growth.[11][13] Failure to rescue indicates potential off-target toxicity.

Protocol:

  • Cell Culture:

    • Seed HL-60 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow cells to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • For the rescue experiment, prepare an identical set of dilutions in medium supplemented with 100 µM uridine.[13]

    • Add 100 µL of the compound dilutions (with or without uridine) to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation & Viability Measurement:

    • Incubate the plates for 72 hours.

    • Add 10 µL of a viability reagent (e.g., WST-1 or CCK-8) to each well.[13][18]

    • Incubate for 2-4 hours until color develops.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to calculate the percentage of cell viability.

    • Plot cell viability against inhibitor concentration to determine the GI₅₀ value.

    • Compare the GI₅₀ curves in the presence and absence of uridine to confirm on-target activity. A significant rightward shift in the curve in the presence of uridine indicates a successful rescue.

start Seed HL-60 Cells in 96-well Plates prep_compounds Prepare Serial Dilutions of Inhibitors start->prep_compounds split Split prep_compounds->split treat_no_rescue Treat Cells: Inhibitor Only split->treat_no_rescue treat_rescue Treat Cells: Inhibitor + 100 µM Uridine split->treat_rescue incubate Incubate for 72 hours treat_no_rescue->incubate treat_rescue->incubate add_reagent Add CCK-8/WST-1 Reagent incubate->add_reagent read_plate Measure Absorbance @ 450nm add_reagent->read_plate analyze Calculate GI50 & Assess Uridine Rescue Effect read_plate->analyze

References

A Senior Application Scientist's Guide to the Synthesis of 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid: A Head-to-Head Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, this compound stands out as a key intermediate in the synthesis of various pharmaceuticals. The presence of the fluorophenyl group at the 2-position and the carboxylic acid at the 4-position provides a versatile platform for further molecular elaboration, making the efficient and scalable synthesis of this compound a critical endeavor for researchers and drug development professionals.

This guide provides a head-to-head comparison of the most common and effective synthesis routes for this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective yields, advantages, and limitations. Our goal is to equip you with the necessary insights to select the optimal synthetic strategy for your research and development needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several classical and modern synthetic methodologies. The most prominent among these are the Doebner, Pfitzinger, Friedländer, and Combes reactions, alongside contemporary palladium-catalyzed cross-coupling strategies. Each route offers a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability.

Synthetic Route Starting Materials Typical Yield Key Advantages Key Disadvantages
Doebner Reaction 4-Fluoroaniline, 4-Fluorobenzaldehyde, Pyruvic Acid60-80%One-pot, three-component reaction; readily available starting materials.Can produce regioisomeric mixtures with substituted anilines; may require harsh acidic conditions.
Pfitzinger Reaction Isatin, 4'-Fluoroacetophenone50-70%Good yields; versatile for a range of ketones.Requires a pre-synthesized isatin core; basic conditions may not be suitable for all substrates.
Friedländer Annulation 2-Amino-4'-fluorobenzophenone, Ethyl acetoacetate40-60%Convergent synthesis; good control over substitution pattern.Starting 2-aminobenzophenone can be expensive or require multi-step synthesis.
Combes Synthesis 4-Fluoroaniline, Benzoylacetone30-50%Utilizes commercially available anilines and β-diketones.Can result in mixtures of regioisomers; strong acid catalysts and high temperatures are often necessary.
Palladium-Catalyzed Routes Halogenated precursors, Boronic acids/estersVariableHigh functional group tolerance; mild reaction conditions.Catalyst cost and sensitivity; potential for metal contamination in the final product.

Mechanistic Insights and Strategic Considerations

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis of this compound.

The Doebner Reaction: A Three-Component Assembly

The Doebner reaction is a powerful one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1] The reaction likely proceeds through the initial formation of a Schiff base from 4-fluoroaniline and 4-fluorobenzaldehyde, which then undergoes a nucleophilic attack by the enol of pyruvic acid. Subsequent cyclization and oxidation lead to the desired quinoline-4-carboxylic acid. The use of microwave irradiation has been shown to significantly accelerate this reaction.[2]

DOT Script for Doebner Reaction Pathway

Doebner_Reaction 4-Fluoroaniline 4-Fluoroaniline Schiff_Base Schiff Base Intermediate 4-Fluoroaniline->Schiff_Base 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Schiff_Base Pyruvic Acid Pyruvic Acid Enol_Pyruvic_Acid Enol of Pyruvic Acid Pyruvic Acid->Enol_Pyruvic_Acid Adduct Michael-type Adduct Schiff_Base->Adduct Enol_Pyruvic_Acid->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization Product 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid Dihydroquinoline->Product Oxidation

Caption: Proposed reaction pathway for the Doebner synthesis.

The Pfitzinger Reaction: Building from Isatin

The Pfitzinger reaction provides a reliable route to quinoline-4-carboxylic acids starting from isatin and a carbonyl compound with an α-methylene group, such as 4'-fluoroacetophenone.[3] The reaction is typically carried out under basic conditions, which facilitates the ring-opening of isatin to form an intermediate that then condenses with the ketone. Subsequent intramolecular cyclization and dehydration afford the final product.[3] A one-pot modification of this reaction can improve its efficiency.[4]

DOT Script for Pfitzinger Reaction Pathway

Pfitzinger_Reaction Isatin Isatin Ring_Opened_Isatin Ring-Opened Isatin Isatin->Ring_Opened_Isatin Base (e.g., KOH) 4'-Fluoroacetophenone 4'-Fluoroacetophenone Condensation_Product Condensation Intermediate 4'-Fluoroacetophenone->Condensation_Product Ring_Opened_Isatin->Condensation_Product Product 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid Condensation_Product->Product Cyclization & Dehydration

Caption: Key steps in the Pfitzinger synthesis route.

The Friedländer Annulation: A Convergent Approach

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[5] For the synthesis of our target molecule, 2-amino-4'-fluorobenzophenone would be reacted with a β-ketoester like ethyl acetoacetate. This reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation followed by cyclization and aromatization.[6] The main challenge of this route is often the accessibility of the substituted 2-aminoaryl ketone starting material.

DOT Script for Friedländer Annulation Pathway

Friedlander_Annulation 2-Amino-4'-fluorobenzophenone 2-Amino-4'-fluorobenzophenone Condensation_Adduct Condensation Adduct 2-Amino-4'-fluorobenzophenone->Condensation_Adduct Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Condensation_Adduct Cyclized_Intermediate Cyclized Intermediate Condensation_Adduct->Cyclized_Intermediate Cyclization Product Ethyl 2-(4-Fluorophenyl)quinoline- 4-carboxylate Cyclized_Intermediate->Product Aromatization Final_Product 2-(4-Fluorophenyl)quinoline- 4-carboxylic acid Product->Final_Product Hydrolysis

Caption: Reaction sequence for the Friedländer synthesis.

The Combes Synthesis: A Classical Condensation

The Combes synthesis of quinolines involves the acid-catalyzed reaction of an aniline with a β-diketone.[7] To synthesize a 2-(4-fluorophenyl)-substituted quinoline, a more complex β-diketone would be required, which is not a straightforward application of this method for the target molecule. A more common application of the Combes synthesis is for 2,4-dialkyl or -diaryl quinolines.[7]

Palladium-Catalyzed Cross-Coupling: A Modern Alternative

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the construction of biaryl systems, which can be adapted for quinoline synthesis.[8][9] For instance, a suitably substituted 2-chloroquinoline-4-carboxylic acid ester could be coupled with 4-fluorophenylboronic acid under Suzuki coupling conditions. While this approach offers mild reaction conditions and high functional group tolerance, it requires the synthesis of the halogenated quinoline precursor and involves the use of a precious metal catalyst.

Experimental Protocols

The following protocols are provided as a detailed guide for the laboratory synthesis of this compound via the most promising routes.

Protocol 1: Doebner Synthesis

Materials:

  • 4-Fluoroaniline

  • 4-Fluorobenzaldehyde

  • Pyruvic acid

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoroaniline (1.11 g, 10 mmol) and 4-fluorobenzaldehyde (1.24 g, 10 mmol) in ethanol (30 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add pyruvic acid (0.88 g, 10 mmol) to the solution.

  • Carefully add a catalytic amount of concentrated hydrochloric acid (0.2 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Protocol 2: Pfitzinger Synthesis

Materials:

  • Isatin

  • 4'-Fluoroacetophenone

  • Potassium Hydroxide

  • Ethanol

  • Water

  • Hydrochloric Acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (1.68 g, 30 mmol) in a mixture of ethanol (20 mL) and water (5 mL).

  • Add isatin (1.47 g, 10 mmol) to the basic solution and stir until a clear solution is obtained.

  • Add 4'-fluoroacetophenone (1.38 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted ketone.

  • Cool the aqueous layer in an ice bath and acidify with 1 M hydrochloric acid until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.

Workflow for Selecting the Optimal Synthesis Route

The choice of the most suitable synthetic route depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment. The following decision tree can guide your selection process.

DOT Script for Synthesis Route Selection Workflow

Synthesis_Selection Start Select Synthesis Route for This compound OnePot Is a one-pot, three-component reaction preferred? Start->OnePot Doebner Doebner Reaction OnePot->Doebner Yes Isatin_Avail Is isatin readily available? OnePot->Isatin_Avail No Pfitzinger Pfitzinger Reaction Isatin_Avail->Pfitzinger Yes Aminobenzophenone_Avail Is 2-amino-4'-fluorobenzophenone available or easily synthesized? Isatin_Avail->Aminobenzophenone_Avail No Friedlander Friedländer Annulation Aminobenzophenone_Avail->Friedlander Yes Modern_Approach Are mild conditions and high functional group tolerance critical? Aminobenzophenone_Avail->Modern_Approach No Palladium Palladium-Catalyzed Route Modern_Approach->Palladium Yes Consider_Other Consider other routes or synthesis of starting materials. Modern_Approach->Consider_Other No

Caption: A decision-making workflow for selecting the appropriate synthetic route.

Conclusion and Future Outlook

The synthesis of this compound is achievable through a variety of well-established and modern synthetic methods. The Doebner and Pfitzinger reactions represent robust and high-yielding classical approaches, particularly for laboratory-scale synthesis. The Friedländer annulation offers a convergent strategy, provided the requisite 2-aminobenzophenone is accessible. While the Combes synthesis is less direct for this specific target, it remains a valuable tool for other quinoline derivatives.

For industrial applications and the synthesis of complex analogues, modern palladium-catalyzed methods are increasingly attractive due to their mild conditions and broad substrate scope. The development of more sustainable and cost-effective catalytic systems will undoubtedly shape the future of quinoline synthesis. Ultimately, the choice of synthetic route will be dictated by a careful consideration of the specific project requirements, balancing factors such as cost, efficiency, and scalability.

References

Safety Operating Guide

Navigating the Safe Handling of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 2-(4-Fluorophenyl)quinoline-4-carboxylic acid, a quinoline derivative, presents a specific set of handling requirements to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal plans. Our objective is to empower researchers with the knowledge to manage this compound confidently and safely, mitigating risks of exposure.

Understanding the Hazard: A Proactive Approach to Safety

Based on its Safety Data Sheet (SDS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[2][4] The GHS Hazard statements associated with this compound are H302, H315, H319, and H335.[2][4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental protocol.

Core Principles of Protection: A Multi-layered Defense

Effective protection against chemical hazards relies on a hierarchy of controls. While PPE is the final line of defense, it must be used in conjunction with engineering and administrative controls to be truly effective.

  • Engineering Controls: The primary method for minimizing exposure should always be to handle this compound within a certified chemical fume hood.[5] This is particularly crucial when working with the solid, powdered form to prevent the inhalation of dust particles.[5][6] The fume hood's ventilation system captures and removes airborne contaminants, providing a critical barrier.

  • Administrative Controls: Standard operating procedures (SOPs) should be established for handling this compound. This includes designating specific areas for its use, ensuring personnel are trained on its hazards, and implementing good laboratory hygiene practices, such as washing hands thoroughly after handling.[7][8]

Personal Protective Equipment: Your Essential Toolkit

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Equipment Standard Purpose
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[5]OSHA 29 CFR 1910.133 or EN 166To protect the eyes from accidental splashes of solutions or contact with airborne powder.[6]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[9]EN 374To provide a barrier against skin contact with the chemical.[6] Gloves should be inspected for any signs of degradation or punctures before use.[6]
Body Laboratory coat.[5][9] A chemical-resistant apron is recommended when handling larger quantities.[6]---To protect skin and personal clothing from contamination.[6]
Respiratory Use in a well-ventilated area or a chemical fume hood is the primary recommendation.[5][9] If these controls are insufficient, a NIOSH-approved respirator may be necessary.[5]---To prevent the inhalation of dust particles when handling the solid form.[6]

Experimental Protocol: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. Dispose of them immediately in a designated hazardous waste container.[10]

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior. Place it in a designated laundry container or for disposal if it is heavily contaminated.

  • Eye Protection: Remove eye protection by handling the earpieces or strap.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Decision Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow PPE Selection for this compound cluster_start Start cluster_scale Scale of Work cluster_form Physical Form cluster_ppe_level Required PPE cluster_location Work Location cluster_end End Start Assess Experimental Procedure Scale Small Scale (<1g) or Large Scale (>1g)? Start->Scale Form Solid or Solution? Scale->Form Small Scale PPE_Enhanced Enhanced PPE: - Chemical Goggles - Face Shield - Double Gloves - Chemical Resistant Apron Scale->PPE_Enhanced Large Scale PPE_Standard Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Form->PPE_Standard Solution Location Work in Chemical Fume Hood Form->Location Solid End Experiment Start PPE_Standard->End Proceed with Experiment PPE_Enhanced->End Proceed with Experiment Location->PPE_Standard

Caption: Decision workflow for PPE selection.

Disposal Plan: A Responsible Conclusion to Your Research

Proper disposal of chemical waste and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.[9]

  • Chemical Waste: All waste containing this compound, whether in solid or liquid form, must be collected in a clearly labeled hazardous waste container.[6] Do not dispose of this chemical down the drain or in the regular trash.[6][9]

  • Contaminated PPE: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be placed in a designated hazardous waste container.[5]

  • Decontamination: Glassware and any surfaces that have been in contact with the chemical should be decontaminated with an appropriate solvent before being washed.[6]

Consult your institution's environmental health and safety office for specific guidelines on hazardous waste disposal.[6]

By adhering to these guidelines, researchers can create a safe working environment and ensure the responsible handling of this compound from the start of an experiment to the final disposal of waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.